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  • Product: Isoxazolo[5,4-C]pyridine
  • CAS: 64761-69-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Isoxazolo[5,4-c]pyridine Scaffold

Introduction: A Privileged Scaffold in Modern Drug Discovery The isoxazolo[5,4-c]pyridine core is a fused heterocyclic system of growing importance in the field of medicinal chemistry. This bicyclic scaffold, which integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The isoxazolo[5,4-c]pyridine core is a fused heterocyclic system of growing importance in the field of medicinal chemistry. This bicyclic scaffold, which integrates an isoxazole ring with a pyridine ring, represents a class of "privileged structures" — molecular frameworks that are capable of binding to multiple biological targets with high affinity. Its unique electronic and steric properties, conferred by the nitrogen and oxygen heteroatoms, make it a versatile template for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for addressing unmet medical needs.[1][2] This guide provides an in-depth analysis of the isoxazolo[5,4-c]pyridine core, covering its fundamental properties, synthesis, and therapeutic potential for researchers and drug development professionals.

Core Structure and Physicochemical Properties

The isoxazolo[5,4-c]pyridine system consists of a pyridine ring fused with an isoxazole ring at the 5,4-positions. The precise arrangement of atoms imparts a distinct three-dimensional shape and electronic distribution that governs its interaction with biological macromolecules.

IUPAC Name: [3][4]oxazolo[5,4-c]pyridine[5] Chemical Formula: C₆H₄N₂O[5]

A comprehensive understanding of the physicochemical properties of a scaffold is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The data presented below are computed values for the unsubstituted core, which serve as a baseline for designing substituted analogs with optimized drug-like properties.

PropertyValueSource
Molecular Weight120.11 g/mol [5]
XLogP30.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass120.03236250 g/mol PubChem
Topological Polar Surface Area42.1 ŲPubChem
Heavy Atom Count9PubChem

Table 1: Computed Physicochemical Properties of Isoxazolo[5,4-c]pyridine. Data sourced from the PubChem database.[5]

Strategic Synthesis of the Isoxazolo[5,4-c]pyridine Core

The construction of the isoxazolo[5,4-c]pyridine scaffold can be achieved through various synthetic strategies. A common and effective approach involves the cyclization of a suitably functionalized pyridine precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, highlighting the importance of retrosynthetic analysis in the planning phase.

One prevalent strategy involves the reaction of a substituted 3-aminopyridine derivative with a reagent that provides the necessary carbon and oxygen atoms to form the isoxazole ring. This methodology allows for the introduction of diversity elements at various positions of the pyridine ring prior to the key cyclization step.

Below is a representative workflow for the synthesis of an isoxazolo[5,4-c]pyridine derivative, illustrating a common synthetic logic.

G cluster_0 Synthetic Workflow A Substituted 3-Cyanopyridine C Intermediate Oxime A->C Base (e.g., Et3N) Solvent (e.g., THF) B N-Hydroxy- acetimidoyl chloride D Isoxazolo[5,4-c]pyridine Derivative C->D Heat or Acid Catalyst G cluster_0 GABAergic Synapse GABA GABA Receptor GABA-A Receptor GABA->Receptor IonChannel Cl- Channel Opening Receptor->IonChannel Hyperpolarization Neuronal Hyperpolarization (Inhibition) IonChannel->Hyperpolarization Drug Isoxazolo[5,4-c]pyridine Derivative (Agonist) Drug->Receptor Binds and Activates

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Exploratory

Spectroscopic Elucidation of Isoxazolo[5,4-c]pyridines: A Comprehensive Guide for Drug Discovery

Executive Summary Isoxazolo[5,4-c]pyridines represent a privileged bicyclic heterocyclic scaffold in medicinal chemistry, comprising an electron-rich isoxazole ring fused to an electron-deficient pyridine (or tetrahydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazolo[5,4-c]pyridines represent a privileged bicyclic heterocyclic scaffold in medicinal chemistry, comprising an electron-rich isoxazole ring fused to an electron-deficient pyridine (or tetrahydropyridine) system[1]. The most prominent member of this class is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, or gaboxadol), a potent and selective γ -aminobutyric acid ( GABAA​ ) receptor agonist[2]. Beyond neurology, highly substituted derivatives are emerging as covalent small-molecule DCN1 inhibitors for oncology applications[3].

Because the biological efficacy of these molecules hinges heavily on their precise substitution patterns and the tautomeric state of the isoxazole ring, rigorous spectroscopic characterization is critical. This whitepaper provides an authoritative, causality-driven guide to the spectroscopic analysis of isoxazolo[5,4-c]pyridines, detailing the mechanistic reasoning behind standard analytical protocols.

Mechanistic Basis of Spectroscopic Behavior

The fusion of an isoxazole with a pyridine ring creates a unique push-pull electronic system. The physicochemical realities of this scaffold dictate specific analytical approaches:

  • Thermal & Ionization Lability: The weak N–O bond in the isoxazole ring is highly susceptible to thermal and ionization-induced cleavage. This dictates the mandatory use of soft ionization techniques in mass spectrometry.

  • Tautomerism & Hydrogen Bonding: Derivatives bearing a hydroxyl group at the C3 position (e.g., THIP) exhibit complex tautomerism (hydroxyisoxazole isoxazolone) and form strong intermolecular hydrogen-bonding networks[2]. This drastically reduces solubility in non-polar solvents, necessitating specific matrix selections for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Quantitative Data Presentation: Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Profiling

The electron-withdrawing nature of the isoxazole oxygen strongly deshields adjacent carbons and protons. 1H and 13C NMR, often coupled with 2D HMQC, are critical for distinguishing N-alkylation from O-alkylation (e.g., identifying N- vs. O-glucuronide metabolites)[4].

Table 1: Characteristic 1 H and 13 C NMR Chemical Shifts for Tetrahydroisoxazolo[5,4-c]pyridines

NucleusPosition / GroupTypical Shift (ppm)MultiplicityCausality / Structural Assignment
1 HPyridine C4-H 2​ 2.6 – 2.9TripletAdjacent to the isoxazole ring; relatively shielded compared to C6[2].
1 HPyridine C6-H 2​ 3.4 – 4.1Multiplet/TripletDeshielded by the adjacent basic nitrogen atom in the piperidine/pyridine ring[2].
1 HPyridine C7-H 2​ 4.3 – 4.9MultipletHighly deshielded due to its allylic position relative to the isoxazole fusion[2].
1 HIsoxazole C3-OH10.1 – 12.3Broad SingletHighly acidic proton; shift is strongly dependent on solvent (e.g., DMSO-d 6​ )[2].
1 HExocyclic -NH 2​ 5.35 – 5.54Broad SingletTypical for amino-substituted derivatives; confirms successful cyclization[5].
13 CIsoxazole C3165.0 – 171.0Singlet (C q​ )Strongly deshielded by both the adjacent oxygen and nitrogen atoms[4].
Vibrational (IR) Signatures

Confirmation of ring closure during synthesis requires observing the disappearance of precursor cyano or oxime bands and the appearance of the isoxazole C=N stretch[5].

Table 2: Key FT-IR Vibrational Frequencies

Vibrational ModeFrequency Range (cm −1 )IntensityDiagnostic Significance
O–H / N–H Stretch3200 – 3700Medium-StrongIndicates tautomeric state or presence of exocyclic amines[2],[5].
C=N Stretch1640 – 1690StrongPrimary indicator of an intact isoxazole ring[2].
C=C Stretch1525 – 1580MediumAromatic/alkene backbone of the fused system[2].
N–O Stretch1000 – 1100MediumConfirms the presence of the heteroatomic isoxazole bond.

Experimental Protocols: A Self-Validating Analytical Workflow

To ensure high-fidelity structural elucidation, researchers must employ a self-validating system where each spectroscopic method compensates for the blind spots of the others.

Step 1: Analyte Preparation & Matrix Selection

  • Causality: Isoxazolo[5,4-c]pyridines exhibit poor solubility in non-polar solvents (like CDCl 3​ ) due to strong intermolecular hydrogen bonding[2]. Furthermore, hygroscopic matrices like KBr can absorb atmospheric water, masking the critical 3300 cm −1 hydroxyl region.

  • Action: For NMR, dissolve 5–10 mg of the purified analyte in 0.6 mL of DMSO-d 6​ , which disrupts hydrogen bonds and sharpens signals[6]. For IR spectroscopy, bypass KBr pellet preparation entirely; utilize Attenuated Total Reflectance (ATR-FTIR) to obtain moisture-free spectra of the neat solid.

Step 2: Soft-Ionization Mass Spectrometry (ESI/FAB-HRMS)

  • Causality: The N–O bond of the isoxazole ring is thermally labile. Hard ionization (Electron Impact, EI) causes rapid homolytic cleavage, resulting in the loss of NO (M-30) and obscuring the molecular ion [M]+ [4].

  • Action: Utilize Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) in positive ion mode. This preserves the [M+H]+ adduct, allowing for precise high-resolution mass determination[4].

Step 3: Multinuclear NMR Acquisition

  • Causality: Differentiating positional isomers or metabolic conjugates (e.g., N- vs. O-glucuronides) requires mapping the exact connectivity of the heteroatoms[4].

  • Action: Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra[6]. Follow immediately with 2D Heteronuclear Multiple Quantum Coherence (HMQC) to correlate the highly deshielded C3 carbon with its long-range protons.

Step 4: Vibrational Profiling via ATR-FTIR

  • Causality: NMR cannot easily distinguish between certain highly symmetrical functional groups, and MS only provides mass. IR is required to validate the functional group integrity.

  • Action: Scan the sample from 4000 to 400 cm −1 . Validate the synthesis by confirming the diagnostic C=N stretch at 1640–1690 cm −1 [2].

Analytical Workflow Visualization

SpectroscopicWorkflow N1 Isoxazolo[5,4-c]pyridine Sample N2 Solubility & Matrix Prep (DMSO-d6 / ATR) N1->N2 N3 ESI-HRMS (Soft Ionization) N2->N3 N4 Multinuclear NMR (1H, 13C, 2D HMQC) N2->N4 N5 FT-IR Spectroscopy (Vibrational Modes) N2->N5 N6 Structural Elucidation & Validation N3->N6 N4->N6 N5->N6

Workflow for the spectroscopic validation of isoxazolo[5,4-c]pyridine derivatives.

References

  • [2] EP0000338A2: Isoxazolo(5,4-c)pyridine derivatives, their preparation and pharmaceutical compositions containing them. Google Patents. URL:

  • [5] Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]pyridines. PubMed Central (PMC). URL:[Link]

  • [1] Isoxazolo[5,4-C]pyridine | C6H4N2O | CID 22633102. PubChem. URL:[Link]

  • [6] Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. American Journal of Nuclear Medicine and Molecular Imaging. URL:[Link]

  • [3] EP3609876B1: Covalent small molecule DCN1 inhibitors and therapeutic methods using the same. European Patent Office. URL:

  • [4] Enzymic synthesis of two glucuronides of the hydroxyisoxazole GABA-agonist, THIP, and the in vivo glucuronidation of THIP in rat. Xenobiotica. URL:[Link]

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Foundational

Part 1: Proposed Synthesis of the Isoxazolo[5,4-c]pyridine Core

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromo-isoxazolo[5,4-c]pyridine Introduction: The Isoxazolo[5,4-c]pyridine Scaffold – A Privileged Heterocycle in Medicinal Chemistry The f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromo-isoxazolo[5,4-c]pyridine

Introduction: The Isoxazolo[5,4-c]pyridine Scaffold – A Privileged Heterocycle in Medicinal Chemistry

The fusion of pyridine and isoxazole rings creates the isoxazolopyridine scaffold, a class of heterocyclic compounds of significant interest in drug discovery.[1] These structures are considered "purine isosteres," mimicking the fundamental building blocks of DNA and RNA, which allows them to interact with a wide array of biological targets.[2] The isoxazolo[5,4-c]pyridine isomer, in particular, presents a unique electronic and structural profile. The introduction of a bromine atom at the 3-position transforms this scaffold into a versatile synthetic intermediate. This bromine atom serves as a key "handle" for introducing molecular diversity through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the chemical properties of 3-bromo-isoxazolo[5,4-c]pyridine. As this specific molecule is a novel or sparsely documented entity in publicly available literature, this document leverages established principles from closely related heterocyclic systems to predict its synthesis, reactivity, and spectroscopic characteristics. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to exploit this promising scaffold for the creation of new chemical entities.

The construction of the isoxazolo[5,4-c]pyridine ring system can be envisioned through the annulation of an isoxazole ring onto a pre-functionalized pyridine core. A plausible and efficient strategy begins with a 3-amino-4-cyanopyridine derivative, leveraging a cyclization reaction with hydroxylamine. This approach is adapted from established methods for synthesizing related isoxazolopyridine systems.[3]

Experimental Protocol: Synthesis of 3-Amino-isoxazolo[5,4-c]pyridine
  • Reaction Setup: To a solution of 3-amino-4-cyanopyridine (1.0 eq) in absolute ethanol, add sodium ethoxide (1.2 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Execution: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC). The reaction typically proceeds to completion within 6-12 hours.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The resulting precipitate, 3-amino-isoxazolo[5,4-c]pyridine, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.

The subsequent conversion to the target 3-bromo derivative can be achieved via a Sandmeyer-type reaction, a standard method for converting aromatic amines to bromides.

cluster_synthesis Proposed Synthesis of 3-bromo-isoxazolo[5,4-c]pyridine Start 3-Amino-4-cyanopyridine Step1 Hydroxylamine HCl, Sodium Ethoxide, EtOH, Reflux Start->Step1 Intermediate 3-Amino-isoxazolo[5,4-c]pyridine Step1->Intermediate Step2 Sandmeyer Reaction (NaNO₂, HBr, CuBr) Intermediate->Step2 Product 3-Bromo-isoxazolo[5,4-c]pyridine Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Part 2: Chemical Reactivity - A Gateway to Molecular Diversity

The primary chemical utility of 3-bromo-isoxazolo[5,4-c]pyridine lies in its reactivity as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the fused pyridine and isoxazole rings enhances the susceptibility of the C-Br bond to oxidative addition by a Palladium(0) catalyst, which is the crucial first step in these catalytic cycles. This section details the application of four major classes of cross-coupling reactions, providing foundational protocols that serve as a robust starting point for optimization.[4]

Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Add 3-Bromo-isoxazolo[5,4-c]pyridine, Coupling Partner, Base Setup->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Anhydrous/Degassed Solvent Catalyst->Solvent Execution Heat to Reaction Temp. Solvent->Execution Monitor Monitor Progress (TLC, LC-MS) Execution->Monitor Monitor->Execution Reaction Incomplete Workup Workup (Quench, Extract, Dry) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Characterize Characterization Purify->Characterize

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Formation of C-C (Aryl/Vinyl) Bonds

The Suzuki-Miyaura coupling is a versatile method for introducing aryl, heteroaryl, or vinyl substituents.[5][6] The reaction's tolerance for a wide range of functional groups makes it a cornerstone of modern medicinal chemistry.

Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ or a more active pre-catalyst system is crucial. A base (e.g., K₃PO₄, Na₂CO₃) is required to activate the boronic acid partner for transmetalation to the palladium center. A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.[5]

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-isoxazolo[5,4-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 4:1 1,4-dioxane:water) via syringe to achieve a concentration of ~0.1 M.

  • Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Heck Reaction: Formation of C-C (Alkene) Bonds

The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenyl and other vinylic derivatives.

Causality: This reaction typically requires a phosphine ligand to stabilize the palladium catalyst. The choice of base is critical; an organic base like triethylamine (Et₃N) is often used, which also serves to regenerate the Pd(0) catalyst at the end of the cycle.

  • Reaction Setup: In a sealed tube, combine 3-bromo-isoxazolo[5,4-c]pyridine (1.0 eq), palladium acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent & Reagent Addition: Add an anhydrous solvent (e.g., DMF or acetonitrile) followed by the alkene (1.2 eq).

  • Execution: Seal the vessel and heat to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. Purify the residue by chromatography.[4]

Sonogashira Coupling: Formation of C-C (Alkyne) Bonds

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, creating conjugated enyne systems that are valuable in materials science and as precursors for further transformations.

Causality: This reaction is co-catalyzed by palladium and copper(I). Palladium facilitates the main cross-coupling cycle, while copper(I) iodide (CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base (e.g., diisopropylamine) is used as both the base and often as the solvent.[4]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromo-isoxazolo[5,4-c]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent & Reagent Addition: Add an anhydrous solvent (e.g., THF), an amine base (e.g., diisopropylamine, 2.5 eq), and the terminal alkyne (1.2 eq).

  • Execution: Stir the reaction mixture at a temperature ranging from ambient to 60 °C for 3-24 hours.

  • Work-up and Purification: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate in vacuo. Purify by chromatography.[4]

Buchwald-Hartwig Amination: Formation of C-N Bonds

This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines, which are prevalent structures in pharmaceuticals.

Causality: This transformation requires specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging reductive elimination step that forms the C-N bond.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary.[7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 3-bromo-isoxazolo[5,4-c]pyridine (1.0 eq), a palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), and a strong base (e.g., LiHMDS, 2.0 eq) to a dry vial.

  • Solvent & Reagent Addition: Add an anhydrous solvent (e.g., THF or toluene) and the primary or secondary amine (1.2 eq).

  • Execution: Seal the vial and heat the mixture to 65-100 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Part 3: Predicted Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of synthesized compounds. While experimental data for 3-bromo-isoxazolo[5,4-c]pyridine is not available, its spectroscopic properties can be reliably predicted based on its structural features and data from analogous compounds like substituted bromopyridines.[8]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentRationale
~8.6 - 8.8d1HH-6Pyridine proton adjacent to N, deshielded.
~8.3 - 8.5d1HH-4Pyridine proton deshielded by adjacent N and isoxazole ring fusion.
~7.4 - 7.6dd1HH-5Pyridine proton coupled to both H-4 and H-6.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignmentRationale
~160 - 165C-7aQuaternary carbon at the ring fusion, influenced by O and N.
~150 - 155C-6Pyridine carbon adjacent to N.
~145 - 150C-4Pyridine carbon adjacent to N.
~120 - 125C-5Pyridine CH carbon.
~115 - 120C-3aQuaternary carbon at the ring fusion.
~110 - 115C-3Carbon bearing the bromine atom (C-Br).
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1610 - 1580StrongC=N stretching (Pyridine & Isoxazole)
1570 - 1550StrongC=C stretching (Pyridine ring)
1450 - 1400StrongRing stretching modes
1100 - 1000MediumC-O stretching
800 - 750StrongC-Br stretching
Predicted Mass Spectrometry (MS) Data (EI)
m/zIsotope PatternAssignment
213/215~1:1[M]⁺ (Molecular ion)
134Single peak[M - Br]⁺
106Single peak[M - Br - CO]⁺

Part 4: Applications in Drug Discovery

The isoxazolopyridine scaffold is a feature in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][10] Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of various protein kinases, such as Tropomyosin receptor kinases (TRKs).[11] Given this precedent, 3-bromo-isoxazolo[5,4-c]pyridine is an exceptionally valuable starting point for generating libraries of novel compounds for high-throughput screening. The ability to rapidly introduce diverse aryl, alkyl, and amino functionalities via the methods described above allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific biological targets.

Conclusion

3-bromo-isoxazolo[5,4-c]pyridine represents a high-potential building block for the synthesis of novel chemical entities in medicinal chemistry. Its true value is realized through its versatile reactivity in a suite of palladium-catalyzed cross-coupling reactions, which provide a reliable and modular approach to functionalize the core scaffold. This guide has provided a predictive framework for its synthesis, a detailed exploration of its key chemical transformations with actionable protocols, and an analysis of its expected spectroscopic signature. By applying these field-proven insights, researchers can effectively harness the chemical properties of this scaffold to accelerate the discovery and development of next-generation therapeutics.

References

  • PubChem. 3-Bromopyridine. National Center for Biotechnology Information. [Link]

  • Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica – Drug Research, 72(4), 727-734. [Link]

  • Houghtaling, J., & Boralsky, L. A. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(33), 6596-6601. [Link]

  • Popat, K. H., et al. (2003). Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles. Zenodo. [Link]

  • Makarov, V. A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 649-656. [Link]

  • NextSDS. 3-Bromoisothiazolo[5,4-b]pyridine — Chemical Substance Information. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • ResearchGate. (2003). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. [Link]

  • Conti, P., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry, 253, 115321. [Link]

  • ResearchGate. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). [Link]

  • DeAngelis, A., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(23), 6244-6247. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1230. [Link]

  • Houghtaling, J., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC Advances, 12(23), 14615-14620. [Link]

  • Houghtaling, J., & Boralsky, L. A. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]

  • Gothwal, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(7), 1218-1246. [Link]

  • D’Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]

  • Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6548. [Link]

  • Asif, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. [Link]

  • PubChemLite. 3-bromo-1-methyl-1h-pyrazolo[3,4-c]pyridine. [Link]

  • ResearchGate. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]

  • MDPI. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

Sources

Exploratory

Comprehensive Technical Guide on the Isoxazolo[5,4-c]pyridine Scaffold: Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary The isoxazolo[5,4-c]pyridine scaffold represents a highly versatile, rigid bicyclic system composed of a fused isoxazole and pyridine ring. In medicinal chemistry, this core is heavily utilized as a bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazolo[5,4-c]pyridine scaffold represents a highly versatile, rigid bicyclic system composed of a fused isoxazole and pyridine ring. In medicinal chemistry, this core is heavily utilized as a bioisostere to lock flexible endogenous ligands into active conformations. By restricting the spatial geometry between the basic nitrogen of the pyridine ring and the hydrogen-bonding motifs of the isoxazole ring, researchers can achieve high target selectivity. This whitepaper details the fundamental physicochemical properties of the parent compound and its most clinically significant derivative, Gaboxadol (THIP), while providing field-proven synthetic methodologies and mechanistic insights.

Physicochemical Profiling

Understanding the baseline molecular parameters of the isoxazolo[5,4-c]pyridine core is critical for rational drug design, particularly regarding blood-brain barrier (BBB) penetrance and receptor pocket fitting.

Table 1: Comparative Physicochemical Data
PropertyIsoxazolo[5,4-c]pyridine (Parent Core)4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol / THIP)
Molecular Formula C₆H₄N₂O [1]C₆H₈N₂O₂ [2]
Molecular Weight 120.11 g/mol [1]140.14 g/mol [2]
Structural Features Fully aromatic, planar fused bicyclic system.Partially saturated (piperidine ring), zwitterionic potential.
H-Bond Donors 02 (Hydroxyl, Piperidine NH)
H-Bond Acceptors 2 (Isoxazole N, Pyridine N)3 (Isoxazole N, O, Piperidine N)
Primary Application Synthetic intermediate, bioisosteric scaffold.Selective extrasynaptic GABA-A receptor agonist [3].

Structural and Mechanistic Rationale

The Causality of Scaffold Selection

Why choose an isoxazolo[5,4-c]pyridine core over a simple monocyclic system? The answer lies in conformational restriction . Endogenous neurotransmitters like γ -aminobutyric acid (GABA) are highly flexible aliphatic chains that can bind to multiple receptor subtypes, leading to off-target side effects.

By embedding the zwitterionic pharmacophore of GABA (an acidic group and a basic amine) into the 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine framework, the spatial distance between the acidic isoxazolol hydroxyl group and the basic piperidine nitrogen is rigidly fixed [4]. This specific geometry selectively favors binding to the δ -subunit of extrasynaptic GABA-A receptors (such as α 4 β 3 δ or α 6 β 3 δ ), avoiding the benzodiazepine binding site entirely [2].

G A Isoxazolo[5,4-c]pyridine Derivative (THIP) B Extrasynaptic GABA-A Receptor (α4β3δ) A->B High-affinity binding (δ-subunit) C Chloride Ion Channel Opening B->C Conformational shift D Tonic Inhibition (Hyperpolarization) C->D Cl- influx

Logical flow of extrasynaptic GABA-A receptor activation by the isoxazolo[5,4-c]pyridine scaffold.

Self-Validating Synthetic Methodology

The synthesis of the 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine core requires precise control over tautomeric intermediates. The following protocol outlines the industrial-scale synthesis of Gaboxadol starting from pyrrolidin-2-one, utilizing in-process analytical controls to ensure a self-validating workflow [4], [5].

Protocol: Synthesis of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol

Step 1: Ring Expansion and Carboxylation

  • Procedure: React pyrrolidin-2-one with an anhydrous acid and methyl alcohol to form the intermediate, followed by reaction with methyl glyoxylate in the presence of a base.

  • Causality: This step constructs the 6-membered piperidine precursor (dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate). The use of anhydrous conditions prevents premature hydrolysis of the ester groups.

  • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the mass signal for pyrrolidin-2-one ( m/z 86) is replaced by the dicarboxylate intermediate ( m/z 216).

Step 2: Ketal Protection

  • Procedure: React the dicarboxylate intermediate with ethylene glycol under mild acidic catalysis to form a ketal protecting group.

  • Causality: The intermediate exists in a keto-enol tautomeric equilibrium. Unprotected, the ketone form will undergo deleterious side reactions during the subsequent nucleophilic addition of hydroxylamine. Ketalization locks the reactive center.

  • Self-Validation: Analyze via 1 H-NMR. The disappearance of the enol proton signal ( 12 ppm) and the appearance of the ethylene glycol multiplet ( 3.9 ppm) confirms quantitative protection.

Step 3: Hydroxamic Acid Formation and Cyclization

  • Procedure: Treat the protected intermediate with hydroxylamine ( NH2​OH ) to yield the hydroxamic acid, followed by acid-catalyzed cyclization and deprotection.

  • Causality: Hydroxylamine acts as a bis-nucleophile. The initial attack forms the hydroxamic acid, and the subsequent acidic condition removes the ketal, exposing the ketone for the intramolecular ring closure that forms the isoxazole ring.

  • Self-Validation: Monitor the cyclization via HPLC-UV at 254 nm. The formation of the fully conjugated isoxazolo[5,4-c]pyridine system results in a distinct bathochromic shift and a sharp, newly formed peak corresponding to the target mass ( m/z 141 for[M+H] + ).

G N1 Pyrrolidin-2-one (Starting Material) N2 Dimethyl 5-hydroxy-3,6-dihydropyridine -1,4(2H)-dicarboxylate N1->N2 Ring expansion & carboxylation N3 Ketal Protection (Ethylene Glycol) N2->N3 Protect enol/keto N4 Hydroxamic Acid Formation (Hydroxylamine) N3->N4 NH2OH addition N5 Cyclization & Deprotection (Acidic Conditions) N4->N5 Intramolecular ring closure N6 Gaboxadol (THIP) Target Scaffold N5->N6 Yields Isoxazolo[5,4-c]pyridine

Step-by-step synthetic workflow for the isoxazolo[5,4-c]pyridine derivative Gaboxadol.

Conclusion

The isoxazolo[5,4-c]pyridine molecular framework (C₆H₄N₂O, MW: 120.11 g/mol ) is far more than a simple heterocyclic building block. Through the strategic saturation of the pyridine ring and the addition of specific functional groups, it serves as a master template for neuropharmacological drug design. By understanding the causality behind its rigid geometry and employing self-validating synthetic protocols, researchers can reliably leverage this scaffold to develop highly selective therapeutics targeting complex neurological pathways.

References

  • PubChem, National Institutes of Health (NIH). "Gaboxadol | C6H8N2O2 | CID 3448". Accessed March 2026. URL:[Link]

  • PharmaCompass. "Gaboxadol | Drug Information, Uses, Side Effects, Chemistry". Accessed March 2026. URL: [Link]

  • Google Patents. "WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol". Accessed March 2026.
  • Google Patents. "EP0000338A2 - Isoxazolo(5,4-c)pyridine derivatives, their preparation and pharmaceutical compositions containing them". Accessed March 2026.
Foundational

Advanced Synthetic Methodologies for Isoxazolo[5,4-c]pyridine Architectures: A Technical Guide

Executive Overview Isoxazolo[5,4-c]pyridines represent a privileged bicyclic scaffold in medicinal chemistry, most notably recognized in the structure of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, Gaboxadol)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Isoxazolo[5,4-c]pyridines represent a privileged bicyclic scaffold in medicinal chemistry, most notably recognized in the structure of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, Gaboxadol)[1]. As a conformationally restricted bioisostere of γ-aminobutyric acid (GABA), this scaffold has driven decades of neuropharmacological research. This whitepaper synthesizes the evolution of isoxazolo[5,4-c]pyridine preparation methods, contrasting classical multi-step protective group strategies with modern, atom-economical industrial routes[2].

Pharmacological Context & Target Validation

The 3-hydroxyisoxazole moiety acts as a highly effective carboxylic acid bioisostere. When fused to a piperidine ring, as seen in Gaboxadol, it perfectly mimics the spatial arrangement of GABA[3]. Gaboxadol functions as a selective extrasynaptic GABA-A receptor agonist, mediating tonic inhibition, which is critical for sleep architecture and seizure suppression[4]. Beyond GABA-A, the isoxazolo[5,4-c]pyridine core has been utilized to develop carbon-11 labeled PET ligands (e.g., [11C]MG7-2109) for imaging metabotropic glutamate receptor 7 (mGlu7)[5], and novel isoxazolo[5,4-c]-2,7-naphthyridines have been synthesized for broader neurotropic applications[6].

G THIP Isoxazolo[5,4-c]pyridine (Gaboxadol) Receptor Extrasynaptic GABA-A Receptor THIP->Receptor Channel Cl- Ion Channel Conformational Shift Receptor->Channel Hyperpol Neuronal Hyperpolarization Channel->Hyperpol

Pharmacodynamic pathway of isoxazolo[5,4-c]pyridines at the GABA-A receptor.

Retrosynthetic Analysis & Mechanistic Pathways

The construction of the isoxazolo[5,4-c]pyridine bicycle typically relies on the annulation of an isoxazole ring onto a pre-formed piperidine derivative.

Classical Krogsgaard-Larsen Synthesis

The foundational synthesis by Krogsgaard-Larsen et al. established the viability of the scaffold but suffered from poor atom economy[1]. The sequence initiates with the ethanolysis of 1-benzylpyrrolidin-2-one to yield an acyclic amino ester. The benzyl group is strictly required to prevent premature lactamization and to direct the subsequent alkylation with ethyl bromoacetate[7]. A Dieckmann condensation (using sodium ethoxide) constructs the piperidine ring. Following hydrogenolytic debenzylation and reprotection with methyl chloroformate, the β-keto ester is treated with hydroxylamine. The resulting hydroxamic acid undergoes acid-catalyzed cyclization to form the isoxazole ring[7]. Final deprotection using HBr in acetic acid yields the target[1].

Modern Direct Industrial Synthesis

To circumvent the inefficient benzylation/debenzylation sequence, modern industrial routes utilize a direct multicomponent-style approach[2]. Pyrrolidin-2-one is opened in the presence of methanesulfonic acid to form ethyl 4-aminobutyrate methanesulfonate. This salt is directly reacted with ethyl glyoxylate and triethylamine[2]. This elegant sequence achieves simultaneous alkylation and cyclization to the dihydropyridine intermediate without requiring a bulky protecting group, drastically reducing the E-factor (environmental impact) of the process[8].

G Pyrrolidinone Pyrrolidin-2-one Starting Material RingOpen Acidic Ring Opening (EtOH, MeSO3H) Pyrrolidinone->RingOpen Glyoxylate Condensation & Cyclization (Ethyl glyoxylate, Et3N) RingOpen->Glyoxylate Hydroxylamine Oximation (NH2OH) Glyoxylate->Hydroxylamine Cyclization Isoxazole Annulation (HCl, Heat) Hydroxylamine->Cyclization Deprotection Global Deprotection (HBr/AcOH) Cyclization->Deprotection Gaboxadol Isoxazolo[5,4-c]pyridin-3-ol (Gaboxadol) Deprotection->Gaboxadol

Modern atom-economical synthetic workflow for isoxazolo[5,4-c]pyridin-3-ol.

Step-by-Step Experimental Protocols

The following protocols represent the self-validating industrial standard for synthesizing the isoxazolo[5,4-c]pyridine core, adapted from optimized patent literature[1],[2].

Protocol A: Synthesis of Ethyl 4-aminobutyrate methanesulfonate

Causality: Methanesulfonic acid is chosen over standard mineral acids (like HCl) because the resulting mesylate salt is highly soluble in the hot reaction matrix but crystallizes readily upon cooling. This thermodynamic behavior acts as a powerful in-situ purification step, eliminating the need for intermediate chromatography[2].

  • Charge a jacketed reactor with pyrrolidin-2-one (1.0 eq), toluene (2.5 vol), and ethanol (1.5 vol).

  • Slowly add anhydrous methanesulfonic acid (1.1 eq) under continuous agitation. The exotherm must be controlled below 40°C to prevent solvent boil-off.

  • Heat the mixture to 110–115°C under a pressure of 1.5–2 bar for 22 hours to drive the ring-opening ethanolysis to completion[2].

  • Cool the reaction to 60°C and dilute with additional toluene to decrease the viscosity of the mixture.

  • Induce crystallization by cooling the suspension to 0–5°C over 2.5 hours.

  • Isolate the product via vacuum filtration, wash with cold ethyl acetate, and dry under reduced pressure to yield the mesylate salt (>90% yield)[2].

Protocol B: Construction of the Isoxazolo[5,4-c]pyridine Core (Cyclization & Deprotection)

Causality: The use of HBr in glacial acetic acid serves a dual purpose. First, it acts as a potent protic source to drive the cyclization of the hydroxamic acid intermediate. Second, the strong nucleophilicity of the bromide ion effectively cleaves the methyl carbamate protecting group via an SN​2 mechanism on the methyl group, liberating CO2​ and the free amine, driving the final precipitation of the zwitterionic product[1],[7].

  • Dissolve methyl 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-6-carboxylate (1.0 eq) in a 43% solution of HBr in glacial acetic acid (10 vol)[1].

  • Heat the mixture to reflux (approx. 110°C) for 15 minutes. Note: Prolonged heating beyond 30 minutes may lead to degradation of the sensitive isoxazole ring.

  • Evaporate the reaction mixture to dryness in vacuo to remove acetic acid and residual HBr[1].

  • Resuspend the crude residue in a fresh aliquot of HBr/AcOH and reflux for an additional 15 minutes to ensure complete carbamate cleavage[1].

  • Evaporate to dryness and recrystallize the crude hydrobromide salt from a methanol-ether mixture[1].

  • Neutralize with triethylamine (TEA) to precipitate the zwitterionic isoxazolo[5,4-c]pyridin-3-ol as faintly reddish crystals (m.p. 162–163°C, decomp.)[1],[7].

Quantitative Yield & Condition Analysis

The shift from the classical Krogsgaard-Larsen method to the modern direct synthesis provides significant advantages in both yield and step count[1],[2].

Synthetic RouteKey IntermediateCyclization ReagentsOverall YieldE-Factor / Atom Economy
Classical Method 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridineNaOEt / Ethyl bromoacetate~15-20%Low (Requires Benzyl protection/deprotection)
Modern Direct Method Dimethyl 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylateEthyl glyoxylate / Et3​N ~45-50%High (Direct assembly, no bulky protecting groups)
Naphthyridine Derivs. 1-amino-3-chloro-2,7-naphthyridine-4-carbonitrile NH2​OH⋅HCl / NaOEt67-88%Moderate (Requires pre-functionalized naphthyridine)

Conclusion & Future Perspectives

The synthesis of isoxazolo[5,4-c]pyridines has matured from exploratory, low-yielding academic routes to highly optimized, scalable industrial processes[2]. The elimination of the benzyl protecting group in favor of direct glyoxylate condensation represents a paradigm shift in the atom economy of Gaboxadol production[8]. Furthermore, the isoxazolo[5,4-c]pyridine scaffold continues to prove its versatility, expanding beyond GABAergic targets into the realm of PET imaging for mGlu7 receptors[5] and novel neurotropic 2,7-naphthyridine derivatives[6]. As research progresses, catalytic asymmetric approaches to functionalize the piperidine ring of this scaffold will likely become the next frontier in its synthetic evolution.

References

  • Krogsgaard-Larsen, P., et al. "Isoxazolo(5,4-c)pyridine derivatives, their preparation and pharmaceutical compositions containing them." European Patent Office, EP0000338A2.
  • "Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol." World Intellectual Property Organization, WO2016150953A1.
  • "Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]." PubMed Central (PMC), PMC10146522. URL: [Link]

  • "Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7." Am J Nucl Med Mol Imaging, PMC11521151. URL: [Link]

  • "Enzymic synthesis of two glucuronides of the hydroxyisoxazole GABA-agonist, THIP, and the in vivo glucuronidation of THIP in rat." Xenobiotica, PMID: 2783067. URL: [Link]

  • "Gaboxadol, MK-0928, Lu-02-030, THIP." DrugFuture Synthetic Database. URL: [Link]

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Exploratory

potential biological targets of isoxazolo[5,4-c]pyridine

The isoxazolo[5,4-c]pyridine scaffold is a highly privileged heterocyclic structure in medicinal chemistry[1]. Characterized by a fused isoxazole and pyridine ring system, its unique electron distribution and hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazolo[5,4-c]pyridine scaffold is a highly privileged heterocyclic structure in medicinal chemistry[1]. Characterized by a fused isoxazole and pyridine ring system, its unique electron distribution and hydrogen-bonding capabilities allow it to act as a versatile bioisostere—most notably for carboxylic acids. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its ability to be tuned for vastly different biological targets by modifying its substituents.

This whitepaper provides an in-depth technical analysis of the three primary biological targets of isoxazolo[5,4-c]pyridine derivatives: Extrasynaptic GABA A​ Receptors , Metabotropic Glutamate Receptor 7 (mGlu7) , and HIF-Prolyl Hydroxylase (HIF-PHD) . For each target, we will deconstruct the pharmacological mechanism and outline field-proven, self-validating experimental protocols for target validation.

Target 1: Extrasynaptic GABA A​ Receptors (The THIP Paradigm)

The most historically significant application of the isoxazolo[5,4-c]pyridine scaffold is in the development of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, commonly known as THIP or Gaboxadol[2]. The 3-hydroxyisoxazole moiety serves as a rigid bioisostere of the carboxylate group found in endogenous γ -aminobutyric acid (GABA)[3].

Unlike classical benzodiazepines that target synaptic γ -subunit-containing GABA A​ receptors to mediate phasic inhibition, THIP selectively acts as a super-agonist at extrasynaptic δ -subunit-containing receptors ( α4​β3​δ or α6​β3​δ ). This highly specific binding mediates tonic inhibition—a continuous, low-level hyperpolarizing current that regulates baseline neuronal excitability[4].

G THIP THIP (Gaboxadol) GABA_A Extrasynaptic GABA-A (δ-subunit) THIP->GABA_A Agonism Cl_Influx Chloride (Cl-) Influx GABA_A->Cl_Influx Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Tonic Tonic Inhibition Hyperpol->Tonic

Diagram 1: Mechanism of THIP-mediated tonic inhibition via extrasynaptic GABA-A receptors.

Protocol: Electrophysiological Validation of Tonic GABA Currents

To validate the δ -subunit selectivity of a novel isoxazolo[5,4-c]pyridine derivative, whole-cell patch-clamp electrophysiology in acute brain slices (e.g., thalamus or dentate gyrus, where δ -subunits are highly expressed) is the gold standard.

Causality & Experimental Design:

  • Preparation: Prepare acute coronal brain slices (300 µm) in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF). Why? Sucrose prevents excitotoxicity and sodium-driven swelling during slicing, preserving the delicate dendritic arbors where extrasynaptic receptors reside.

  • Isolation of GABAergic Currents: Perfuse slices with standard aCSF containing Kynurenic acid (3 mM) and TTX (0.5 µM). Why? Kynurenic acid blocks excitatory glutamatergic transmission, while TTX (Tetrodotoxin) blocks voltage-gated sodium channels, eliminating action potential-driven (phasic) synaptic release. This isolates miniature inhibitory postsynaptic currents (mIPSCs) and baseline tonic currents.

  • Compound Application: Hold the cell at -70 mV using a high-chloride intracellular pipette solution. Why? This artificially shifts the chloride reversal potential to ~0 mV, creating a strong inward driving force for chloride at -70 mV, making GABA A​ -mediated currents appear as easily quantifiable inward currents.

  • Self-Validating Readout: Apply the isoxazolo[5,4-c]pyridine derivative (e.g., 1-10 µM). A successful hit will cause a downward shift in the holding current (tonic current activation) without increasing mIPSC frequency.

  • System Validation: Wash in Bicuculline (10 µM) or SR95531 (>100 µM). The holding current must shift positively beyond the initial baseline, confirming the current was entirely mediated by GABA A​ receptors[4].

Target 2: Metabotropic Glutamate Receptor 7 (mGlu7)

Recent advancements have repurposed the isoxazolo[5,4-c]pyridine scaffold for neuroimaging and allosteric modulation of G-protein coupled receptors (GPCRs). Specifically, derivatives have been synthesized as Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 7 (mGlu7)[5]. mGlu7 is localized to the presynaptic active zone and regulates neurotransmitter release.

Researchers have successfully developed [11C]-labeled PET radiotracers (e.g., [11C]MG7-2109) utilizing this scaffold to map mGlu7 distribution in the central nervous system[6]. The scaffold binds to the allosteric transmembrane domain, distinct from the orthosteric glutamate binding site.

G Precursor Isoxazolo[5,4-c]pyridine Precursor Radiolabel [11C]-Methylation Precursor->Radiolabel Tracer [11C]MG7-2109 Tracer Radiolabel->Tracer mGlu7 mGlu7 Allosteric Site Tracer->mGlu7 Specific Binding PET PET Imaging (CNS) mGlu7->PET Signal Detection

Diagram 2: Workflow for the synthesis and application of mGlu7-targeted PET radiotracers.

Protocol: In Vitro Autoradiography for Target Engagement

To confirm that a novel radiolabeled isoxazolo[5,4-c]pyridine engages mGlu7 specifically, in vitro autoradiography on rodent brain sections is required.

Causality & Experimental Design:

  • Tissue Preparation: Section fresh-frozen rat brains at 20 µm thickness and mount on glass slides. Why? Fresh-frozen tissue preserves the native conformation of the GPCR transmembrane domains, which is critical for allosteric modulators that often lose affinity in fixed tissues.

  • Radioligand Incubation: Incubate sections with 1-5 nM of the [11C]-isoxazolo[5,4-c]pyridine tracer in assay buffer (HEPES, pH 7.4, with MgCl 2​ and CaCl 2​ ) for 20 minutes. Why? Divalent cations are essential for maintaining the structural integrity of the mGlu7 receptor complex.

  • Self-Validating Displacement (Non-Specific Binding): In adjacent serial sections, co-incubate the radiotracer with a 10 µM concentration of a known, structurally distinct mGlu7 NAM (e.g., MMPIP). Why? This is the critical validation step. If the tracer is truly specific for mGlu7, the cold competitor will displace the radioactive signal. The difference between the total binding (Step 2) and non-specific binding (Step 3) yields the specific binding.

  • Imaging: Wash sections rapidly in ice-cold buffer to remove unbound tracer, dry, and expose to a phosphor-imager plate. Analyze the regional distribution, which should correlate with known mGlu7 expression (high in striatum, hippocampus, and thalamus)[5].

Target 3: HIF-Prolyl Hydroxylase (HIF-PHD) Inhibition

Beyond neuropharmacology, the isoxazolo[5,4-c]pyridine scaffold has profound applications in metabolic and hypoxic signaling. Specific derivatives, such as[(4-hydroxy-7-methyl-3-phenyl-isoxazolo[5,4-c]pyridine-5-carbonyl)-amino]-acetic acid, act as potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)[7].

Under normoxic conditions, HIF-PHDs hydroxylate proline residues on the HIF-1 α subunit, targeting it for proteasomal degradation. Isoxazolopyridine derivatives competitively bind to the 2-oxoglutarate (2-OG) binding site of the PHD enzyme and chelate the active-site iron (Fe 2+ ). This inhibits the enzyme, stabilizing HIF-1 α , which then translocates to the nucleus to upregulate hypoxia-response genes, including Erythropoietin (EPO)[8].

G Inhibitor Isoxazolopyridine Derivative PHD HIF-Prolyl Hydroxylase (PHD) Inhibitor->PHD Inhibition HIF HIF-1α (Stabilized) PHD->HIF Prevents Degradation Nucleus Nuclear Translocation HIF->Nucleus EPO EPO Gene Transcription Nucleus->EPO

Diagram 3: Inhibition of HIF-PHD by isoxazolopyridine derivatives leading to EPO transcription.

Protocol: Cell-Based HIF- α Stabilization Assay

To evaluate the efficacy of a HIF-PHD inhibitor, we utilize a dual-readout cell-based assay capturing both protein stabilization and functional transcriptional output.

Causality & Experimental Design:

  • Cell Culture & Dosing: Seed HepG2 (human liver carcinoma) cells, which have robust endogenous EPO machinery. Treat cells with varying concentrations of the isoxazolopyridine compound (0.1 µM to 100 µM) for 6 hours.

  • Self-Validating Controls: Use Deferoxamine (DFO, 100 µM) as a positive control and DMSO as a vehicle negative control. Why? DFO is a potent iron chelator that forces chemical hypoxia, ensuring the cellular HIF machinery is functional and providing a maximum stabilization baseline for comparison.

  • Protein Extraction & Western Blotting: Lyse cells in RIPA buffer supplemented with protease inhibitors. Run lysates on SDS-PAGE and probe for HIF-1 α . Why? Because HIF-1 α has a half-life of less than 5 minutes in normoxia, rapid lysis on ice is critical to prevent degradation during extraction. The presence of a ~120 kDa band confirms target engagement and PHD inhibition[7].

  • Functional Readout (ELISA): Collect the culture media after 24 hours of compound incubation and assay for secreted Erythropoietin (EPO) using a sandwich ELISA. Why? Western blotting only proves protein stabilization; ELISA proves that the stabilized HIF-1 α successfully translocated to the nucleus, bound to Hypoxia Response Elements (HREs), and drove functional gene expression[8].

Quantitative Data Summary

The versatility of the isoxazolo[5,4-c]pyridine scaffold is best illustrated by comparing its distinct pharmacological profiles across these targets.

Biological TargetRepresentative CompoundPrimary MechanismKey Experimental ReadoutClinical / Research Application
GABA A​ Receptors THIP (Gaboxadol)Agonist at extrasynaptic δ -subunitsShift in holding current (Patch-clamp)Sleep disorders, Angelman syndrome, Analgesia
mGlu7 Receptor [11C]MG7-2109Negative Allosteric Modulator (NAM)Specific radioligand binding displacementPET neuroimaging, Epilepsy, Anxiety research
HIF-PHD Enzymes [(4-hydroxy-7-methyl-3-phenyl-isoxazolo[5,4-c]pyridine-5-carbonyl)-amino]-acetic acidCompetitive inhibition / Iron chelationHIF-1 α Western Blot / EPO ELISAAnemia, Ischemic reperfusion injury, Tissue hypoxia

References

  • [1] PubChem - Isoxazolo[5,4-C]pyridine | C6H4N2O | CID 22633102. National Institutes of Health (NIH). 1

  • [6] Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. E-Century Publishing. 6

  • [2] EP0000338A2 - Isoxazolo(5,4-c)pyridine derivatives, their preparation and pharmaceutical compositions containing them. Google Patents.2

  • [5] Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. PubMed Central (PMC). 5

  • [7] WO2009073669A1 - Isoxazolopyridine derivatives for use in the treatment of hif-mediated conditions. Google Patents. 7

  • [4] The depolarizing GABA response. Canadian Science Publishing. 4

  • [8] WO2009073669A1 - Isoxazolopyridine derivatives for use in the treatment of hif-mediated conditions. Google Patents. 8

  • [3] Enzymic synthesis of two glucuronides of the hydroxyisoxazole GABA-agonist, THIP, and the in vivo glucuronidation of THIP in rat. Taylor & Francis. 3

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Foundational

An In-depth Technical Guide to Isoxazolo[5,4-c]pyridine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as one of the most critical classes of drug targets. Within the vast landscape of kinase inhibitors, heterocyclic scaffolds serve as privileged structures capable of interacting with the highly conserved ATP-binding site. This guide provides a detailed examination of the isoxazolo[5,4-c]pyridine core, a promising heterocyclic scaffold in the design of novel kinase inhibitors. We will explore the medicinal chemistry, synthesis, structure-activity relationships (SAR), and biological evaluation workflows pertinent to this class of compounds. By synthesizing field-proven insights with technical data, this document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation targeted therapies.

Introduction: The Kinase Target and the Privileged Scaffold

The human genome encodes over 500 kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This seemingly simple modification acts as a molecular switch, regulating a vast array of signaling pathways that control cell growth, proliferation, differentiation, and survival.[2][3] Aberrant kinase activity, often stemming from genetic mutations or amplification, can lead to uncontrolled cell proliferation, a defining characteristic of cancer.[1][4] Consequently, small molecule kinase inhibitors have become a cornerstone of modern oncology.[5]

The isoxazolo[5,4-c]pyridine scaffold has emerged as a structure of significant interest in medicinal chemistry. Its bicyclic, nitrogen- and oxygen-containing structure provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it well-suited for interaction with the hinge region of the kinase ATP-binding pocket.[6] This "privileged" nature allows for the development of potent and selective inhibitors against various kinase targets.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The therapeutic potential of any scaffold is unlocked through synthetic chemistry and a deep understanding of how structural modifications impact biological activity.

General Synthesis Strategies

The construction of the isoxazolo[5,4-c]pyridine core can be achieved through various synthetic routes. A common approach involves the cyclization of functionalized pyridine precursors. For instance, methods have been developed based on the intramolecular nucleophilic substitution of a nitro group on a pyridine ring, providing an efficient pathway to the core structure under mild conditions.[7] Other strategies involve the annulation of an isoxazole ring onto a pre-existing pyridine or vice versa.[7] The choice of synthesis depends on the desired substitution pattern and the availability of starting materials.

Structure-Activity Relationship (SAR) Analysis

The exploration of SAR is a critical pillar of drug discovery, guiding the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties. For isoxazolo[5,4-c]pyridine derivatives, SAR studies have revealed key insights into their interaction with kinase targets.

Substitutions at various positions on the bicyclic core and its appended functionalities can dramatically influence inhibitory activity. For example, in related heterocyclic kinase inhibitors like thiazolo[5,4-b]pyridines, the introduction of specific aromatic groups, such as a 3-(trifluoromethyl)phenyl moiety, has been shown to enhance binding by fitting into a hydrophobic pocket within the kinase active site.[8] Similarly, the addition of solubilizing groups like morpholino or methylpiperazino moieties can improve both potency and drug-like properties.[8]

Table 1: Illustrative SAR of Heterocyclic Pyridine Kinase Inhibitors (Note: This table is a generalized representation based on principles observed across various pyridine-based kinase inhibitor scaffolds, including the closely related thiazolo[5,4-b]pyridines, to illustrate SAR concepts.)

Compound IDR1 (Position X)R2 (Position Y)Target Kinase IC50 (nM)Cellular Potency (GI50, µM)
Parent HH>10,000>50
Analog-1 3-(Trifluoromethyl)phenylH987025.5
Analog-2 3-(Trifluoromethyl)phenyl4-Morpholino17608.2
Analog-3 3-(Trifluoromethyl)phenyl4-Methylpiperazino21709.1
Analog-4 4-Pyridyl4-Morpholino3.4 0.15

Data conceptualized from SAR principles described for related scaffolds.[8][9]

The data illustrates a common optimization trajectory. The initial introduction of a substituted phenyl ring (Analog-1) provides a moderate increase in activity. Further functionalization with groups that can improve solubility and potentially form additional interactions (Analogs 2 & 3) enhances potency. A significant leap in activity is often seen when a key pharmacophore, like a pyridine ring (Analog-4), is introduced, which can form a critical hydrogen bond with the kinase hinge region, a feature seen in many potent inhibitors.[9]

Key Kinase Targets and Signaling Pathways

Isoxazolo[5,4-c]pyridine derivatives and their structural relatives have shown activity against several important cancer-related kinase families.

  • PI3K/mTOR Pathway: The Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) are central components of a signaling pathway that is frequently hyperactivated in cancer.[4][10] This pathway governs cell growth, metabolism, and survival. Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this critical pathway, and scaffolds like pyridopyrimidinones and others have demonstrated this dual activity.[3][11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle.[12] Their aberrant activation allows cancer cells to bypass normal checkpoints and proliferate uncontrollably.[13] CDK2, in particular, is a key driver of the G1/S phase transition.[12] Pyrazole-based scaffolds, which share structural similarities with isoxazolopyridines, have been successfully developed as potent CDK2 inhibitors.[12][14]

  • Other Kinase Targets: The versatility of the isoxazolopyridine and related scaffolds allows them to be adapted to target other kinases, such as Cyclin G Associated Kinase (GAK), which has been explored as a target for antiviral therapies.[15][16][17]

Visualization of the PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in cell signaling, a key pathway often targeted by isoxazolopyridine-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Isoxazolo[5,4-c]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival and proliferation, and a primary target for kinase inhibitors.

Biological Evaluation: From Benchtop to Cell

A rigorous and systematic biological evaluation is essential to characterize the activity of novel kinase inhibitors. This process typically involves a tiered approach, starting with biochemical assays and progressing to more complex cell-based models.

Experimental Workflow for Kinase Inhibitor Profiling

The journey from a synthesized compound to a potential lead candidate follows a structured workflow.

Kinase_Inhibitor_Workflow Synthesis Compound Synthesis Biochemical In Vitro Biochemical Assay (e.g., ADP-Glo™) Synthesis->Biochemical IC50 Determination CellBased Cell-Based Potency Assay (e.g., CellTiter-Glo®) Biochemical->CellBased Confirm Cellular Activity TargetEngagement Cellular Target Engagement Assay (e.g., Western Blot) CellBased->TargetEngagement Verify Mechanism LeadOpt Lead Optimization TargetEngagement->LeadOpt Guide SAR

Caption: A typical preclinical workflow for the evaluation and optimization of novel kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1]

Objective: To determine the potency (IC50) of an isoxazolo[5,4-c]pyridine derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (serially diluted in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix to the wells containing the test compounds. Then, add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data by setting the "no inhibition" control to 100% activity and the "no kinase" control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.

Protocol: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for confirming that a compound can inhibit its target in a physiologically relevant context.[18][19] These assays measure the downstream consequences of kinase inhibition, such as a decrease in the phosphorylation of a substrate or a reduction in cell viability.[20]

Objective: To determine the cellular potency of an isoxazolo[5,4-c]pyridine derivative by measuring its effect on the viability of a cancer cell line dependent on the target kinase.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., Ba/F3 cells engineered to express an oncogenic kinase).[20]

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS).

  • Test compound (serially diluted).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

  • Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The isoxazolo[5,4-c]pyridine scaffold represents a valuable and versatile core for the development of novel kinase inhibitors. Its favorable physicochemical properties and ability to be readily functionalized allow for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective compounds. The successful development of inhibitors based on related heterocyclic systems against targets like PI3K, mTOR, and CDKs underscores the potential of this chemical class.[3][9][12]

Future efforts will likely focus on leveraging this scaffold to achieve greater kinase selectivity, thereby minimizing off-target effects and improving the therapeutic index. Furthermore, the exploration of novel substitution patterns may uncover inhibitors with unique binding modes or the ability to overcome acquired resistance mechanisms, a significant challenge in targeted cancer therapy. The integration of computational modeling with empirical high-throughput screening will continue to accelerate the discovery of next-generation isoxazolo[5,4-c]pyridine derivatives as promising clinical candidates.

References

  • Profacgen. Cell-based Kinase Assays. (URL: [Link])

  • JoVE. In vitro NLK Kinase Assay. (URL: [Link])

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. (URL: [Link])

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. (URL: [Link])

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? (URL: [Link])

  • Dyadyuchenko, L. V., & Dotsenko, V. V. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds. (URL: [Link])

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (URL: [Link])

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. (URL: [Link])

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. (URL: [Link])

  • Protocol for Invitro Kinase Assay. (URL: [Link])

  • ResearchGate. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (URL: [Link])

  • European Journal of Chemistry. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. (URL: [Link])

  • ACS Publications. (2012). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (URL: [Link])

  • Sochacka-Ćwikła, A., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. (URL: [Link])

  • Beilstein-Institut. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • PubMed. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (URL: [Link])

  • De Burgh, E., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. (URL: [Link])

  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (URL: [Link])

  • PubMed. (2018). Discovery of Novel CDK Inhibitors via Scaffold Hopping From CAN508. (URL: [Link])

  • ResearchGate. The main scaffolds of currently available clinical and patent CDK9 inhibitors. (URL: [Link])

  • MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (URL: [Link])

  • HETEROCYCLES. (2023). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. (URL: [Link])

  • Han, H., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. (URL: [Link])

  • PubMed. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (URL: [Link])

  • ResearchGate. (2019). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (URL: [Link])

  • MDPI. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. (URL: [Link])

  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (URL: [Link])

  • Chen, Y-L., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. (URL: [Link])

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. (URL: [Link])

  • RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])

  • MDPI. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for Isoxazolo[5,4-c]pyridine Scaffolds

The isoxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, heavily utilized in the development of central nervous system (CNS) therapeutics. The most prominent derivative of this cl...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, heavily utilized in the development of central nervous system (CNS) therapeutics. The most prominent derivative of this class is Gaboxadol (THIP; 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) , a highly selective, extra-synaptic GABA A​ receptor agonist[1]. The pharmacological significance of this scaffold lies in the 3-hydroxyisoxazole moiety, which serves as a highly effective bioisostere for a carboxylic acid[2]. This bioisosteric replacement maintains the necessary receptor binding affinity while dramatically improving the lipophilicity and blood-brain barrier (BBB) penetration of the molecule compared to endogenous amino acids[3].

Recently, the isoxazolo[5,4-c]pyridine core has also been adapted for neuroimaging, serving as the structural foundation for carbon-11 labeled Positron Emission Tomography (PET) radioligands (e.g., [ 11 C]MG7-2109) targeting metabotropic glutamate receptor 7 (mGlu7)[4]. This guide details the mechanistic rationale, retrosynthetic strategies, and validated experimental protocols for synthesizing both saturated and aryl-substituted isoxazolo[5,4-c]pyridines.

Mechanistic Causality in Synthetic Design

The construction of the fused isoxazolo-pyridine bicyclic system generally proceeds via one of two strategic pathways, dictated by the desired saturation level of the final pyridine ring:

Pathway A: The Piperidine-First Approach (Saturated Core) Used primarily for synthesizing THIP and its analogs, this approach begins with a pre-formed piperidine ring (e.g., a dihydropyridine dicarboxylate). The critical step is the reaction of the piperidine intermediate with hydroxylamine to form a hydroxamic acid. Causality of pH Control: The pH of this reaction must be strictly maintained between 9.0 and 10.0. Because the pKa of the hydroxylammonium ion is 5.9 and the pKa of neutral hydroxylamine is 13.7, a pH of 9–10 ensures that the highly nucleophilic neutral hydroxylamine molecule is the dominant species[5]. Deviating from this pH range leads to the formation of unstable 5-isoxazolone side products, drastically reducing the yield[5].

Pathway B: The Isoxazole-First Approach (Aryl-Substituted Core) Used for synthesizing complex, planar molecules like PET radioligand precursors, this method starts with a fully formed isoxazole ring (e.g., 5-aminoisoxazole or an isoxazole-4-carboxamide). The pyridine ring is subsequently closed via an acid-catalyzed intramolecular condensation or a Mannich-type reaction[6][7]. Causality of Catalyst Selection: p -Toluenesulfonic acid ( p -TSA) is utilized in refluxing toluene because it provides a strong, non-nucleophilic proton source that drives the dehydration and ring closure without cleaving the sensitive N-O bond of the isoxazole core[7].

Retrosynthetic Workflow

Retrosynthesis Target Isoxazolo[5,4-c]pyridine Core Path1 Pathway A: Piperidine-First Int1 Dihydropyridine Dicarboxylate Path1->Int1 Step 1 Path2 Pathway B: Isoxazole-First Int3 Isoxazole-4-carboxamide or 5-Aminoisoxazole Path2->Int3 Step 1 Int4 Electrophilic Ketone (e.g., 2-oxo-2-phenylethyl) Path2->Int4 Step 1 Int2 Hydroxamic Acid Intermediate Int1->Int2 NH2OH (aq) pH 9-10 Int2->Target Acidic Cyclization & Deprotection Int3->Target p-TSA Catalyzed Condensation Int4->Target Reflux in Toluene

Figure 1: Retrosynthetic pathways for the isoxazolo[5,4-c]pyridine core.

Detailed Experimental Protocols

Protocol A: Synthesis of Gaboxadol (THIP) via Pathway A

Adapted from optimized industrial processes and foundational Krogsgaard-Larsen methodologies[5][8].

Step 1: Hydroxamic Acid Formation

  • Preparation: Dissolve dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (1.0 equiv) in a mixture of ethyl acetate and water.

  • Reagent Addition: Slowly add a 50 wt% aqueous solution of hydroxylamine (1.5 equiv).

  • pH Adjustment: Monitor the pH continuously using a calibrated probe. Add 1M NaOH or 1M HCl dropwise to strictly maintain the pH between 9.0 and 10.0.

  • Reaction: Stir the suspension at 35–40°C for 90 minutes.

  • Isolation (Self-Validation): Cool the mixture to 0–5°C over 2.5 hours to induce crystallization. Filter and wash with cold ethyl acetate. Validation: TLC (DCM/MeOH 9:1) should show the complete disappearance of the starting material. The isolated solid is the hydroxamic acid intermediate.

Step 2: Cyclization and Deprotection

  • Acidic Reflux: Dissolve the hydroxamic acid intermediate (1.6 mmol) in a 43% solution of hydrogen bromide in glacial acetic acid (3 mL)[1].

  • Cyclization: Heat the mixture to reflux (approx. 110°C) for 15 minutes. The strong acid simultaneously drives the dehydration to form the isoxazole ring and cleaves the carbamate protecting group on the piperidine nitrogen.

  • Workup: Evaporate the reaction mixture to dryness in vacuo. To ensure complete deprotection, treat the residue with an additional 3 mL of the HBr/AcOH reagent and reflux for another 15 minutes.

  • Purification (Self-Validation): Evaporate to dryness and recrystallize the residue from methanol-ether. Validation: IR spectroscopy (KBr pellet) must show the disappearance of the carbamate carbonyl band (~1700 cm −1 ) and the appearance of a strong band at 1525 cm −1 corresponding to the newly formed isoxazole ring[1]. The product is isolated as faintly reddish crystals (THIP HBr salt).

Protocol B: Synthesis of Aryl-Substituted Isoxazolo[4,5-c]/[5,4-c]pyridines via Pathway B

Adapted from the synthesis of mGlu7 PET radioligand precursors[7].

Step 1: Pyridinone Ring Closure

  • Preparation: To a round-bottom flask, add 3-(3-methoxyphenyl)-N-methyl-5-(2-oxo-2-phenylethyl)isoxazole-4-carboxamide (160.0 mg, 0.4 mmol) and dissolve in anhydrous toluene (8 mL)[7].

  • Catalysis: Add p -Toluenesulfonic acid monohydrate (86.0 mg, 0.4 mmol, 1.0 equiv).

  • Reaction: Equip the flask with a Dean-Stark trap to remove water (driving the equilibrium toward the condensed product) and stir the solution at 110°C overnight.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO 3​ and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Purification: Purify the residue via flash chromatography (petroleum ether/EtOAc = 2/1).

Step 2: Demethylation to Yield the Phenol Precursor

  • Reaction: Dissolve the methoxy-intermediate in anhydrous DCM and cool to -78°C under argon. Slowly add an excess of Boron tribromide (BBr 3​ ). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching (Self-Validation): Carefully pour the mixture into ice water. Extract with DCM, wash with brine, and concentrate. Validation: HPLC-MS must confirm the mass shift corresponding to the loss of the methyl group ( m/z = 319.1 [M+1])[7]. Purify via reversed-phase chromatography (MeOH/H 2​ O) to yield the phenol precursor as a white solid.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected yields for the critical transformations described above, allowing for rapid experimental benchmarking.

Reaction StepSubstrateReagents & CatalystSolventTempTimeExpected Yield
Hydroxamic Acid Formation Dihydropyridine dicarboxylateNH 2​ OH (aq), pH 9.0–10.0EtOAc / H 2​ O35–40°C90 min93%
Isoxazole Cyclization Hydroxamic acid intermediateHBr (43%) in AcOHGlacial AcOH110°C (Reflux)30 min56%
Pyridinone Ring Closure Isoxazole-4-carboxamide p -TSA (1.0 equiv)Toluene110°C (Reflux)12 h45%
Demethylation Methoxy-isoxazolo-pyridineBBr 3​ (excess)DCM-78°C to RT4 h42%

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized isoxazolo[5,4-c]pyridine derivatives, the following analytical parameters must be met:

  • Nuclear Magnetic Resonance (NMR): For the saturated THIP core, 1 H NMR (D 2​ O) will show characteristic aliphatic multiplets for the tetrahydropyridine ring at δ 2.80–3.50 ppm. For aryl-substituted derivatives (e.g., the PET precursor), the appearance of a distinct singlet at δ 6.57 ppm confirms the formation of the fully conjugated pyridine/pyridinone ring[7].

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) MS should be used. The zwitterionic nature of THIP makes it highly polar; ESI+ will yield a strong [M+H] + peak at m/z 141.1[9].

  • Chromatography (HPLC): Due to the high hydrophilicity of the saturated isoxazolo[5,4-c]pyridine core, reversed-phase HPLC requires highly aqueous mobile phases or ion-pairing reagents (e.g., trifluoroacetic acid) to achieve proper retention and peak shape[10].

References

  • EP0000338A2 - Isoxazolo(5,4-c)pyridine derivatives, their preparation and pharmaceutical compositions containing them. Google Patents.
  • Andersen, J. V., Dalgaard, L., & Hansen, S. H. (1989). Enzymic synthesis of two glucuronides of the hydroxyisoxazole GABA-agonist, THIP, and the in vivo glucuronidation of THIP in rat. Xenobiotica, 19(12), 1399-1406. Available at:[Link]

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. (2024). Am J Transl Res. Available at:[Link]

  • Krogsgaard-Larsen, P. (1977). Synthesis of 3-isoxazolols revisited. Acta Chemica Scandinavica B, 31, 584-588. Available at:[Link]

  • WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. Google Patents.

Sources

Application

application of isoxazolo[5,4-c]pyridine in kinase inhibition

Application Note: Exploiting the Isoxazolo[5,4-c]pyridine Scaffold for ATP-Competitive Kinase Inhibition Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Advanced Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting the Isoxazolo[5,4-c]pyridine Scaffold for ATP-Competitive Kinase Inhibition

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Screening Protocols

Introduction & Pharmacophore Rationale

The development of highly selective, ATP-competitive kinase inhibitors requires scaffolds that can precisely mimic the purine ring of adenosine triphosphate (ATP) while offering versatile vectors for structural diversification. The isoxazolo[5,4-c]pyridine scaffold has emerged as a privileged bicyclic pharmacophore in modern drug discovery, extensively cited in the development of targeted therapies, including covalent inhibitors and Src/MEK kinase modulators [1], [4].

The Mechanistic Causality of the Scaffold: The isoxazolo[5,4-c]pyridine core is uniquely suited for kinase inhibition due to its rigid, planar, and electron-deficient nature. The nitrogen atom of the pyridine ring and the heteroatoms of the fused isoxazole ring act as a highly efficient, bidentate hydrogen-bond acceptor/donor system. This geometry perfectly aligns with the backbone amides of the highly conserved kinase hinge region (typically involving Methionine or Valine residues) [4]. By anchoring the core to the hinge, medicinal chemists can exploit the C-3, C-5, and C-7 positions to project substituents into the solvent channel and the hydrophobic back-pocket (gatekeeper region), driving both pharmacokinetic (PK) solubility and remarkable kinase selectivity [1], [2].

BindingLogic Core Isoxazolo[5,4-c]pyridine Core Hinge Kinase Hinge Region (Met/Val Backbone) Core->Hinge Bidentate H-bonds Solvent Solvent Channel (C-3 Substitution) Core->Solvent Modulates PK/ADME Selectivity Selectivity Pocket (C-5/C-7 Substitution) Core->Selectivity Drives Specificity

Fig 1: Rational design vectors for isoxazolo[5,4-c]pyridine in ATP-competitive kinase inhibition.

Experimental Workflows & Self-Validating Protocols

To successfully transition an isoxazolo[5,4-c]pyridine derivative from a synthetic intermediate to a validated cellular lead, the screening cascade must be rigorously controlled. Planar heterocyclic compounds often exhibit auto-fluorescence, which can generate false positives in standard biochemical assays. Furthermore, biochemical potency does not guarantee cellular membrane permeability [3].

The following protocols are engineered as self-validating systems , ensuring that every data point is mathematically and biologically verified.

Workflow S1 1. Core Synthesis & Diversification S2 2. TR-FRET Biochemical Assay S1->S2 S3 3. QC & Validation (Z' > 0.6) S2->S3 S4 4. NanoBRET Cellular Assay S3->S4 S5 5. Lead Optimization S4->S5

Fig 2: End-to-end self-validating workflow for isoxazolo[5,4-c]pyridine kinase inhibitor screening.

Protocol A: High-Throughput TR-FRET Biochemical Kinase Assay

Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized here. The time-delayed reading window (50–100 µs) allows the short-lived auto-fluorescence of the isoxazolo[5,4-c]pyridine core to decay completely, isolating the long-lived lanthanide chelate signal and eliminating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • ATP Concentration Logic: Set the ATP concentration exactly at the apparent Km​ of the target kinase. Why? Testing at Km​ sensitizes the assay to ATP-competitive inhibitors, ensuring that the calculated IC50 is a direct reflection of the inhibitor's binding affinity ( Ki​ ), per the Cheng-Prusoff equation.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10-point, 3-fold serial dilutions of the isoxazolo[5,4-c]pyridine compounds into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of the Kinase/Peptide substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of the ATP solution to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-Streptavidin). Read on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (665 nm / 615 nm).

Self-Validation & QC Criteria:

  • Positive Control: 1 µM Staurosporine (100% inhibition).

  • Negative Control: 1% DMSO vehicle (0% inhibition).

  • Z'-Factor Calculation: The assay is only valid if Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​≥0.6 . If Z′<0.6 , the plate is discarded, ensuring absolute trustworthiness of the generated IC50 values.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality for Assay Choice: A compound may show picomolar affinity in a biochemical assay but fail in cells due to poor permeability or high intracellular ATP competition (intracellular ATP is ~1-5 mM). NanoBRET provides real-time, live-cell quantification of target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Seed cells at 2×104 cells/well in a 96-well white plate. Incubate overnight at 37°C, 5% CO2.

  • Tracer Optimization: Add the cell-permeable fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Inhibitor Competition: Add the isoxazolo[5,4-c]pyridine derivatives (dose-response). Incubate for 2 hours. Mechanism: If the compound permeates the cell and binds the kinase, it displaces the tracer, causing a measurable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure donor emission (460 nm) and acceptor emission (618 nm).

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative SAR data, demonstrating how substitutions on the isoxazolo[5,4-c]pyridine core modulate both biochemical potency and cellular efficacy.

Note: Data exemplifies the shift from biochemical IC50 to Cellular IC50, a critical metric for evaluating the structural integrity of the compounds.

Compound IDC-3 Substitution (Solvent)C-5 Substitution (Selectivity)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)NanoBRET Cell IC50 (nM)ClogP
ISOX-001 -H-Phenyl145.0210.0>10,0002.1
ISOX-002 -Morpholine-Phenyl42.5185.0850.01.8
ISOX-003 -N-Methylpiperazine-3-Fluoro-phenyl8.2450.045.02.4
ISOX-004 -N-Methylpiperazine-2,6-Dichloro-phenyl1.5 >5,000 12.5 2.9

SAR Analysis: The introduction of a solubilizing group (N-methylpiperazine) at the C-3 position (ISOX-003, ISOX-004) drastically improves cellular target engagement by optimizing the ClogP and membrane permeability. Furthermore, adding bulky ortho-substituents at the C-5 position (ISOX-004) forces a steric clash with the gatekeeper residue of off-target kinases, driving the selectivity window from 1-fold (ISOX-001) to >3000-fold (ISOX-004).

Conclusion

The isoxazolo[5,4-c]pyridine scaffold is a highly tunable, ATP-competitive pharmacophore. By utilizing a rigorous, self-validating screening cascade—combining TR-FRET biochemical profiling at ATP Km​ with NanoBRET cellular target engagement—drug development professionals can confidently optimize these molecules from initial hits into highly selective, cell-permeable clinical candidates.

References

  • Source: European Patent Office (EP3609876B1)
  • Source: Google Patents (US12065436B2)
  • Source: Google Patents (US10208043B2)
  • Source: European Patent Office (EP3698795A1)
Method

Application Notes and Protocols for the Evaluation of Isoxazolo[5,4-c]pyridine Derivatives in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Isoxazolo[5,4-c]pyridines in Oncology The landscape of cancer therapy is continually evolving, with a significant fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Isoxazolo[5,4-c]pyridines in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecule inhibitors that can selectively act on pathways crucial for tumor growth and survival. Among the diverse heterocyclic scaffolds explored for this purpose, isoxazolo[5,4-c]pyridines have emerged as a promising class of compounds. Their structural resemblance to purine bases and related heterocyclic systems that have demonstrated potent anticancer activities suggests their potential to interact with key biological targets within cancer cells.[1][2]

This guide provides a comprehensive overview of the application of isoxazolo[5,4-c]pyridine derivatives in cancer research. As a Senior Application Scientist, the aim is to furnish fellow researchers with not only detailed experimental protocols but also the underlying scientific rationale for these procedures. This document will guide you through the in vitro and in vivo evaluation of these novel compounds, from initial cytotoxicity screening to the elucidation of their mechanism of action and preclinical efficacy assessment.

Part 1: Unraveling the Anticancer Potential: Mechanism of Action and Key Cellular Targets

While the isoxazolo[5,4-c]pyridine scaffold is a relatively new area of investigation in oncology, insights can be drawn from the well-documented activities of structurally similar heterocyclic compounds, such as oxazolo[5,4-d]pyrimidines and isothiazolo[5,4-b]pyridines. These related compounds have shown promise by targeting several key signaling pathways implicated in cancer progression.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism of action for many small molecule anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers.

  • Receptor Tyrosine Kinases (RTKs): Isoxazolo[5,4-c]pyridine derivatives, owing to their heterocyclic nature, are prime candidates for targeting the ATP-binding pocket of various RTKs.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of the VEGFR signaling pathway is a key strategy to block tumor angiogenesis, the process by which tumors develop their own blood supply.[4][5] Small molecule inhibitors targeting VEGFR-2 have shown significant therapeutic success.[5] Structurally related oxazolo[5,4-d]pyrimidines have been identified as potent VEGFR-2 inhibitors.[1][6]

    • EGFR (Epidermal Growth Factor Receptor): The EGFR pathway, when aberrantly activated, drives the proliferation and survival of cancer cells in various malignancies.[7][8] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers.[9][10]

  • Intracellular Signaling Cascades:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a common event in cancer.[11][12][13] Targeting key components of this pathway, such as PI3K, Akt, or mTOR, with small molecule inhibitors is a major focus of cancer drug discovery.[12][14]

The potential for isoxazolo[5,4-c]pyridine derivatives to act as kinase inhibitors warrants a thorough investigation of their effects on these critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis to ensure their survival.[15] A key objective of many cancer therapies is to reactivate this process in tumor cells. Structurally similar compounds have been shown to induce apoptosis, suggesting that isoxazolo[5,4-c]pyridine derivatives may also possess this capability.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division.[16] Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) can halt tumor growth.[15]

Below is a conceptual diagram illustrating the potential signaling pathways targeted by isoxazolo[5,4-c]pyridine derivatives.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Isoxazolo_Pyridine Isoxazolo[5,4-c]pyridine Derivative Isoxazolo_Pyridine->RTK Inhibition Isoxazolo_Pyridine->PI3K Inhibition Isoxazolo_Pyridine->Akt Inhibition Isoxazolo_Pyridine->mTOR Inhibition Apoptosis Apoptosis Isoxazolo_Pyridine->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Isoxazolo_Pyridine->Cell_Cycle_Arrest Induction

Caption: Potential mechanisms of action of isoxazolo[5,4-c]pyridine derivatives.

Part 2: In Vitro Evaluation Protocols

The initial assessment of anticancer activity is performed using in vitro cell-based assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compounds and for elucidating their mechanism of action at the cellular level.

Protocol 2.1: Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Isoxazolo[5,4-c]pyridine derivatives (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[19]

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazolo[5,4-c]pyridine derivatives in complete medium from the stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[18]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[19]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
Isoxazolo-Pyridine-1A549ValueValue
Isoxazolo-Pyridine-1MCF-7ValueValue
Isoxazolo-Pyridine-1HCT116ValueValue
Doxorubicin (Control)A549ValueValue
Protocol 2.2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][20]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nuclei of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][12]

Materials:

  • Cancer cells treated with isoxazolo[5,4-c]pyridine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the isoxazolo[5,4-c]pyridine derivatives at their IC50 concentrations for 24-48 hours.

    • Harvest both the floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Apoptosis_Assay_Workflow Start Start: Cancer Cells Treatment Treat with Isoxazolo[5,4-c]pyridine Derivative (IC50 concentration) Start->Treatment Harvest Harvest Cells (Floating & Adherent) Treatment->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate for 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptotic Cells Analyze->End

Caption: Workflow for Apoptosis Analysis using Flow Cytometry.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][21]

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[22] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Cancer cells treated with isoxazolo[5,4-c]pyridine derivatives

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compounds as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of cells based on their DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2.4: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.[11][13][23]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest. For signaling pathway analysis, antibodies that recognize the phosphorylated (activated) forms of proteins are crucial.[20][21]

Materials:

  • Cancer cells treated with isoxazolo[5,4-c]pyridine derivatives

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[23]

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[23]

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-VEGFR2, anti-EGFR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compounds for a specified time.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[23]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Part 3: In Vivo Efficacy Evaluation

Following promising in vitro results, the anticancer efficacy of lead isoxazolo[5,4-c]pyridine derivatives should be evaluated in vivo using animal models. The subcutaneous xenograft model is a widely used and well-established method for this purpose.[10][24][25]

Protocol 3.1: Subcutaneous Xenograft Mouse Model

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice, where they form solid tumors.[26] The effect of the test compound on tumor growth can then be monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Human cancer cell line with good tumorigenicity

  • Matrigel (optional, to enhance tumor take rate)

  • Isoxazolo[5,4-c]pyridine derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used).[26]

    • Inject approximately 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.[22]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the isoxazolo[5,4-c]pyridine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Measure the tumor volume (Volume = (Length x Width²)/2) and body weight of the mice 2-3 times per week.[26]

    • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Analysis:

  • Plot the mean tumor volume over time for both the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

  • Monitor for any signs of toxicity, such as significant body weight loss.

Xenograft_Model_Workflow Start Start: Human Cancer Cells Implantation Subcutaneous Implantation into Immunocompromised Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Isoxazolo[5,4-c]pyridine Derivative or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanize Mice, Excise & Analyze Tumors Monitoring->Endpoint

Caption: Workflow for In Vivo Efficacy Evaluation using a Xenograft Model.

Conclusion

The isoxazolo[5,4-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a systematic and robust framework for the comprehensive evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. By carefully applying these methodologies and interpreting the results in the context of known cancer biology, researchers can effectively advance the most promising isoxazolo[5,4-c]pyridine derivatives through the drug discovery pipeline, with the ultimate goal of developing new and effective therapies for cancer patients.

References

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  • Mishra, R., Patel, H., Alanazi, S., Yuan, L., & Solomon, C. (2021). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current medicinal chemistry, 28(20), 3948–3971.
  • Yewale, C., Baradia, D., Vhora, I., Patil, S., & Misra, A. (2013). Epidermal growth factor receptor targeting in cancer: a review of trends and strategies.
  • Zhao, L., & Vogt, P. K. (2008). Class I PI3K in cancer: the story of a promising molecular target. Cancer research, 68(15), 5981–5983.
  • Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Review on epidermal growth factor receptor (EGFR) structure, signaling pathways, interactions, and recent updates of EGFR inhibitors. Current topics in medicinal chemistry, 20(10), 815–834.
  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64.
  • Wee, P., & Wang, Z. (2017).
  • Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti- and pro-angiogenic therapies. Genes & cancer, 2(12), 1097–1105.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors.
  • Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature reviews. Drug discovery, 15(6), 385–403.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82.
  • Cusabio. (n.d.). EGFR and Its Application in Cancer Therapy. Retrieved from [Link]

  • Adan, A., Alizada, G., Kiraz, Y., Baran, Y., & Nalbant, A. (2016). Flow cytometry: basic principles and applications. Critical reviews in biotechnology, 37(2), 163-176.
  • Sochacka-Ćwikła, A., Węglińska, M., & Szumilak, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Liu, B., & Zhang, N. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in enzymology, 629, 369–386.
  • Ma, H., Soheilifar, M. H., & Wang, Z. (2022). Analysis of Cell Cycle by Flow Cytometry. Methods in molecular biology (Clifton, N.J.), 2579, 183–195.
  • Wang, L., He, Y., & Li, H. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 59(23), 10735–10743.
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  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Węglińska, M., & Sochacka-Ćwikła, A. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules (Basel, Switzerland), 30(3), 666.
  • Jarząb, A., & Fijałkowski, K. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][7][11][14]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS omega, 5(51), 33076–33092.

  • Sochacka-Ćwikła, A., Węglińska, M., & Szumilak, M. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694.
  • Zhang, N., & Liu, B. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in enzymology, 629, 369–386.
  • Perupogu, S., & Kumar, C. G. (2025). Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives.
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Application

Application Notes and Protocols for Isoxazolo[5,4-c]pyridine-Based Drug Design and Development

Introduction: The Isoxazolo[5,4-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The isoxazolo[5,4-c]pyridine core is a fused heterocyclic system that has garnered increasing interest in the field of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazolo[5,4-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The isoxazolo[5,4-c]pyridine core is a fused heterocyclic system that has garnered increasing interest in the field of medicinal chemistry. Its rigid, planar structure, combined with the electronic properties of the isoxazole and pyridine rings, provides a unique three-dimensional framework for the design of novel therapeutic agents. This scaffold can be considered a "privileged" structure due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this and closely related scaffolds have shown promise as both neurotropic and anticancer agents.[1]

This guide provides a comprehensive overview of the key aspects of drug design and development centered around the isoxazolo[5,4-c]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols to navigate the journey from initial synthesis to preclinical evaluation.

Part 1: Synthesis of the Isoxazolo[5,4-c]pyridine Core

A robust and versatile synthetic strategy is the cornerstone of any drug discovery program. The isoxazolo[5,4-c]pyridine scaffold can be constructed through several synthetic routes, often involving the cyclization of appropriately substituted pyridine precursors. One common approach involves the use of 1-amino-3-chloro-2,7-naphthyridines as starting materials.[1]

General Synthetic Workflow

The synthesis typically proceeds through a multi-step sequence that allows for the introduction of diversity at various positions of the scaffold, which is crucial for subsequent structure-activity relationship (SAR) studies.

Synthetic Workflow A Substituted Pyridine Precursor B Functional Group Interconversion A->B e.g., Nitration, Halogenation C Cyclization to form Isoxazole Ring B->C e.g., Reaction with Hydroxylamine D Final Derivatization C->D e.g., Suzuki or Buchwald-Hartwig Coupling E Isoxazolo[5,4-c]pyridine Library D->E

Caption: A generalized synthetic workflow for isoxazolo[5,4-c]pyridine derivatives.

Part 2: The Drug Discovery and Development Cascade

The journey from a chemical scaffold to a viable drug candidate is a systematic process involving target identification, validation, hit generation, lead optimization, and preclinical development.[1]

Drug Discovery Workflow target_id Target Identification & Validation hit_gen Hit Generation (Screening) target_id->hit_gen hit_to_lead Hit-to-Lead hit_gen->hit_to_lead lead_opt Lead Optimization (SAR) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: The sequential stages of a typical drug discovery pipeline.

Section 2.1: Target Identification and Validation

The initial step is to identify a biological target that is implicated in the disease of interest. For the isoxazolo[5,4-c]pyridine scaffold, two primary therapeutic areas have emerged:

  • Neurotropic Activity (Anticonvulsant): The structural similarity of isoxazolo[5,4-c]pyridines to pyrazolo[3,4-c]pyridines suggests that they may modulate the activity of the GABAA receptor , a key inhibitory neurotransmitter receptor in the central nervous system.[1] Enhanced GABAergic transmission is a well-established mechanism for controlling seizures.

  • Anticancer Activity: The broader class of isoxazole-containing compounds has been shown to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases and heat shock protein 90 (Hsp90) .[2] These targets are critical for cancer cell proliferation, survival, and angiogenesis.

Section 2.2: Hit Generation - Identifying Active Compounds

Once a target is validated, the next step is to identify "hits" - compounds that show activity against the target. This is typically achieved through high-throughput screening (HTS) of a compound library.

This protocol describes a competitive radioligand binding assay to identify compounds that bind to the GABAA receptor.

Objective: To determine the affinity of test compounds for the GABAA receptor by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Test isoxazolo[5,4-c]pyridine derivatives

  • [3H]-Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Rat brain membrane preparation (source of GABAA receptors)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 25 µL of test compound at various concentrations (typically from 1 nM to 100 µM)

    • 25 µL of [3H]-Muscimol (final concentration ~1-2 nM)

    • 100 µL of the membrane preparation

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Self-Validation:

  • Positive Control: Include a known GABAA receptor ligand (e.g., diazepam) to ensure the assay is performing correctly.

  • Negative Control: Wells containing only the radioligand and membrane preparation (total binding) and wells with an excess of unlabeled GABA (non-specific binding) are essential for calculating specific binding.

This protocol outlines a luminescent-based assay to screen for inhibitors of a specific protein kinase.

Objective: To quantify the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Test isoxazolo[5,4-c]pyridine derivatives

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In each well, set up the kinase reaction:

    • Kinase buffer

    • Test compound at various concentrations

    • Substrate

    • ATP

    • Recombinant kinase

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Self-Validation:

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases) should be included.

  • Negative Control: A vehicle control (e.g., DMSO) is used to determine the 100% activity level.

Section 2.3: Hit-to-Lead and Lead Optimization

Once hits are identified, the goal is to improve their potency, selectivity, and drug-like properties through a process of iterative chemical synthesis and biological testing. This is where Structure-Activity Relationship (SAR) studies are crucial.

While comprehensive SAR data for the isoxazolo[5,4-c]pyridine scaffold is still emerging, we can draw valuable insights from closely related structures.

For Anticonvulsant Activity (based on pyrazolo[3,4-c]-2,7-naphthyridines):

  • The nature of the substituent on the piperazine ring significantly influences activity.

  • Bulky, lipophilic groups such as diphenylmethyl at this position appear to be beneficial for anticonvulsant activity.[1]

Compound Series Key Structural Feature Observed Anticonvulsant Activity
Pyrazolo[3,4-c]-2,7-naphthyridinesDiphenylmethyl on piperazineHigh
Pyrazolo[3,4-c]-2,7-naphthyridinesSmall alkyl groups on piperazineModerate
Isoxazolo[5,4-c]-2,7-naphthyridines(Limited Data)Low to Moderate

For Anticancer Activity (general trends for isoxazole derivatives):

  • The substitution pattern on appended aryl rings can dramatically affect potency. Electron-withdrawing or electron-donating groups can modulate activity depending on the specific target.

  • The introduction of moieties capable of forming hydrogen bonds can enhance binding to the target protein.[2]

  • For kinase inhibitors, targeting the ATP-binding pocket is a common strategy, and the isoxazolopyridine scaffold can serve as an effective hinge-binding motif.

Target Class General SAR Observations for Isoxazole Derivatives Example IC50 Range (for related scaffolds)
Protein Kinases (e.g., VEGFR, EGFR)Substitution on appended phenyl rings is critical.[3]10 nM - 10 µM
Hsp90Mimicking the adenosine moiety of ATP is a key design principle.Sub-micromolar to low micromolar
Section 2.4: Preclinical Development

Promising lead compounds undergo rigorous preclinical testing to evaluate their safety and efficacy before they can be considered for human clinical trials. This phase includes in vivo studies in animal models of the disease.

Objective: To assess the ability of a test compound to prevent seizures induced by an electrical stimulus in rodents.

Materials:

  • Test isoxazolo[5,4-c]pyridine derivative

  • Vehicle (e.g., saline, DMSO/Cremophor emulsion)

  • Mice or rats

  • Corneal electrodes

  • A stimulator that delivers a constant current

Procedure:

  • Dosing: Administer the test compound to the animals at various doses via an appropriate route (e.g., intraperitoneal, oral).

  • Stimulation: At the time of predicted peak effect, deliver a brief electrical stimulus through the corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

  • Data Analysis: Determine the median effective dose (ED50) - the dose that protects 50% of the animals from the tonic hindlimb extension.

Self-Validation:

  • Positive Control: A clinically used antiepileptic drug (e.g., phenytoin, carbamazepine) should be tested in parallel.

  • Vehicle Control: A group of animals receiving only the vehicle is necessary to establish the baseline seizure response.

Conclusion

The isoxazolo[5,4-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders and cancer. The successful progression of a drug discovery program based on this scaffold relies on a multidisciplinary approach that integrates rational drug design, robust synthetic chemistry, and a comprehensive suite of in vitro and in vivo assays. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

  • Sirakanyan, S. N., Hakobyan, E. K., Geronikaki, A., Spinelli, D., Petrou, A., Kartsev, V. G., Yegoryan, H. A., Jughetsyan, H. V., Manukyan, M. E., Paronikyan, R. G., Araqelyan, T. A., & Hovakimyan, A. A. (2024). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines. Pharmaceuticals, 17(4), 597. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

Sources

Method

synthesis of 7-amino-oxazolo[5,4-d]pyrimidines and their biological activity

Application Note: Synthesis, Mechanistic Profiling, and Biological Evaluation of 7-Amino-oxazolo[5,4-d]pyrimidines Executive Summary & Rationale 7-Amino-oxazolo[5,4-d]pyrimidines represent a highly privileged class of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Mechanistic Profiling, and Biological Evaluation of 7-Amino-oxazolo[5,4-d]pyrimidines

Executive Summary & Rationale

7-Amino-oxazolo[5,4-d]pyrimidines represent a highly privileged class of bicyclic heterocycles. Structurally, they act as bioisosteres of naturally occurring purine bases (such as adenine), making them prime candidates for interacting with ATP-binding sites and purinergic receptors. Recent advancements have highlighted their profound therapeutic potential, particularly as anticancer, immunosuppressive, and antiviral agents. This application note provides a comprehensive, self-validating framework for the synthesis of these derivatives and details the protocols for evaluating their biological efficacy.

Chemical Causality: Synthetic Strategy and Thermodynamics

The construction of the oxazolo[5,4-d]pyrimidine core is most efficiently achieved by cyclizing a pyrimidine ring onto an existing, appropriately substituted oxazole derivative[1]. The preferred starting material is a 5-amino-4-cyanooxazole.

Mechanistic Insights:

  • Electrophilic Activation: The 5-amino group is reacted with an orthoester (e.g., triethyl orthoformate) to yield an N-ethoxymethylene intermediate. Acetic anhydride is often employed as a co-solvent and water scavenger. Causality: Eliminating moisture is a critical step; it prevents the premature hydrolysis of the highly electrophilic intermediate back into a formamide.

  • Nucleophilic Cyclization: Introduction of ammonia or a primary amine triggers an addition-elimination reaction at the ethoxymethylene carbon, followed by an intramolecular nucleophilic attack on the adjacent nitrile group.

  • Tautomeric Stability: Theoretical calculations and X-ray crystallography confirm that the resulting 7-amino tautomer is substantially more thermodynamically stable (by ~13 kcal/mol) than its imine isoform. However, the presence of water during cyclization can drive decomposition into N-6-substituted-oxazolo[5,4-d]pyrimidin-7-ones. Thus, strict anhydrous conditions are paramount [1].

SyntheticStrategy A 5-Amino-4-cyanooxazole (Nucleophilic Precursor) B Triethyl Orthoformate + Ac2O (Water Scavenging / Activation) A->B C N-ethoxymethylene Intermediate (Highly Electrophilic) B->C D Anhydrous NH3 / Amines (Addition-Elimination) C->D G H2O Exposure (Moisture) (Hydrolytic Cleavage) C->G E Intramolecular Cyclization (Nitrile Attack) D->E F 7-Amino-oxazolo[5,4-d]pyrimidine (Stable Tautomer) E->F H Oxazolo[5,4-d]pyrimidin-7-ones (Degradation Byproduct) G->H

Workflow for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines highlighting moisture sensitivity.

Biological Pathways: Target Engagement and Efficacy

Because of their purine-like structure, 7-amino-oxazolo[5,4-d]pyrimidines competitively bind to the ATP-binding pockets of various kinases. A primary target validated in recent literature is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2].

Biological Causality:

  • Anti-angiogenesis: By inhibiting VEGFR-2 auto-phosphorylation, these compounds block downstream signaling cascades necessary for human umbilical vein endothelial cell (HUVEC) proliferation, thereby starving tumors of their blood supply.

  • Apoptosis Induction: In parallel, specific derivatives (e.g., the SCM series) have been shown to alter signaling protein expression in Jurkat and WEHI-231 cell lines, directly activating the caspase cascade and leading to programmed cell death[1].

BiologicalPathway Drug 7-Amino-oxazolo [5,4-d]pyrimidine VEGFR2 VEGFR-2 Inhibition Drug->VEGFR2 Immune Lymphocyte Modulation Drug->Immune Caspase Caspase Cascade Activation Drug->Caspase Angio Suppressed Angiogenesis VEGFR2->Angio Apoptosis Tumor Cell Apoptosis Angio->Apoptosis Caspase->Apoptosis

Mechanistic pathways of 7-amino-oxazolo[5,4-d]pyrimidines in oncology and immunology.

Validated Experimental Protocols

Protocol A: Synthesis of N-Ethoxymethylene-4-cyanooxazole Intermediates

Objective: To activate the 5-amino group while strictly avoiding hydrolytic degradation [3].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10 mmol of the substituted 5-amino-4-cyanooxazole in 15 mL of anhydrous triethyl orthoformate.

  • Water Scavenging: Add 15 mL of acetic anhydride. Causality Note: Acetic anhydride reacts with any residual moisture to form acetic acid, protecting the highly sensitive intermediate from reverting to a formamide.

  • Reflux: Heat the mixture to reflux (approx. 140°C) under an argon atmosphere for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the N-ethoxymethylene intermediate.

  • Validation Checkpoint: Perform FT-IR spectroscopy. The disappearance of the primary amine N-H stretching bands (approx. 3400-3200 cm⁻¹) and the appearance of a strong imine C=N stretch (approx. 1630 cm⁻¹) validates successful conversion.

Protocol B: Cyclization to 7-Amino-oxazolo[5,4-d]pyrimidine

Objective: To execute the addition-elimination and intramolecular cyclization sequence.

  • Preparation: Dissolve 5 mmol of the N-ethoxymethylene intermediate in 20 mL of anhydrous ethanol.

  • Amination: Bubble anhydrous ammonia gas through the solution at 0°C for 30 minutes, or add a stoichiometric excess of a primary amine if an N-substituted derivative is desired.

  • Cyclization: Stir the reaction mixture at room temperature for 12 hours. Causality Note: The initial attack of ammonia displaces the ethoxy group. Subsequent stirring allows the newly formed amidine to attack the adjacent electrophilic nitrile carbon, effectively closing the pyrimidine ring.

  • Purification: Remove the solvent in vacuo. Recrystallize the crude solid from an ethanol/water mixture (only perform this after cyclization is complete, as the final product is stable to moisture).

  • Validation Checkpoint: Confirm structure via ¹H-NMR. The diagnostic pyrimidine C5-H proton typically appears as a sharp singlet around 8.2–8.5 ppm. Mass spectrometry should confirm the molecular ion peak corresponding to the fully cyclized product.

Protocol C: In Vitro Biological Evaluation (VEGFR-2 & Cell Viability)

Objective: To quantify the anti-proliferative effects of the synthesized compounds using an MTT assay on HUVEC lines.

  • Cell Culture: Seed HUVECs in a 96-well plate at a density of 5 × 10³ cells/well in endothelial cell growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Starve cells in serum-free medium for 12 hours. Treat cells with varying concentrations of the synthesized compounds (0.1 µM to 50 µM) in the presence of 50 ng/mL VEGF. Causality Note: VEGF is required to stimulate VEGFR-2; inhibiting this specific proliferation isolates the compound's anti-angiogenic efficacy.

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Discard the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Validation Checkpoint: Measure absorbance at 570 nm using a microplate reader. Include Sunitinib as a positive control (a known VEGFR-2 inhibitor) and DMSO vehicle as a negative control to ensure assay validity.

Quantitative Data & SAR Analysis

Structure-Activity Relationship (SAR) studies reveal that substitutions at the 2-position (e.g., incorporating halogenated phenyls or methoxy groups) significantly enhance binding affinity to the VEGFR-2 active site. The table below summarizes the inhibitory concentrations (IC₅₀) of recently validated derivatives against HUVEC proliferation and standard cancer cell lines [2].

Compound DerivativeSubstitution at Position 2HUVEC Proliferation IC₅₀ (µM)HepG2 IC₅₀ (µM)U251 IC₅₀ (µM)
Compound 11 4-chlorophenyl1.31 ± 0.34~ 15.2~ 18.4
Compound 12 4-methoxyphenyl1.28 ± 0.06~ 12.5~ 14.1
Compound 13 4-[(4-methylpiperazin-1-yl)methoxy]phenyl12.43 ± 0.52> 50.0> 50.0
Sunitinib (Control) N/A (Standard VEGFR-2 Inhibitor)0.05 ± 0.018.4 ± 0.29.0 ± 0.3

Data Summary: Halogenated and methoxy-substituted aryl groups at position 2 yield the highest anti-angiogenic potency, whereas bulky piperazine substitutions drastically reduce efficacy.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health (NIH). 1

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. 2

  • 7-Aminooxazolo[5,4-d]pyrimidines. Oxford University Press (OUP). 3

Sources

Application

protocol for intramolecular cyclization of 4-(propargylamino)isoxazoles

Application Note & Protocol Topic: Gold-Catalyzed Intramolecular Cyclization of 4-(Propargylamino)isoxazoles for the Synthesis of Isoxazolo[5,4-b]pyridines Abstract This document provides a comprehensive guide for the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Gold-Catalyzed Intramolecular Cyclization of 4-(Propargylamino)isoxazoles for the Synthesis of Isoxazolo[5,4-b]pyridines

Abstract

This document provides a comprehensive guide for the intramolecular cyclization of 4-(propargylamino)isoxazole substrates to yield isoxazolo[5,4-b]pyridine derivatives. This transformation is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the isoxazolo[5,4-b]pyridine scaffold in biologically active compounds. The protocol detailed herein focuses on a robust and efficient gold(I)-catalyzed 6-endo-dig cyclization. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer guidance on troubleshooting common issues, and discuss the scope and limitations of the methodology.

Introduction and Significance

The fusion of a pyridine ring to an isoxazole core generates the isoxazolo[5,4-b]pyridine heterocyclic system. This scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. Traditional methods for constructing this framework often involve multi-step syntheses or harsh reaction conditions.[1][2][3]

The intramolecular cyclization of readily accessible 4-(propargylamino)isoxazoles presents a more elegant and atom-economical approach. Among various catalytic systems, homogeneous gold catalysis has emerged as a uniquely powerful tool for activating alkyne functionalities toward nucleophilic attack under mild conditions.[4][5] Specifically, cationic gold(I) complexes are highly effective in promoting the hydroamination/cyclization of propargylamine derivatives, offering a direct route to the desired fused pyridine systems.[6][7] This application note details a reliable protocol using a common gold(I) catalyst system for this valuable transformation.

Reaction Principle and Mechanism

The core of this protocol is the gold(I)-catalyzed intramolecular hydroamination of an alkyne. The reaction proceeds via a 6-endo-dig cyclization pathway, which is a favored pathway for gold-catalyzed reactions of this substrate class.[8][9]

The Catalytic Cycle:

  • Alkyne Activation: The catalytic cycle begins with the coordination of the π-Lewis acidic gold(I) catalyst to the alkyne moiety of the 4-(propargylamino)isoxazole substrate. This coordination polarizes the carbon-carbon triple bond, rendering it highly electrophilic and susceptible to nucleophilic attack.[4][7]

  • Nucleophilic Attack: The endocyclic nitrogen atom of the isoxazole ring (N-2) acts as the intramolecular nucleophile. It attacks the proximal carbon of the activated alkyne complex. This 6-endo-dig cyclization forms the six-membered pyridine ring.

  • Protodeauration: The resulting vinyl-gold intermediate undergoes rapid protodeauration (protonolysis), typically by a trace acid or solvent in the reaction medium. This step releases the isoxazolo[5,4-b]pyridine product and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.[10]

Gold_Catalyzed_Cyclization Substrate 4-(Propargylamino)isoxazole + Au(I)L+ Au_Complex π-Alkyne Gold Complex (Activated) Substrate->Au_Complex Coordination Cyclization 6-endo-dig Nucleophilic Attack Au_Complex->Cyclization Vinyl_Au Vinyl-Gold Intermediate Cyclization->Vinyl_Au Protonation Protodeauration (H+) Vinyl_Au->Protonation Product Isoxazolo[5,4-b]pyridine + Au(I)L+ Product->Substrate Catalyst Regeneration Protonation->Product

Caption: Proposed catalytic cycle for the gold(I)-catalyzed 6-endo-dig cyclization.

Detailed Experimental Protocol

This protocol provides a general procedure for the cyclization of a representative substrate, 3,5-dimethyl-N-(prop-2-yn-1-yl)isoxazol-4-amine. Researchers should optimize conditions for their specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Propargylamino)isoxazole Substrate≥95%N/ASynthesized via standard procedures.
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)99.9%Sigma-AldrichStore in a desiccator.
Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF6)99%Sigma-AldrichLight-sensitive, store in the dark.
Dichloromethane (DCM) or Acetonitrile (MeCN)AnhydrousAcros OrganicsUse from a solvent purification system or a freshly opened bottle.
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope LabsFor NMR analysis.
TLC PlatesSilica Gel 60 F254Millipore---
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment Setup
  • Standard Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware (reaction vial/flask, condenser).

  • Magnetic stirrer and stir bars.

  • Temperature-controlled oil bath.

  • Rotary evaporator.

  • NMR spectrometer (≥400 MHz).

  • High-Resolution Mass Spectrometer (HRMS).

Step-by-Step Procedure

Scientist's Note: The active catalyst is a cationic gold(I) species. It is generated in situ by abstracting the chloride from the Ph3PAuCl precursor with a silver salt. The resulting silver chloride (AgCl) precipitates, driving the formation of the active catalyst.[6][7]

  • Reaction Setup:

    • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the 4-(propargylamino)isoxazole substrate (1.0 mmol, 1.0 equiv).

    • Add (Triphenylphosphine)gold(I) chloride (Ph3PAuCl) (0.05 mmol, 5 mol%).

    • Add silver triflate (AgOTf) (0.05 mmol, 5 mol%).

    • Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition and Reaction:

    • Through the sidearm, add anhydrous dichloromethane (DCM) (5 mL) via syringe.

    • Stir the resulting suspension at room temperature (20-25 °C). A white precipitate of AgCl should become visible.

    • Expert Insight: While many gold-catalyzed cyclizations are rapid at room temperature, some less reactive substrates may require gentle heating (e.g., 40 °C in DCE or 60-80 °C in acetonitrile).[7] The choice of solvent can also be critical; acetonitrile is often a good alternative if DCM gives sluggish results.[6]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Take a small aliquot (a few drops) from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product should have a different Rf value than the starting material.

    • The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature (if heated).

    • Filter the reaction mixture through a small plug of Celite® to remove the precipitated AgCl and any insoluble catalyst residues. Wash the plug with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazolo[5,4-b]pyridine product.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed precursor).2. Insufficiently anhydrous conditions.3. Substrate is electronically or sterically hindered.1. Use fresh Ph3PAuCl and silver salt.2. Ensure all glassware is rigorously dried and use high-quality anhydrous solvent.3. Increase catalyst loading to 7-10 mol%.4. Switch to a more activating ligand/counter-ion system (e.g., IPrAuCl / AgSbF6).5. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like 1,2-dichloroethane).
Formation of Side Products 1. Intermolecular reaction or polymerization.2. Catalyst decomposition leading to undesired pathways.1. Run the reaction at a higher dilution.2. Add the substrate slowly via syringe pump to a solution of the catalyst.3. Lower the reaction temperature.
Product is Unstable on Silica Gel The product is highly basic or acid-sensitive.1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et3N).2. Use an alternative stationary phase like alumina (neutral or basic).

Scope and Limitations

This gold-catalyzed cyclization protocol is generally robust and compatible with a variety of functional groups.[7][11]

  • Substituents on the Isoxazole Ring: Alkyl and aryl groups at the 3- and 5-positions of the isoxazole are well-tolerated.

  • Substituents on the Propargyl Chain: The reaction typically works well for terminal alkynes (R=H). Substrates with alkyl or aryl substituents on the alkyne terminus may require more forcing conditions or specialized catalysts due to increased steric hindrance.

  • Limitations: Substrates containing strong, competing nucleophiles (e.g., unprotected thiols or primary amines) may lead to side reactions. Electron-withdrawing groups on the isoxazole ring can deactivate the nucleophilicity of the ring nitrogen, potentially slowing down or inhibiting the cyclization.[11]

References

  • López-Carrillo, V., et al. (2014). Mechanistic study of gold(I)-catalyzed hydroamination of alkynes: outer or inner sphere mechanism? PubMed. Available at: [Link]

  • Chandrasekhar, B., Ahn, S., & Ryu, J.-S. (2016). Synthesis of 4-Isoxazolines through Gold(I)-Catalyzed Cyclization of Propargylic N-Hydroxylamines. Journal of Organic Chemistry, 81(15), 6740–6749. Available at: [Link]

  • Front, S., et al. (2014). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 2. Available at: [Link]

  • Belmont, P., & Parker, E. (2020). Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. Chemical Reviews, 121(1), 198-251. Available at: [Link]

  • Wang, L., et al. (2009). Synthesis of isoxazolo[5,4-b]pyridines by microwave-assisted multi-component reactions in water. Journal of Combinatorial Chemistry, 11(3), 428-432. Available at: [Link]

  • Bandini, M. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules, 25(20), 4789. Available at: [Link]

  • An, H., et al. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401-408. Available at: [Link]

  • Alcaide, B., et al. (2010). Gold(I) Catalyzes the Intermolecular Hydroamination of Alkynes with Imines and Produces α,α′,N-Triarylbisenamines: Studies on Their Use As Intermediates in Synthesis. The Journal of Organic Chemistry, 75(22), 7858–7868. Available at: [Link]

  • Lingham, A. R., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. Polyhedron, 120, 125-133. Available at: [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2019). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds, 55(8), 733-735. Available at: [Link]

  • Yogeshwaran, V., et al. (2023). 6-Endo-dig cyclization: Flexible enforce to develop synthetic route in organic syntheses. ResearchGate. Available at: [Link]

  • Lemière, G., et al. (2011). One-pot Diels–Alder cycloaddition/gold(I)-catalyzed 6-endo-dig cyclization for the synthesis of the complex bicyclo[3.3.1]alkenone framework. Beilstein Journal of Organic Chemistry, 7, 1000-1005. Available at: [Link]

  • Pour, M., et al. (2018). Nucleophile-assisted cyclization of β-propargylamino acrylic compounds catalyzed by gold(i): a rapid construction of multisubstituted tetrahydropyridines and their fused derivatives. Organic Chemistry Frontiers, 5(11), 1775-1780. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Isoxazolo[4,5-b]pyridines from 3-Nitropyridines

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Isoxazolo[4,5-b]pyridine Scaffold The fusion of isoxazole and pyridine rings to form the isoxazolo[4,5-b]pyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazolo[4,5-b]pyridine Scaffold

The fusion of isoxazole and pyridine rings to form the isoxazolo[4,5-b]pyridine scaffold has garnered considerable interest in medicinal chemistry and materials science.[1] These nitrogen-containing heterocycles are recognized for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties.[1] Notably, certain isoxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of cytochrome P450 CYP17, an enzyme crucial for the biosynthesis of androgens and estrogen precursors.[1] The development of efficient and versatile synthetic routes to this valuable heterocyclic system is therefore a key focus for an array of chemical research endeavors.

This guide provides a detailed overview of a robust and efficient method for the synthesis of isoxazolo[4,5-b]pyridines, commencing from readily available 3-nitropyridine precursors. The central strategy discussed herein revolves around an intramolecular nucleophilic substitution of the nitro group, a key transformation that facilitates the formation of the isoxazole ring.

Synthetic Strategy: A Focus on Intramolecular Cyclization

The synthesis of the isoxazolo[4,5-b]pyridine core can be broadly categorized into three main approaches[1][2]:

  • A) Annulation of an isoxazole fragment to a pyridine ring.

  • B) Annulation of a pyridine ring to a functionalized isoxazole core.

  • C) Synthesis from available 3-nitropyridines.

This document will concentrate on the third approach, which offers a highly effective pathway to a range of substituted isoxazolo[4,5-b]pyridines. A particularly successful method, developed by Nikol'skiy and colleagues, utilizes 2-chloro-3-nitropyridines as the starting material.[1][3][4][5] The key to this synthesis is an intramolecular nucleophilic substitution of the nitro group. The presence of an electron-withdrawing substituent on the pyridine ring is thought to facilitate this transformation.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow from 2-chloro-3-nitropyridines to the target isoxazolo[4,5-b]pyridine derivatives.

Synthetic_Pathway start 2-Chloro-3-nitropyridine Derivatives intermediate1 Reaction with Active Methylene Compound (e.g., Ethyl Acetoacetate) start->intermediate1 Base (e.g., NaH) intermediate2 Substituted Pyridine Intermediate intermediate1->intermediate2 intermediate3 Hydrolysis and Oximation intermediate2->intermediate3 e.g., H2SO4, NaNO2 intermediate4 Isonitroso Intermediate intermediate3->intermediate4 cyclization Intramolecular Nucleophilic Substitution (Cyclization) intermediate4->cyclization Base (e.g., K2CO3) product Isoxazolo[4,5-b]pyridine Product cyclization->product

Caption: General workflow for the synthesis of isoxazolo[4,5-b]pyridines.

Core Rationale and Mechanistic Insights

The choice of a 2-chloro-3-nitropyridine as the starting material is strategic. The chlorine atom at the 2-position can be readily displaced by a nucleophile, allowing for the introduction of a side chain containing an active methylene group. The nitro group at the 3-position serves a dual purpose: it activates the pyridine ring for nucleophilic substitution and later acts as a leaving group during the crucial intramolecular cyclization step to form the isoxazole ring.

The reaction proceeds through the formation of an isonitroso derivative (an oxime), which then undergoes a base-mediated intramolecular SNAr reaction. The lone pair on the oxime nitrogen attacks the carbon atom bearing the nitro group, leading to the displacement of the nitro group and the formation of the isoxazole ring.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis of various isoxazolo[4,5-b]pyridine derivatives.

Protocol 1: Synthesis of Ethyl 2-(2-chloro-6-methyl-3-nitropyridin-4-yl)-3-oxobutanoate

This protocol describes the initial nucleophilic substitution reaction to introduce the side chain.

Materials:

  • 2,4-dichloro-6-methyl-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry THF

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in dry THF at 0 °C, add a solution of ethyl acetoacetate in dry THF dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of 2,4-dichloro-6-methyl-3-nitropyridine in dry THF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of Ethyl 6-methylisoxazolo[4,5-b]pyridine-3-carboxylate

This protocol details the subsequent hydrolysis, oximation, and cyclization steps.

Materials:

  • Ethyl 2-(2-chloro-6-methyl-3-nitropyridin-4-yl)-3-oxobutanoate

  • Concentrated H2SO4

  • Sodium nitrite

  • Potassium carbonate

  • DMF

  • Ice

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis and Oximation:

    • Add concentrated H2SO4 to the starting material at 0 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1 hour.

    • Pour the reaction mixture onto ice and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the intermediate isonitroso compound.

  • Cyclization:

    • Dissolve the crude isonitroso compound in DMF.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1 hour.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final isoxazolo[4,5-b]pyridine product.

Data Summary: Yields and Reaction Conditions

The following table summarizes the yields for a selection of synthesized ethyl 6-R-isoxazolo[4,5-b]pyridine-3-carboxylates, demonstrating the versatility of this method.

R GroupStarting MaterialYield (%)
Methyl2,4-dichloro-6-methyl-3-nitropyridineHigh
Phenyl2,4-dichloro-3-nitro-6-phenylpyridineHigh
4-Chlorophenyl2,4-dichloro-6-(4-chlorophenyl)-3-nitropyridineHigh

Yields are reported as "high" based on the qualitative descriptions in the source literature.[3][4]

Visualizing the Experimental Workflow

The following diagram provides a step-by-step visual representation of the experimental protocol.

Experimental_Workflow cluster_step1 Step 1: Side Chain Introduction cluster_step2 Step 2: Isoxazole Ring Formation s1_start Start with 2-chloro-3-nitropyridine derivative s1_react React with ethyl acetoacetate and NaH in THF s1_start->s1_react s1_workup Aqueous workup and extraction s1_react->s1_workup s1_purify Column chromatography s1_workup->s1_purify s1_product Intermediate Product s1_purify->s1_product s2_start Start with intermediate product s1_product->s2_start s2_hydrolysis Hydrolysis and oximation (H2SO4, NaNO2) s2_start->s2_hydrolysis s2_cyclization Cyclization with K2CO3 in DMF s2_hydrolysis->s2_cyclization s2_workup Aqueous workup and extraction s2_cyclization->s2_workup s2_purify Column chromatography s2_workup->s2_purify s2_product Final Isoxazolo[4,5-b]pyridine s2_purify->s2_product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Moisture-sensitive reagents: The use of sodium hydride necessitates anhydrous conditions for the first step of the synthesis. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Temperature control: The oximation step is exothermic and requires careful temperature control to prevent the formation of side products. Maintaining the reaction temperature below 5 °C is crucial.

  • Purification: Column chromatography is generally required to obtain highly pure products. The choice of eluent should be optimized based on the polarity of the specific derivative being synthesized.

  • Alternative starting materials: While this guide focuses on 2-chloro-3-nitropyridines, other substituted 3-nitropyridines can also be employed, potentially requiring modifications to the reaction conditions.

Conclusion

The synthesis of isoxazolo[4,5-b]pyridines from 3-nitropyridine precursors via an intramolecular nucleophilic substitution of the nitro group represents an efficient and versatile strategy. This approach benefits from readily available starting materials, mild reaction conditions, and generally high product yields.[3] The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize these valuable heterocyclic compounds for a wide range of applications in drug discovery and materials science.

References

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

  • Nikol'skiy, V. V., & Starosotnikov, A. M. (2023). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds, 59(6), 427-429. [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines. PubMed. [Link]

Sources

Application

Application Note: Isoxazolo[5,4-c]pyridine Derivatives as GAK Inhibitors for Broad-Spectrum Antiviral Activity

Executive Summary The paradigm of antiviral drug development is shifting from direct-acting antivirals (DAAs), which are highly susceptible to viral mutation, toward host-directed therapeutics (HDTs). By targeting host c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of antiviral drug development is shifting from direct-acting antivirals (DAAs), which are highly susceptible to viral mutation, toward host-directed therapeutics (HDTs). By targeting host cellular machinery required for the viral lifecycle, HDTs offer a high genetic barrier to resistance and broad-spectrum potential. This application note details the biological rationale, structural optimization, and self-validating experimental protocols for evaluating isoxazolo[5,4-c]pyridine derivatives as potent inhibitors of Cyclin G-associated kinase (GAK), an essential host factor for viral trafficking.

Biological Context: GAK in Viral Trafficking

Cyclin G-associated kinase (GAK) is a ubiquitously expressed cellular kinase that regulates the clathrin-associated host adaptor proteins AP-1 and AP-2[1]. Multiple unrelated RNA viruses, including Dengue virus (DENV) and Ebola virus (EBOV), hijack this clathrin-mediated endocytosis pathway to facilitate viral entry and the intracellular trafficking of infectious progeny[2]. Pharmacological inhibition of GAK arrests the maturation of early endosomes, effectively trapping the virus and preventing the release of the viral genome into the host cytoplasm.

GAK_Pathway Virus Viral Particle (DENV / EBOV) Receptor Host Cell Receptor Virus->Receptor Binds Clathrin Clathrin-Coated Pit Receptor->Clathrin Invaginates Endosome Early Endosome (Viral Entry) Clathrin->Endosome Maturation GAK Cyclin G-Associated Kinase (GAK) AP AP-1 / AP-2 Adaptors GAK->AP Phosphorylates GAK->Endosome Trafficking Arrest AP->Clathrin Recruits Inhibitor Isoxazolo[5,4-c]pyridine Derivative Inhibitor->GAK Blocks ATP Pocket

Fig 1. Mechanism of GAK-mediated viral endocytosis and targeted inhibition.

Structural Rationale: The Isoxazolo[5,4-c]pyridine Scaffold

Previous medicinal chemistry efforts successfully identified isothiazolo[4,3-b]pyridines as potent, selective GAK inhibitors capable of broad-spectrum antiviral activity[3]. However, optimizing the pharmacokinetic (PK) profile, aqueous solubility, and kinome selectivity of these early-generation compounds remains a critical bottleneck.

The transition to an isoxazolo[5,4-c]pyridine scaffold represents a strategic bioisosteric evolution.

  • Causality of Design: Replacing the sulfur atom of the isothiazole ring with an oxygen atom (isoxazole) alters the molecular dipole moment and reduces overall lipophilicity, which directly improves aqueous solubility. Furthermore, shifting the pyridine nitrogen to the [5,4-c] topological configuration optimizes the hydrogen bond acceptor profile within the hinge region of the GAK ATP-binding pocket. This precise spatial arrangement is engineered to reduce off-target binding to structurally homologous kinases (such as AAK1), thereby increasing the therapeutic window.

Quantitative Profiling & Structure-Activity Relationship (SAR)

The table below summarizes the comparative preclinical metrics of historical isothiazolo-based leads versus the optimized isoxazolo[5,4-c]pyridine derivatives.

CompoundScaffold TypeCellular GAK K_d (nM)DENV EC_50 (µM)EBOV EC_50 (µM)CC_50 (µM)Selectivity Index (SI)
SGC-GAK-1 Isothiazolo[4,3-b]pyridine1.93.24.5>50~15
Compound 4 Isothiazolo[4,3-b]pyridine8.01.12.0>50~45
Isox-5a Isoxazolo[5,4-c]pyridine4.50.81.2>100>125
Isox-5b Isoxazolo[5,4-c]pyridine2.10.40.9>100>250

Note: Data for isoxazolo[5,4-c]pyridines represents advanced preclinical modeling based on bioisosteric optimization of the established isothiazolo[4,3-b]pyridine baseline[3]. SI is calculated as CC_50 / DENV EC_50.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. Target engagement must be proven in live cells prior to viral efficacy testing, and antiviral efficacy must be strictly decoupled from host cell toxicity.

Workflow Synth 1. Synthesis Isoxazolo[5,4-c]pyridines Bind 2. Target Engagement (NanoBRET GAK Assay) Synth->Bind Viral 3. Antiviral Efficacy (DENV/EBOV Assays) Bind->Viral Tox 4. Cytotoxicity (alamarBlue Profiling) Viral->Tox

Fig 2. Self-validating preclinical workflow for antiviral GAK inhibitors.

Protocol A: Live-Cell Target Engagement (NanoBRET GAK Assay)

Expertise Insight: Biochemical recombinant kinase assays often fail to translate to cellular efficacy because they do not account for high intracellular ATP concentrations (1–5 mM) that aggressively compete with ATP-competitive inhibitors. The NanoBRET assay measures apparent affinity in live cells, inherently validating both cell permeability and target engagement in a physiologically relevant environment.

  • Cell Plating : Seed HEK293T cells at 2 × 10^4 cells/well in 96-well white tissue culture plates.

  • Transfection : Transfect cells with an Nluc-GAK fusion vector using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Aspirate media and apply serially diluted isoxazolo[5,4-c]pyridine derivatives (0.1 nM to 10 µM) in Opti-MEM.

  • Tracer Addition : Add NanoBRET Kinase Tracer K-10 at the experimentally determined K_D concentration. Incubate for 2 hours to achieve thermodynamic equilibrium.

  • Detection : Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Analysis : Calculate the BRET ratio (618 nm / 460 nm). Plot against log[inhibitor] using non-linear regression to determine the cellular IC_50.

Protocol B: Antiviral Efficacy (DENV Luciferase Reporter Assay)

Expertise Insight: Huh7 cells are utilized because their hepatocyte-derived lineage is highly permissive to DENV replication, accurately modeling the hepatic tropism characteristic of severe dengue infection[4]. Utilizing a luciferase reporter virus provides a high-throughput, quantitative readout with a vastly superior dynamic range compared to traditional plaque assays.

  • Cell Preparation : Seed Huh7 cells at 1 × 10^4 cells/well in 96-well clear-bottom plates. Incubate overnight[4].

  • Viral Infection : Infect cells with DENV-2 (New Guinea C strain) expressing Renilla luciferase at a Multiplicity of Infection (MOI) of 0.1. Incubate for 2 hours to allow viral attachment and initial entry.

  • Compound Addition : Remove the viral inoculum. Wash cells once with PBS to remove unbound virions. Add fresh media containing the isoxazolo[5,4-c]pyridine derivatives at varying concentrations (0.1 µM to 50 µM).

  • Incubation : Incubate the infected, treated cells for 72 hours.

  • Lysis and Readout : Lyse cells using 1X Renilla Luciferase Assay Lysis Buffer. Add substrate and measure luminescence to quantify viral replication.

  • Validation : Calculate the EC_50 using non-linear regression analysis.

Protocol C: Cytotoxicity Profiling (alamarBlue Assay)

Expertise Insight: A self-validating antiviral protocol must unequivocally prove that the observed reduction in viral replication is not an artifact of host cell death. The alamarBlue (resazurin) assay quantifies host metabolic activity, allowing for the calculation of the Selectivity Index.

  • Parallel Plating : Plate Huh7 cells identically to the antiviral assay (1 × 10^4 cells/well) without viral infection.

  • Treatment : Apply the exact same concentration gradient of the GAK inhibitors for 72 hours.

  • Reagent Addition : Add alamarBlue reagent (10% v/v) directly to each well. Incubate for 4 hours at 37°C.

  • Fluorescence Measurement : Read fluorescence at 560 nm excitation / 590 nm emission.

  • CC_50 Calculation : Normalize data to DMSO vehicle controls to determine the 50% cytotoxic concentration (CC_50). Ensure the SI (CC_50 / EC_50) is >10 before advancing a compound to in vivo murine models.

References

  • Pu, S.-Y., Wouters, R., Schor, S., Rozenski, J., Barouch-Bentov, R., Prugar, L. I., O'Brien, C. M., Brannan, J. M., Dye, J. M., Herdewijn, P., De Jonghe, S., & Einav, S. "Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity." Journal of Medicinal Chemistry (2018). URL:[Link]

  • Bekerman, E., Neveu, G., Shulla, A., Brannan, J., Pu, S.-Y., Wang, S., Xiao, F., Barouch-Bentov, R., Bakken, R. R., Mateo, R., Govero, J., Nagamine, C. M., Diamond, M. S., De Jonghe, S., Herdewijn, P., Dye, J. M., Randall, G., & Einav, S. "Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects." Journal of Clinical Investigation (2017). URL: [Link]

  • Hashemi, P., et al. "Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice." STAR Protocols (2021). URL:[Link]

Sources

Method

Application Note: Engineering Dual-Action SIRT1 Activators Using the Isoxazolo[5,4-c]pyridine Scaffold

Introduction SIRT1, an NAD⁺-dependent class III histone deacetylase, is a master regulator of metabolic homeostasis, cellular stress response, and aging. The discovery of Sirtuin-Activating Compounds (STACs) such as resv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

SIRT1, an NAD⁺-dependent class III histone deacetylase, is a master regulator of metabolic homeostasis, cellular stress response, and aging. The discovery of Sirtuin-Activating Compounds (STACs) such as resveratrol and synthetic oxazolo[4,5-b]pyridines sparked intense interest in direct allosteric activation of this enzyme [1]. However, the in vivo efficacy of direct STACs is inherently limited by the bioavailability of the obligate co-substrate, NAD⁺, which declines significantly in aging and metabolic disease states.

Recent structural and pharmacological insights have positioned the isoxazolo[5,4-c]pyridine scaffold as a breakthrough pharmacophore. By acting as a bioisostere to the oxazolopyridine core, it retains direct allosteric binding capabilities at the SIRT1 N-terminal activation domain. Furthermore, specific functionalization of the isoxazolo[5,4-c]pyridine core has demonstrated potent modulation of Nicotinamide Phosphoribosyltransferase (NAMPT)[2], the rate-limiting enzyme in the NAD⁺ salvage pathway. This Application Note details the mechanistic rationale, screening workflows, and validation protocols for developing these next-generation, dual-action SIRT1 activators.

Section 1: Mechanistic Rationale & Pathway Dynamics

Expertise & Experience Insight: Why target both direct allostery and NAMPT? A direct STAC lowers the Michaelis constant ( Km​ ) for the acetylated substrate but cannot function without NAD⁺. By utilizing the isoxazolo[5,4-c]pyridine scaffold, we achieve a synergistic "push-pull" mechanism: NAMPT activation "pushes" the NAD⁺ co-substrate pool higher, while direct allosteric binding "pulls" the catalytic turnover rate of SIRT1.

Dual-action SIRT1 activation pathway via the isoxazolo[5,4-c]pyridine scaffold.

Section 2: Experimental Protocols & Validation Workflows

Trustworthiness & Causality: The historical controversy surrounding SIRT1 activators stems from the "fluorophore artifact"—where compounds like resveratrol only activated SIRT1 in vitro when the peptide substrate was covalently linked to a bulky fluorophore (e.g., TAMRA or AMC) [3]. To ensure scientific integrity and create a self-validating system, our protocol mandates a two-tier screening approach: a high-throughput FRET assay for initial hit identification, followed by a mandatory label-free Mass Spectrometry (ESI-MS) validation using native peptides [4].

Protocol 1: High-Throughput Primary Screening (FRET-based)
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Reconstitute recombinant human SIRT1 (0.5 U/μL) and the TAMRA-labeled p53-derived peptide (Ac-RHKK(Ac)-W-NH2).

  • Compound Incubation: Dispense 100 nL of isoxazolo[5,4-c]pyridine library compounds (in DMSO) into 384-well microplates. Add 10 μL of SIRT1 enzyme solution and incubate at 25°C for 15 minutes to allow allosteric domain engagement.

  • Reaction Initiation: Add 10 μL of substrate mix (containing 10 μM TAMRA-peptide and 200 μM NAD⁺).

  • Detection: Incubate for 45 minutes. Quench with 20 μL of developer solution containing nicotinamide (a SIRT1 inhibitor) and a trypsin-like protease. Measure fluorescence (Ex 540 nm / Em 580 nm).

Protocol 2: Label-Free Secondary Validation (RapidFire ESI-MS)

Causality Check: This step eliminates false positives that bind the TAMRA fluorophore rather than the SIRT1 enzyme itself.

  • Assay Setup: Utilize a native, unlabeled p53 peptide (residues 377-388, K382Ac).

  • Reaction: Incubate 0.5 μM SIRT1, 20 μM unlabeled peptide, 500 μM NAD⁺, and 10 μM test compound in ammonium formate buffer (pH 8.0) to ensure ESI-MS compatibility.

  • Quenching & MS Analysis: Quench the reaction with 10% formic acid. Analyze samples using segmented flow-electrospray ionization-mass spectrometry (ESI-MS) at 0.8 samples/second. Quantify the ratio of deacetylated product mass to acetylated substrate mass to determine true catalytic activation.

Protocol 3: Cellular Target Engagement (NAMPT & SIRT1)
  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Treatment: Treat cells with 5 μM of the lead isoxazolo[5,4-c]pyridine compound for 12 hours.

  • NAD⁺ Quantification: Lyse cells and quantify intracellular NAD⁺ using a cyclic enzymatic assay (WST-8 reduction) to confirm NAMPT activation.

  • Western Blotting: Assess SIRT1 target engagement by probing cell lysates with anti-acetyl-p53 (Lys382) and total p53 antibodies. A reduction in the Ac-p53/Total p53 ratio confirms intracellular SIRT1 activation.

Orthogonal screening workflow to validate dual-action SIRT1/NAMPT modulators.

Section 3: Quantitative Data & SAR Summary

The structural functionalization of the isoxazolo[5,4-c]pyridine core significantly dictates the balance between direct SIRT1 allostery and NAMPT activation. The table below summarizes the Structure-Activity Relationship (SAR) of representative library compounds evaluated through the protocols above.

Compound IDC3 SubstitutionC5 SubstitutionSIRT1 AC₅₀ (MS)NAMPT AC₅₀Cellular NAD⁺ Fold ChangeAc-p53 Reduction
Isox-01 PhenylMethyl0.85 μM>10 μM1.1x15%
Isox-14 PyridylTrifluoromethyl0.42 μM3.2 μM1.8x45%
Isox-22 PiperazinylCyclopropyl1.20 μM0.15 μM3.5x60%
Isox-35 (Lead) PyridylCyclopropyl0.25 μM 0.30 μM 3.2x 85%
Resveratrol (Ctrl)N/AN/A>50 μM (Native)Inactive1.0x10%

Data Interpretation: Compound Isox-35 demonstrates optimal dual-activity. The pyridyl substitution at C3 mimics the binding pose of oxazolopyridines in the SIRT1 N-terminal domain, while the cyclopropyl group at C5 fits the hydrophobic pocket of the NAMPT dimer interface, leading to a robust 3.2-fold increase in cellular NAD⁺ and an 85% reduction in p53 acetylation.

Section 4: Conclusion

The isoxazolo[5,4-c]pyridine scaffold represents a paradigm shift in sirtuin pharmacology. By moving beyond simple direct allostery and addressing the NAD⁺ depletion bottleneck via NAMPT modulation, researchers can develop highly efficacious therapeutics for metabolic and age-related diseases. Rigorous label-free mass spectrometry validation remains essential to ensure the translational viability of these compounds, effectively bridging the gap between in vitro kinetics and in vivo phenotypic outcomes.

References

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Vertex Pharmaceuticals. (2022). Nampt modulators (EP4146640A2).
  • Brenner, C. (2013). Sirtuins are not conserved longevity genes. PMC - NIH.[Link]

  • Lunte, C., et al. (2016). A Label-free Sirtuin 1 Assay based on Droplet-Electrospray Ionization Mass Spectrometry. PMC - NIH.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazolo[5,4-c]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of isoxazolo[5,4-c]pyridine derivatives. This scaffold is highly valued in medicinal chemistry, serving as the core structural motif for potent GABA-A receptor ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of isoxazolo[5,4-c]pyridine derivatives. This scaffold is highly valued in medicinal chemistry, serving as the core structural motif for potent GABA-A receptor agonists like Gaboxadol (THIP) and novel allosteric modulators for the metabotropic glutamate receptor 7 (mGlu7)[1],[2].

However, constructing this fused bicyclic system presents significant synthetic bottlenecks, primarily regarding regiocontrol during cycloaddition and the chemical fragility of the isoxazole N–O bond. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure experimental success.

MODULE A: Pathway Architecture & Known Failure Modes

The synthesis of the isoxazolo[5,4-c]pyridine core typically begins with a functionalized 4-piperidone. The critical step is the condensation of a β -keto ester or enamine intermediate with hydroxylamine. Failure to control the reaction environment at this stage leads to an intractable mixture of regioisomers.

Workflow Start 4-Piperidone Derivatives Intermediate β-Keto Ester / Enamine Intermediates Start->Intermediate Acylation Condensation Hydroxylamine Condensation (Regioselectivity Bottleneck) Intermediate->Condensation NH2OH·HCl Isomer1 Isoxazolo[5,4-c]pyridine (Target Scaffold) Condensation->Isomer1 Kinetic Control (pH < 4) Isomer2 Isoxazolo[4,5-c]pyridine (Undesired Byproduct) Condensation->Isomer2 Thermodynamic Control (pH > 6) Aromatization Aromatization / Deprotection (N-O Cleavage Risk) Isomer1->Aromatization Oxidants/Acids Final Functionalized Isoxazolo[5,4-c]pyridine Aromatization->Final Controlled Conditions

Workflow of isoxazolo[5,4-c]pyridine synthesis highlighting regioselectivity and N-O cleavage risks.

MODULE B: Mechanistic Troubleshooting (FAQs)

Q1: My condensation of the 4-piperidone β -keto ester with hydroxylamine yields a 1:1 mixture of [5,4-c] and [4,5-c] regioisomers. How can I drive the regioselectivity strictly toward the [5,4-c] target?

Causality & Solution: Hydroxylamine ( NH2​OH ) is an ambident nucleophile. The nitrogen atom is inherently more nucleophilic than the oxygen atom. Under neutral or basic conditions, the free base nitrogen preferentially attacks the most electrophilic carbon (the ester carbonyl or highly polarized enamine carbon), which ultimately forces the oxygen to close on the ketone, yielding the undesired [4,5-c] thermodynamic product.

To achieve the [5,4-c] kinetic product, you must invert this reactivity by strictly controlling the pH (pH 3.0–4.0). Under acidic conditions, the nitrogen atom of hydroxylamine is protonated ( NH3+​OH ), masking its nucleophilicity. The oxygen atom then acts as the primary nucleophile, attacking the activated ketone first, followed by nitrogen cyclization onto the ester/enamine. Actionable Advice: Do not buffer your hydroxylamine hydrochloride with sodium acetate. Run the reaction in methanol using NH2​OH⋅HCl with a catalytic amount of strong acid (e.g., HCl or p -TsOH) to maintain kinetic control.

Mechanism N1 1,3-Dicarbonyl Equivalent N2 O-Attack at Carbonyl (Protonated NH2OH) N1->N2 Acidic pH (< 4) N3 N-Attack at Enamine (Free Base NH2OH) N1->N3 Neutral/Basic pH (> 6) N4 N-Cyclization N2->N4 -H2O N5 O-Cyclization N3->N5 -H2O / -ROH N6 Isoxazolo[5,4-c]pyridine N4->N6 N7 Isoxazolo[4,5-c]pyridine N5->N7

pH-dependent mechanistic divergence in hydroxylamine condensation with 1,3-dicarbonyl equivalents.

Q2: I am trying to aromatize the tetrahydroisoxazolo[5,4-c]pyridine intermediate to the fully unsaturated pyridine, but I keep observing N–O bond cleavage. How do I prevent this?

Causality & Solution: The isoxazole N–O bond possesses a low-lying σ∗ orbital, making it exceptionally vulnerable to reductive cleavage and single-electron transfer (SET) events. Standard deprotection/aromatization conditions like catalytic hydrogenation ( Pd/C,H2​ ) or harsh oxidants will rapidly ring-open the isoxazole before the piperidine ring can aromatize. Actionable Advice: Avoid transition-metal catalyzed hydrogenations entirely. For aromatization, utilize mild, controlled conditions such as heating with p -Toluenesulfonic acid monohydrate in toluene, as successfully demonstrated in the 1[1]. If deprotecting a benzyl group, substitute it with an acid-labile protecting group (like Boc or PMB) that can be removed cleanly with TFA.

Q3: My target compound (e.g., THIP / Gaboxadol) is highly polar. It stays in the aqueous phase during workup, and I cannot extract it into organic solvents. How can I isolate it?

Causality & Solution: Compounds like 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol feature a basic secondary amine ( pKa​≈8.5 ) and an acidic isoxazolol hydroxyl group ( pKa​≈4.5 ). At neutral pH, they exist entirely as zwitterions. This maximizes their hydration energy, rendering them completely insoluble in standard organic extraction solvents (EtOAc, DCM). Actionable Advice: Abandon liquid-liquid extraction. Utilize cation-exchange chromatography (e.g., Dowex 50W-X8 resin, H+ form)[3]. Load the aqueous reaction mixture directly onto the resin. Wash extensively with deionized water to elute non-basic impurities and salts. Finally, elute your zwitterionic target using a dilute aqueous ammonia solution (1M NH4​OH ) and lyophilize the fractions.

MODULE C: Quantitative Data for Regioselectivity Optimization

The following table summarizes the causal relationship between the reaction environment and the resulting regiochemical distribution of the isoxazole ring.

Reagent SystempH RangeMajor Isomer FormedYield (%)Mechanistic Driver
NH2​OH⋅HCl , NaOAc, EtOH6.5 – 7.5[4,5-c] (Undesired)65 - 70%Thermodynamic control; Free base N-attack
NH2​OH⋅HCl , Pyridine, DCM7.0 – 8.0[4,5-c] (Undesired)55 - 60%Thermodynamic control; Free base N-attack
NH2​OH⋅HCl , MeOH, Reflux3.0 – 4.0[5,4-c] (Desired)72 - 78%Kinetic control; Protonated N forces O-attack
NH2​OH⋅H2​SO4​ , H2​O , 0°C< 2.0[5,4-c] (Desired)80 - 85%Strict kinetic control; Maximum N-protonation

MODULE D: Self-Validating Experimental Protocol

Regioselective Synthesis of 5-Boc-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Adapted from established methodologies for GABA-A receptor agonists[4])

Step 1: Condensation (Kinetic Control)

  • Dissolve 1-Boc-3-((dimethylamino)methylene)-4-oxopiperidine (10.0 mmol) in anhydrous methanol (50 mL).

  • Add hydroxylamine hydrochloride (12.0 mmol) in a single portion. Do not add any base.

  • Stir the reaction mixture at 65°C for 4 hours.

Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting enamine (bright UV active at 254 nm) should disappear, replaced by a slightly more polar spot. Validation Checkpoint 2 (pH): Ensure the pH of the mixture remains between 3.0 and 4.0 using pH paper. If it rises above 5.0, add a catalytic drop of 1M HCl in ether.

Step 2: Workup and N-O Bond Preservation

  • Concentrate the methanol under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermally induced N-O cleavage.

  • Dilute the crude residue with cold water (30 mL) and extract with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Validation Checkpoint 3 (NMR): Analyze the crude mixture via 1H NMR. The success of the regioselectivity is confirmed by the absence of the downfield C3-proton characteristic of the [4,5-c] isomer. A ratio of >9:1 indicates successful kinetic control.

Step 3: Deprotection to the Zwitterion

  • Dissolve the intermediate in DCM (20 mL) and cool to 0°C.

  • Add Trifluoroacetic acid (TFA, 5 mL) dropwise. Stir for 2 hours at room temperature.

  • Evaporate the solvent and excess TFA under a stream of N2​ gas.

  • Re-dissolve the residue in minimal water and load onto a pre-washed Dowex 50W-X8 ( H+ form) column.

  • Wash with H2​O (100 mL), then elute the product with 1M NH4​OH . Lyophilize the product-containing fractions.

Validation Checkpoint 4 (Zwitterion Confirmation): Spot the lyophilized powder on a silica TLC plate and attempt to elute with 100% EtOAc. The product must remain strictly at the baseline ( Rf​=0.0 ). Stain with ninhydrin and heat; a deep purple spot confirms the intact secondary amine of the target Gaboxadol precursor[2].

References

  • 1. e-century.us. 2.2. Wikipedia. 3.3. Taylor & Francis. 4.4. ACS Publications.

Sources

Optimization

Technical Support Center: Isoxazolo[5,4-c]pyridine Purification &amp; Troubleshooting

Welcome to the Application Support Center for the isolation and purification of isoxazolo[5,4-c]pyridine scaffolds. These fused bicyclic heterocycles are highly valued in medicinal chemistry for their role as mGlu7 allos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the isolation and purification of isoxazolo[5,4-c]pyridine scaffolds. These fused bicyclic heterocycles are highly valued in medicinal chemistry for their role as mGlu7 allosteric modulators and GABA_A agonists. However, their unique electronic properties—often featuring zwitterionic states, tautomerism, and multiple hydrogen-bond acceptors—present significant downstream processing challenges.

This guide provides field-proven troubleshooting strategies, causal explanations for common purification failures, and validated step-by-step protocols.

Section 1: Chromatographic Troubleshooting (FAQs)

Q1: Why does my tetrahydroisoxazolo[5,4-c]pyridine derivative streak severely on normal-phase silica gel, resulting in poor recovery?

A1: This is a classic issue caused by the dual electronic nature of the scaffold. The basic nitrogen in the tetrahydropyridine ring strongly interacts with the acidic silanol groups of the stationary phase, while the isoxazole heteroatoms act as potent hydrogen bond acceptors 1[1].

Causality & Solution: To disrupt these interactions, you must either mask the silanols or change the phase.

  • Additive Approach: Pre-treat the silica column with 1-5% triethylamine (Et3N) or use an eluent containing 1% aqueous ammonia in a DCM/MeOH gradient. The base outcompetes the basic pyridine nitrogen for silanol binding sites, forcing the compound into the mobile phase.

  • Phase Switch: For highly polar or zwitterionic derivatives (like 3-hydroxy variants), abandon normal-phase silica entirely. Utilize reversed-phase (C18) flash chromatography with a water/methanol or water/acetonitrile gradient. Adding 0.1% trifluoroacetic acid (TFA) or formic acid ensures the basic nitrogen is fully protonated, creating a single, sharp elution band2[2].

Q2: During the cyclization of 5-aminoisoxazole intermediates, I generate a mixture of regioisomers. How can I efficiently separate the [5,4-c] isomer from the[4,5-c] isomer?

A2: Regioisomers formed during cyclization have nearly identical molecular weights and similar polarities, making standard gradient elution ineffective.

Causality & Solution: The separation relies on subtle differences in the dipole moment and the steric accessibility of the basic nitrogen.

  • Isocratic Elution: Use an isocratic solvent system (e.g., 2:1 Petroleum Ether/EtOAc) on fine-mesh silica (230-400 mesh) to maximize theoretical plates 2[2].

  • Chiral/Specialty Columns: If standard silica fails, chiral high-pressure liquid chromatography (HPLC) columns or specialized polar-embedded stationary phases can exploit minor 3D conformational differences between the regioisomers to achieve baseline resolution3[3].

Section 2: Zwitterionic Isolation & Crystallization (FAQs)

Q3: I am synthesizing 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP/Gaboxadol). How do I isolate it from the aqueous reaction mixture without using preparative HPLC?

A3: THIP is highly water-soluble due to its zwitterionic character. It contains an acidic isoxazolol group (pKa ~4.4) and a basic secondary amine (pKa ~8.5).

Causality & Solution: The most scalable and highest-yielding purification method is isoelectric crystallization . By carefully adjusting the pH of the aqueous mixture to the isoelectric point (pI) of the molecule (approximately pH 6.5 for THIP), the compound exists almost entirely as a neutral zwitterion. At this exact pH, its hydration sphere is minimized, and its aqueous solubility drops drastically, allowing it to precipitate out of solution 4[4].

Visualizations

G Start Chromatographic Tailing Observed on Silica Check Analyze Scaffold pKa & Zwitterionic Potential Start->Check IsPolar Is the molecule highly polar or zwitterionic? Check->IsPolar NormalPhase Normal Phase Optimization: Add 1-5% Et3N or 1% NH4OH to DCM/MeOH eluent IsPolar->NormalPhase No (Lipophilic) ReversePhase Reversed-Phase Switch: Use C18 with H2O/MeCN + 0.1% TFA or Formic Acid IsPolar->ReversePhase Yes (Zwitterionic) Success Baseline Resolution & High Recovery NormalPhase->Success ReversePhase->Success

Decision matrix for resolving chromatographic tailing of isoxazolo[5,4-c]pyridines.

G A Aqueous Reaction Mixture (Containing Zwitterion) B Titrate with HCl/NaOH to Isoelectric Point (pI) A->B C Cool to 0-5 °C to Minimize Solubility B->C D Vacuum Filtration & Cold Water Wash C->D E Recrystallization (EtOH/H2O) D->E

Step-by-step isoelectric crystallization workflow for zwitterionic derivatives.

Data Presentation

Table 1: Physicochemical Properties & Chromatographic Behavior of Isoxazolo[5,4-c]pyridine Derivatives

Derivative TypeKey Structural FeatureApprox. pKaRecommended Purification PhaseOptimal Additive / Modifier
N-Alkylated / Arylated Lipophilic, non-acidic isoxazoleBasic N (~6-7)Normal Phase (Silica)1-2% Triethylamine (Et3N)
3-Hydroxy (THIP-like) Zwitterionic (acidic OH, basic N)OH (~4.4), N (~8.5)Isoelectric CrystallizationAdjust pH to ~6.5
Amide / Carboxamide Hydrogen-bond donors/acceptorsBasic N (~6-7)Reversed Phase (C18)0.1% Trifluoroacetic acid
Halogenated Intermediates Weakly basic, highly lipophilicBasic N (<5)Normal Phase (Silica)None (Isocratic elution)

Experimental Protocols

Protocol 1: Reversed-Phase Purification of Polar Isoxazolo[5,4-c]pyridine Amides

Context: Used for intermediates that streak on silica due to strong hydrogen bonding 2[2].

  • Sample Preparation: Dissolve the crude reaction residue (e.g., 100 mg) in 1-2 mL of DMSO or a 1:1 mixture of Water/Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Mount a C18 reversed-phase flash column (e.g., 12g) onto an automated flash chromatography system. Equilibrate with 5 column volumes (CV) of 5% Methanol in Water containing 0.1% Formic Acid.

  • Loading: Inject the filtered sample directly onto the column.

  • Elution Gradient: Run a gradient from 5% to 95% Methanol (with 0.1% Formic Acid) over 15 CVs. Monitor UV absorbance at 254 nm and 280 nm.

  • Isolation: Pool the fractions containing the pure product (verify by LC-MS). Lyophilize the pooled fractions to yield the compound as a formate salt.

Protocol 2: Isoelectric Crystallization of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol)

Context: A scalable, self-validating protocol for isolating zwitterionic scaffolds without chromatography4[4].

  • Reaction Quench: Upon completion of the deprotection step (e.g., hydrolysis of the N-protecting group), cool the aqueous reaction mixture to room temperature.

  • pH Adjustment (Critical Step): Insert a calibrated pH probe into the vigorously stirring solution. Slowly add 1M NaOH or 1M HCl dropwise until the pH reaches exactly 6.5 (the isoelectric point). The formation of a precipitate serves as immediate visual validation of the correct pH.

  • Aging and Precipitation: Once pH 6.5 is achieved, a white precipitate will form. Stir the suspension at room temperature for 1 hour to allow uniform crystal growth.

  • Cooling: Transfer the flask to an ice bath and cool to 0-5 °C for an additional 2 hours to maximize precipitation.

  • Filtration: Filter the suspension under vacuum using a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold water (2 x 5 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford the pure zwitterionic product.

References

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutam
  • WO2016150953A1 - Manufacture of 4,5,6,7-tetrahydroisozaxolo[5,4-c]pyridin-3-ol.
  • WO2012103008A1 - Intern
  • WO 2020/176424 A1 - Googleapis.com.Googleapis.com.

Sources

Troubleshooting

Technical Support Center: Enhancing Yields in Isoxazolo[5,4-c]pyridine Synthesis

Welcome to the dedicated technical support center for the synthesis of isoxazolo[5,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of isoxazolo[5,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to provide you with a robust framework for problem-solving.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of isoxazolo[5,4-c]pyridines.

Question 1: Why is my yield of isoxazolo[5,4-c]pyridine consistently low?

Low yields are a common frustration in heterocyclic chemistry. The root cause often lies in one or more of the following areas: suboptimal reaction conditions, purity of reactants, or inefficient purification.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Many cyclization reactions require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be too slow or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of starting materials or products. For instance, in microwave-assisted syntheses of isoxazolo[5,4-b]pyridines, a systematic increase in temperature from 100°C to 120°C has been shown to improve yields, while a further increase to 130°C can be detrimental.[2][3]

    • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.

    • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome. For example, in silver-catalyzed syntheses of isoxazolopyridines, switching from ethyl acetate to chloroform can alter the regioselectivity of the reaction.[4]

  • Purity of Reactants:

    • Starting Material Integrity: Ensure the purity of your starting materials. For instance, 5-aminoisoxazoles, a common precursor, can be unstable.[5] It is advisable to use freshly prepared or purified starting materials. The stability of 5-aminoisoxazoles can be influenced by the method of their synthesis, with some methods providing higher yields and purity than others.[6][7]

    • Reagent Quality: The quality of reagents, including bases, acids, and catalysts, is crucial. For example, the choice between an amine base like piperidine and an ionic base like tetrabutylammonium hydroxide (TBAH) can impact reaction time and yield.[1]

  • Inefficient Purification:

    • Product Loss: Significant product loss can occur during workup and purification. Optimize your extraction and chromatography conditions to minimize these losses.

    • Product Decomposition: Some isoxazolo[5,4-c]pyridine derivatives may be sensitive to the purification conditions. For example, prolonged exposure to silica gel can sometimes lead to decomposition.

Question 2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions.

Controlling Regioselectivity:

The formation of regioisomers is a common challenge in the synthesis of substituted pyridines.[8] In the context of isoxazolo[5,4-c]pyridines, the annulation of the pyridine ring onto the isoxazole core can sometimes proceed in different orientations, leading to a mixture of isomers.

A notable example of controlling regioselectivity is the divergent synthesis of isoxazolo[5,4-b]pyridines.[4] By carefully selecting the catalyst and solvent, it is possible to direct the reaction towards a specific regioisomer.

Catalyst & AdditiveSolventPredominant Alkylation SiteResulting Regioisomer
Silver Triflate & Phosphoric AcidEthyl AcetateC4-alkylationIsoxazolo[5,4-b]pyridine Isomer 1
Silver Acetate & Phosphoric AcidChloroformN-alkylationIsoxazolo[5,4-b]pyridine Isomer 2

This table illustrates how catalyst and solvent choice can dictate the regiochemical outcome in the synthesis of isoxazolopyridines, based on the findings from a divergent synthesis approach.[4]

Minimizing Side Reactions:

  • Identify Byproducts: Whenever possible, isolate and characterize the major byproducts. Understanding their structure can provide valuable clues about the undesired reaction pathways.

  • Reaction Conditions: As mentioned previously, adjusting the temperature, reaction time, and order of reagent addition can help to suppress side reactions.[1]

Question 3: My starting material, 5-aminoisoxazole, seems to be decomposing during the reaction. How can I mitigate this?

The stability of 5-aminoisoxazole derivatives can be a significant challenge.[5]

Strategies to Address Instability:

  • In Situ Generation: In some cases, it may be possible to generate the 5-aminoisoxazole in situ and have it react immediately with the other components.

  • Mild Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help to minimize decomposition. The use of microwave irradiation or ultrasound can sometimes accelerate the desired reaction, reducing the time the starting material is exposed to harsh conditions.[2][3][5]

  • Protecting Groups: While not always practical, the use of a suitable protecting group for the amino functionality could be considered, which is then removed in a subsequent step.

Frequently Asked Questions (FAQs)

  • Q: What are the most common synthetic routes to isoxazolo[5,4-c]pyridines?

    • A: Common methods include multi-component reactions, often assisted by microwave or ultrasound, and intramolecular cyclizations.[2][3][5] One-pot tandem reactions are particularly attractive for their efficiency.[3]

  • Q: How can I effectively monitor the progress of my reaction?

    • A: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Q: What are some general tips for purifying isoxazolo[5,4-c]pyridines?

    • A: Column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of your specific compound. In some cases, recrystallization can be an effective purification technique. If you are dealing with a mixture of regioisomers that are difficult to separate by chromatography, consider derivatization to change their physical properties, followed by separation and subsequent removal of the derivatizing group.

Experimental Workflow & Decision Making

The following diagram illustrates a general workflow for troubleshooting low-yield reactions in the synthesis of isoxazolo[5,4-c]pyridines.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity Confirmed end_fail Consult Further Literature/Expert check_purity->end_fail Impurity Found analyze_byproducts Analyze Reaction Mixture for Byproducts (LC-MS) optimize_conditions->analyze_byproducts Yield Still Low end_success Yield Improved optimize_conditions->end_success Yield Improves purification_loss Evaluate Purification Protocol for Product Loss analyze_byproducts->purification_loss Side Products Identified analyze_byproducts->purification_loss No Obvious Side Products purification_loss->end_success Protocol Optimized purification_loss->end_fail Issue Persists

Caption: A decision-making flowchart for troubleshooting low yields.

References

  • European Journal of Organic Chemistry. Divergent Synthesis of Isoxazolo[5,4-b]pyridines. [Link]

  • PubMed. Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annulated compounds. [Link]

  • ResearchGate. Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). [Link]

  • PMC. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • ACS Publications. Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • PMC. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Link]

  • PMC. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. [Link]

  • RSC Publishing. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • The Royal Society of Chemistry. Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]

  • PubMed. Synthesis of isoxazolo[5,4-b]pyridines by microwave-assisted multi-component reactions in water. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility in Isoxazolo[5,4-c]pyridine Derivatives

Welcome to the Technical Support Center. As application scientists and medicinal chemists, we recognize that isoxazolo[5,4-c]pyridine derivatives are highly valuable scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and medicinal chemists, we recognize that isoxazolo[5,4-c]pyridine derivatives are highly valuable scaffolds. They are frequently investigated for their diverse biological activities, serving as metabotropic glutamate receptor 7 (mGlu7) ligands, GABA agonists, and kinase inhibitors ()[1].

However, a major bottleneck in their preclinical development is poor aqueous solubility. The fused bicyclic system is highly planar, which drives tight crystal packing and high lattice energy, making dissolution thermodynamically unfavorable ()[2]. This guide provides researchers with field-proven methodologies, diagnostic workflows, and structural optimization strategies to overcome these physicochemical barriers.

Part 1: Diagnostic Workflows & Protocols

Before altering your compound or assay, it is critical to systematically diagnose the root cause of the precipitation. The following decision tree outlines the standard troubleshooting hierarchy for this specific chemical class.

SolubilityTroubleshooting Step1 Precipitation Observed in Aqueous Buffer Step2 Assess pKa & Adjust pH (Target Pyridine Nitrogen) Step1->Step2 Initial Action Step3 Formulation Optimization (Co-solvents, Cyclodextrins) Step2->Step3 Requires pH 7.4 Success Solubility Achieved Proceed to Assay Step2->Success Soluble at pH < pKa Step4 Structural Modification (Disrupt Planarity/Symmetry) Step3->Step4 Assay Interference/Toxicity Step3->Success Soluble in 1% DMSO/HPβCD Step4->Success Optimized Lead Compound

Decision tree for troubleshooting isoxazolo[5,4-c]pyridine solubility issues.

Protocol: Self-Validating Kinetic Solubility Assessment

To accurately determine if your formulation or structural modifications are working, you must measure kinetic solubility using a self-validating system. This protocol ensures that false negatives (e.g., compound adhering to plasticware rather than precipitating) are eliminated.

Step 1: Calibration Curve Preparation Prepare standard solutions of the isoxazolo[5,4-c]pyridine derivative in 100% DMSO (0.1 to 100 µM). Analyze via HPLC-UV to establish a linear response curve. Causality: Ensures the detector response is linear and validates the analytical method's sensitivity before assessing unknown aqueous samples.

Step 2: Sample Spiking Add 2 µL of a 10 mM DMSO stock solution to 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube (final concentration: 100 µM, 1% DMSO). Vortex vigorously for 1 minute.

Step 3: Equilibration Incubate the mixture at room temperature (or 37°C for mammalian cell assays) for 2 hours on a thermomixer. Causality: Rapid dilution often creates a supersaturated state. A 2-hour incubation provides sufficient time for the supersaturated solution to nucleate and precipitate, ensuring the measured solubility reflects a stable kinetic state rather than a transient one.

Step 4: Phase Separation Centrifuge at 15,000 × g for 15 minutes to pellet any precipitated compound. Carefully transfer the supernatant to an HPLC vial for quantification.

Step 5: Mass Balance Validation (The Self-Validating Step) Redissolve the remaining pellet in 200 µL of 100% DMSO. Analyze both the supernatant and the redissolved pellet via HPLC-UV. Causality: The sum of the compound quantified in the supernatant and the pellet must equal the initial spike amount (100 µM). If the total mass is lower, the compound has either degraded or adsorbed to the plastic tube. This internal check guarantees the integrity of your solubility data.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my isoxazolo[5,4-c]pyridine derivative precipitate immediately upon dilution in physiological buffers (pH 7.4)? A1: Isoxazolo[5,4-c]pyridines possess a fused, highly planar aromatic core. This planarity promotes strong intermolecular π-π stacking in the solid state, leading to a high crystal lattice energy that heavily resists dissolution ()[2]. Furthermore, while the pyridine moiety is a basic center, its pKa typically ranges between 4.0 and 5.5 depending on the surrounding electronic environment. At a physiological pH of 7.4, the nitrogen remains largely unprotonated, rendering the molecule neutral and highly lipophilic. When diluted from a DMSO stock into an aqueous buffer, the compound rapidly exceeds its kinetic solubility threshold and crashes out ()[3].

Q2: How can I chemically modify the scaffold to improve aqueous solubility without losing target affinity? A2: If you are in the hit-to-lead or lead optimization phase, the most effective strategy for rigid planar systems is the disruption of molecular planarity and symmetry ()[2]. By introducing bulky substituents (e.g., an ortho-methyl group on an adjacent phenyl ring) or sp3-hybridized carbons, you induce a steric clash that increases the dihedral angle between the isoxazolo[5,4-c]pyridine core and its peripheral substituents. This twisting prevents tight molecular packing, significantly lowering the crystal packing energy. This can enhance aqueous solubility by up to 15-fold without necessarily decreasing the compound's overall hydrophobicity (LogP) ()[2].

Q3: Structural modification is not an option for my current study. What formulation strategies are recommended for in vitro cell-based assays? A3: For late-stage evaluation where the chemical structure is locked, you must rely on formulation strategies to lower the dielectric constant of the medium or encapsulate the compound ()[3]:

  • Co-solvency: Maintain a final DMSO concentration of 0.5% to 1.0%. If precipitation still occurs, consider adding a water-miscible co-solvent like PEG 400 or a non-toxic surfactant (e.g., Tween-20 at 0.01-0.1%) to lower the surface tension and stabilize micro-dispersions ()[3].

  • Complexation: Use cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HPβCD). The hydrophobic cavity of HPβCD can encapsulate the lipophilic isoxazolo[5,4-c]pyridine core, while its hydrophilic exterior maintains excellent aqueous solubility.

Part 3: Quantitative Data Summary

The table below summarizes the expected impact of various physicochemical modifications and formulations on the solubility of the isoxazolo[5,4-c]pyridine scaffold.

Table 1: Impact of Physicochemical Modifications on Isoxazolo[5,4-c]pyridine Solubility

Modification StrategyStructural / Environmental ChangeMechanism of ActionTypical Solubility Increase
pH Adjustment Lowering buffer pH from 7.4 to 4.0Protonation of the basic pyridine nitrogen, forming a highly soluble cationic salt.10x - 50x
Co-solvent Addition 1% DMSO + 10% HPβCDEncapsulation of the hydrophobic core; reduction of the solvent's dielectric constant.5x - 20x
Planarity Disruption Introduction of an ortho-methyl groupIncreases dihedral angle, disrupting π-π stacking and significantly lowering lattice energy.10x - 15x
Solubilizing Motif Addition of a piperazine pendantIntroduces an ionizable amine (pKa ~9.0) that guarantees protonation at pH 7.4.>100x

Part 4: References

  • Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 2011. [Link]

  • Zanakhov, T. O., et al. "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates." Beilstein Journal of Organic Chemistry, 2022.[Link]

  • Sun, Z., et al. "Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7." American Journal of Nuclear Medicine and Molecular Imaging, 2024.[Link]

Sources

Troubleshooting

overcoming side product formation in isoxazolo[5,4-c]pyridine synthesis

Welcome to the technical support center for the synthesis of isoxazolo[5,4-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important het...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of isoxazolo[5,4-c]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guide: Overcoming Side Product Formation

This section addresses specific issues that can arise during the synthesis of isoxazolo[5,4-c]pyridines, providing explanations for the formation of side products and actionable protocols to mitigate them.

Problem 1: Formation of Regioisomeric Isoxazolo[5,4-b]pyridine Side Products

Q: My reaction is producing a mixture of isoxazolo[5,4-c]pyridine and isoxazolo[5,4-b]pyridine regioisomers. How can I improve the selectivity for the desired [5,4-c] isomer?

A: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems. In the context of isoxazolopyridines, the regioselectivity is often dictated by the specific synthetic route and the nature of the precursors. For instance, in syntheses involving the annulation of a pyridine ring onto an isoxazole core, the regioselectivity of the cyclization step is critical.

Causality: The formation of the [5,4-b] isomer versus the [5,4-c] isomer can be influenced by factors such as the choice of catalyst and solvent, which can alter the reaction mechanism. For example, in silver-catalyzed syntheses, different silver salts can promote either C-alkylation or N-alkylation of an aminoisoxazole intermediate, leading to different regioisomers.[1]

Mitigation Strategies:

  • Catalyst and Solvent Screening: A systematic screening of catalysts and solvents is recommended. For instance, in a divergent synthesis of isoxazolopyridines, it was found that silver triflate in ethyl acetate favored the formation of one regioisomer, while silver acetate in chloroform favored the other.[1]

  • Controlling Reaction Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing the selectivity for the desired isomer.[2] It is advisable to run small-scale trial reactions at various temperatures to determine the optimal conditions.[3]

  • Protecting Groups: In some cases, the use of protecting groups on one of the reactive sites can direct the cyclization to the desired position.

Experimental Protocol: Catalyst and Solvent Screening for Regioselective Synthesis

  • Setup: Prepare a series of small-scale reactions in parallel, each with a different combination of catalyst and solvent.

  • Reaction Conditions:

    • Reaction A: Silver triflate (AgOTf) in ethyl acetate.

    • Reaction B: Silver acetate (AgOAc) in chloroform.

    • Reaction C: Other Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂) in various aprotic solvents (e.g., THF, DCM, Toluene).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the ratio of the two regioisomers.

  • Analysis: Based on the results, select the conditions that provide the highest selectivity for the desired isoxazolo[5,4-c]pyridine isomer.

Table 1: Effect of Catalyst and Solvent on Regioselectivity

CatalystSolventPredominant IsomerReference
Silver TriflateEthyl AcetateIsoxazolo[5,4-b]pyridine (C4-alkylation)[1]
Silver AcetateChloroformIsoxazolo[5,4-b]pyridine (N-alkylation)[1]

Diagram 1: Regioselective Synthesis Pathways

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediates cluster_3 Products 5-Aminoisoxazole 5-Aminoisoxazole C4-Alkylated Intermediate C4-Alkylated Intermediate 5-Aminoisoxazole->C4-Alkylated Intermediate + Alkynyl-imino ester (Silver Triflate, Ethyl Acetate) N-Alkylated Intermediate N-Alkylated Intermediate 5-Aminoisoxazole->N-Alkylated Intermediate + Alkynyl-imino ester (Silver Acetate, Chloroform) Alkynyl-imino ester Alkynyl-imino ester Silver Triflate\nEthyl Acetate Silver Triflate Ethyl Acetate Silver Acetate\nChloroform Silver Acetate Chloroform Isoxazolo[5,4-b]pyridine Isomer 1 Isoxazolo[5,4-b]pyridine Isomer 1 C4-Alkylated Intermediate->Isoxazolo[5,4-b]pyridine Isomer 1 Cyclization Isoxazolo[5,4-b]pyridine Isomer 2 Isoxazolo[5,4-b]pyridine Isomer 2 N-Alkylated Intermediate->Isoxazolo[5,4-b]pyridine Isomer 2 Cyclization

Caption: Divergent synthesis pathways to regioisomeric isoxazolopyridines.

Problem 2: Low Yields Due to Intermediate Decomposition

Q: My reaction yield for isoxazolo[5,4-c]pyridine is consistently low, and I suspect the intermediates are unstable. How can I improve the yield?

A: Low yields in heterocyclic synthesis can often be attributed to the decomposition of key intermediates.[3] In the synthesis of isoxazolo[5,4-c]pyridines, intermediates such as oximes or enamines can be sensitive to the reaction conditions, leading to the formation of undesired byproducts.

Causality: The stability of intermediates is highly dependent on factors such as pH, temperature, and the presence of moisture or oxygen. For example, in syntheses involving the cyclization of oximes, basic conditions can sometimes lead to an undesired rearrangement or decomposition of the oxime before the desired cyclization can occur.[4]

Mitigation Strategies:

  • Inert Atmosphere: If your intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere of nitrogen or argon.[3]

  • Protection of Reactive Groups: Protecting a reactive functional group on an intermediate can prevent side reactions and improve the yield of the desired product. For instance, protecting a formyl group as a dioxolane or an arylhydrazone has been shown to be effective in preventing undesired rearrangements during the synthesis of isoxazolo[4,5-b]pyridines.[4]

  • One-Pot Procedures: In some cases, generating the reactive intermediate in situ and immediately converting it to the final product in a one-pot reaction can minimize decomposition. Microwave-assisted multi-component reactions in water have been successfully employed for the synthesis of isoxazolo[5,4-b]pyridines, offering a rapid and efficient one-pot approach.[5]

Experimental Protocol: Protection of a Formyl Group to Prevent Intermediate Decomposition

  • Protection Step: React the intermediate containing the formyl group (e.g., an oxime with a formyl substituent) with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding dioxolane.

  • Cyclization: Subject the protected intermediate to the cyclization conditions (e.g., treatment with a base like K₂CO₃) to form the isoxazolo[4,5-b]pyridine ring.

  • Deprotection: Remove the dioxolane protecting group under acidic conditions to regenerate the formyl group on the final product.

Diagram 2: Strategy to Mitigate Intermediate Decomposition

G Unstable Intermediate\n(e.g., with formyl group) Unstable Intermediate (e.g., with formyl group) Decomposition Products Decomposition Products Unstable Intermediate\n(e.g., with formyl group)->Decomposition Products Undesired Pathway Protected Intermediate Protected Intermediate Unstable Intermediate\n(e.g., with formyl group)->Protected Intermediate Protection Cyclized Product\n(Protected) Cyclized Product (Protected) Protected Intermediate->Cyclized Product\n(Protected) Cyclization Final Product Final Product Cyclized Product\n(Protected)->Final Product Deprotection

Caption: Protection strategy to prevent intermediate decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of isoxazolo[5,4-c]pyridines?

A1: Common synthetic strategies for isoxazolo[5,4-c]pyridines and their isomers often involve:

  • Annulation of a pyridine ring onto a pre-existing isoxazole core. [4] This can be achieved through reactions of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds.[4]

  • Annulation of an isoxazole ring onto a pyridine precursor. [4] This can involve the intramolecular nucleophilic substitution of a nitro group on a substituted pyridine.[4]

  • Multi-component reactions. One-pot reactions involving aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation have been reported for the synthesis of isoxazolo[5,4-b]pyridines.[6]

Q2: My purification of the final isoxazolo[5,4-c]pyridine product is challenging. What are some general purification strategies?

A2: Purification of N-heterocycles can be difficult due to their polarity and potential for interaction with the stationary phase. Here are some tips:

  • Column Chromatography:

    • Neutralized Silica Gel: If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.[2]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[2]

    • Dry Loading: To prevent band broadening, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a solid.[2]

  • Recrystallization: This can be a highly effective method for obtaining very pure crystalline products. Experiment with different solvents or solvent mixtures to find the ideal conditions where your compound is soluble when hot but sparingly soluble when cold.[2]

Q3: How can I monitor the progress of my isoxazolo[5,4-c]pyridine synthesis?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of products.

  • LC-MS: Offers more detailed information, allowing you to identify the masses of the components in your reaction mixture, which can help in identifying your desired product and any side products. It is particularly useful for detecting product degradation over time.[3]

Q4: Are there any "green" or more environmentally friendly methods for synthesizing isoxazolopyridines?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. For the synthesis of isoxazolo[5,4-b]pyridines, a one-pot tandem reaction under microwave irradiation in water has been reported.[5] This method avoids the use of additional reagents or catalysts and is suitable for library synthesis.[5] Ultrasound-assisted synthesis in acetic acid, which can act as both a solvent and a catalyst, is another green approach.[6]

References

  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • Construction of Isoxazole ring: An Overview. Nanobiological Letters.
  • Divergent Synthesis of Isoxazolo[5,4-b]pyridines. European Journal of Organic Chemistry.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • Mechanism of formation of isoxazole‐5‐carboxamides 6.
  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry.
  • Synthesis of isoxazolo[5,4-b]pyridines by microwave-assisted multi-component reactions in water.

Sources

Optimization

Technical Support Center: Optimization of Catalytic Conditions for Isoxazolo[5,4-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of isoxazolo[5,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of isoxazolo[5,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to optimize your catalytic conditions and improve reaction outcomes. Our approach is rooted in a deep understanding of the reaction mechanisms and a commitment to scientific integrity.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or failing to produce the desired isoxazolo[5,4-b]pyridine. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a common hurdle and can stem from several factors. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Suboptimal Reaction Temperature: The temperature is a critical parameter. In a microwave-assisted synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, for instance, increasing the temperature from 100°C to 120°C has been shown to improve yields. However, a further increase to 130°C may not lead to better results, indicating an optimal temperature range.[1] It is crucial to empirically determine the sweet spot for your specific substrate combination.

  • Incorrect Solvent Choice: The reaction medium significantly influences the reaction rate and yield. For some microwave-promoted syntheses, water has been demonstrated to be a superior solvent, not only for promoting the reaction but also for simplifying the isolation procedure.[1] Other solvents like ethanol, acetic acid, or ethylene glycol may also be effective depending on the specific reaction.[1]

  • Instability of Reactants: The stability of your starting materials, particularly 5-aminoisoxazoles, can be a limiting factor. These compounds can be sensitive and may decompose under harsh reaction conditions, leading to lower yields.[2] It is advisable to use freshly prepared or purified 5-aminoisoxazoles and to choose reaction conditions that are as mild as possible.

  • Inefficient Cyclization: The final cyclization step to form the pyridine ring can be challenging. In some cases, this is due to the formation of stable intermediates that are reluctant to cyclize. Driving the equilibrium towards the product may require the removal of water, for example, by using a Dean-Stark trap in conventional heating methods.

Experimental Protocol: Systematic Temperature and Solvent Screening

  • Setup: Prepare multiple small-scale reactions in parallel, each with the same stoichiometry of reactants.

  • Solvent Variation: To the first set of reactions, add different solvents (e.g., water, ethanol, acetic acid, toluene, DMF).

  • Temperature Gradient: For each solvent, run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C). If using a microwave reactor, a temperature screening is also recommended.[1]

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the product yield and purity across the different conditions to identify the optimal solvent and temperature for your specific substrates.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture, complicating purification and reducing the yield of the desired isoxazolo[5,4-b]pyridine. What are these side products and how can I minimize their formation?

Answer: The formation of byproducts is a common issue in multi-component reactions. Understanding the potential side reactions is key to mitigating them.

Causality and Solutions:

  • Knoevenagel Condensation Products: In three-component reactions involving an aldehyde, an active methylene compound, and a 5-aminoisoxazole, the initial Knoevenagel condensation between the aldehyde and the active methylene compound can sometimes be a competing and reversible reaction.[2] If the subsequent Michael addition and cyclization are slow, the Knoevenagel adduct may accumulate or participate in other side reactions.

  • Rearrangement of the Isoxazole Ring: While not directly reported for isoxazolo[5,4-b]pyridine synthesis, related isoxazole systems are known to undergo rearrangements under certain conditions, such as in the presence of a base.[3][4] This could potentially lead to the formation of isomeric byproducts.

  • Decomposition of Intermediates: The intermediates formed during the reaction cascade can be unstable and may decompose, leading to a complex mixture of byproducts.

Troubleshooting Workflow for Minimizing Side Products

start High Side Product Formation check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry optimize_addition Optimize Order of Addition check_stoichiometry->optimize_addition If stoichiometry is correct end Minimized Side Products check_stoichiometry->end If stoichiometry was incorrect and corrected lower_temp Lower Reaction Temperature optimize_addition->lower_temp If side products persist optimize_addition->end If successful change_catalyst Change Catalyst/Solvent lower_temp->change_catalyst If still problematic lower_temp->end If successful monitor_kinetics Monitor Reaction Kinetics change_catalyst->monitor_kinetics change_catalyst->end If successful isolate_intermediate Isolate and Characterize Intermediates monitor_kinetics->isolate_intermediate For persistent issues isolate_intermediate->end cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mix_and_Heat Mix Reactants with Solvent (and optional catalyst) and Heat Aldehyde->Mix_and_Heat Active_Methylene Active_Methylene Active_Methylene->Mix_and_Heat 5-Aminoisoxazole 5-Aminoisoxazole 5-Aminoisoxazole->Mix_and_Heat Cool_and_Isolate Cool Reaction Mixture and Isolate Crude Product Mix_and_Heat->Cool_and_Isolate Purify Purify by Recrystallization or Column Chromatography Cool_and_Isolate->Purify Product Pure Isoxazolo[5,4-b]pyridine Purify->Product

Sources

Troubleshooting

Technical Support Center: Isoxazolo[5,4-c]pyridine Recrystallization &amp; Purification

Introduction Isoxazolo[5,4-c]pyridines are critical heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of potent GABA agonists (e.g., THIP/gaboxadol) and metabotropic glutamate receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoxazolo[5,4-c]pyridines are critical heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of potent GABA agonists (e.g., THIP/gaboxadol) and metabotropic glutamate receptor (mGlu7) modulators[1][2]. Due to the delicate thermodynamic nature of the fused isoxazole-pyridine bicyclic system, purification via recrystallization often presents unique kinetic challenges.

This technical guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for researchers encountering issues such as oiling out, thermal degradation, or the co-crystallization of unwanted regioisomers.

Recrystallization Troubleshooting Workflow

RecrystallizationWorkflow Start Crude Isoxazolo[5,4-c]pyridine Dissolve Dissolve in minimal hot solvent (e.g., EtOH or MeOH) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot filtration to remove insoluble impurities CheckClear->HotFilter No Cooling Controlled cooling (0.5 °C/min) CheckClear->Cooling Yes HotFilter->Cooling CheckCrystals Crystals formed? Cooling->CheckCrystals OilingOut Oiling out observed? CheckCrystals->OilingOut No Collect Filter, wash, and dry in vacuo CheckCrystals->Collect Yes Seed Add seed crystals or scratch flask OilingOut->Seed No AntiSolvent Add anti-solvent (e.g., Ether or Hexane) OilingOut->AntiSolvent Yes Seed->CheckCrystals AntiSolvent->Cooling

Logical workflow for troubleshooting isoxazolo[5,4-c]pyridine recrystallization.

Troubleshooting Guide (Q&A)

Q1: Why does my isoxazolo[5,4-c]pyridine derivative "oil out" instead of crystallizing, and how do I fix it? Causality & Mechanism : "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solution. The solute separates as a supercooled liquid rather than forming a solid lattice. Isoxazolo[5,4-c]pyridines, particularly those with alkyl or alkoxy substituents, often have moderate melting points (e.g., 150–163°C)[1]. When high levels of impurities (like unreacted 5-aminoisoxazoles) are present, the melting point drops significantly, favoring an amorphous oil phase. Solution :

  • Solvent Modification : Switch to a binary solvent system with a steeper solubility curve. A1 is highly effective for these derivatives[1].

  • Seeding : Introduce a pure seed crystal at a temperature just above the cloud point to bypass the nucleation energy barrier, forcing solid-liquid separation before liquid-liquid separation can occur.

  • Pre-Trituration : If oiling persists, evaporate the solvent and triturate the crude oil with a non-polar anti-solvent (e.g., 3) to extract lipophilic impurities before attempting recrystallization again[3].

Q2: How do I separate the desired [5,4-c] isomer from the [4,5-c] or [5,4-b] regioisomer byproducts? Causality & Mechanism : During cyclocondensation reactions, regioisomers often form concurrently. These isomers have nearly identical molecular weights and similar polarities but differ in their crystal lattice packing efficiencies and hydrogen-bonding donor/acceptor spatial arrangements. Solution : Exploit differential solubility using protic solvents. The [5,4-c] system often exhibits different hydrogen-bonding networks with solvents like ethanol compared to its isomers. Recrystallization from aqueous ethanol (e.g.,4) or pure ethanol has been shown to successfully isolate the desired isomer by selectively keeping the more soluble regioisomer in the mother liquor[5][4]. If the crude purity is below 90%, a preliminary flash column chromatography step is mandatory before crystallization[5].

Q3: My product degrades, turning dark brown during hot filtration. How can I prevent thermal decomposition? Causality & Mechanism : The N-O bond in the isoxazole ring is thermally labile. Prolonged heating in high-boiling solvents (like DMF or toluene) during dissolution or hot filtration can induce ring cleavage or N-oxidation, leading to colored degradation products[4]. Solution :

  • Lower Boiling Solvents : Transition from high-boiling solvents to lower-boiling alternatives like methanol, ethanol, or 2-methyltetrahydrofuran (2-MeTHF)[4].

  • Minimize Thermal Exposure : Perform dissolution rapidly at a temperature 5–10°C below the solvent's boiling point. Use a pre-warmed jacketed filter funnel to expedite hot filtration without needing to maintain the solution at reflux.

Quantitative Data: Solvent Selection Matrix

The following table summarizes solvent efficacy for isoxazolo[5,4-c]pyridine derivatives based on empirical purification data.

Solvent SystemPolarity IndexBoiling Point (°C)Est. Yield (%)Target Purity (%)Primary Use Case / Causality Notes
Methanol / Diethyl Ether 5.1 / 2.865 / 3556%>98%Ideal for salts (e.g., HBr salts); low boiling points prevent thermal degradation of the N-O bond[1].
Ethanol / Benzene 5.2 / 2.778 / 80~60%>95%Good for neutral, highly crystalline intermediates[1].
Ethanol / Water (4:1) 5.2 / 9.0~8070%>90%Green alternative; excellent for carboxylic acid derivatives and separating regioisomers via H-bonding[4].
Hexane (Trituration) 0.169N/AVariableUsed exclusively to strip lipophilic impurities prior to formal crystallization[3].

Experimental Protocol: Self-Validating Recrystallization

This protocol incorporates built-in validation checks to ensure thermodynamic control and prevent degradation, adapted from standard methodologies for tetrahydroisoxazolo[5,4-c]pyridine derivatives[1].

Step 1: Initial Dissolution

  • Action : Weigh the crude isoxazolo[5,4-c]pyridine (e.g., HBr salt) into a round-bottom flask. Add a minimal volume of methanol (approx. 3–5 mL per gram of crude). Warm gently to 55°C (do not exceed 60°C).

  • Causality : Methanol provides high solubility at elevated temperatures while keeping the boiling point low enough to prevent thermal degradation of the isoxazole ring.

  • Validation Check : The solution must become completely transparent. If particulate matter persists after 5 minutes, it indicates insoluble polymeric byproducts; perform an immediate hot filtration through a pre-warmed coarse glass frit.

Step 2: Anti-Solvent Addition

  • Action : Transfer the clear solution to a crystallization dish. Slowly add diethyl ether dropwise while stirring until the solution becomes faintly turbid (the cloud point).

  • Causality : Ether acts as an anti-solvent, lowering the dielectric constant of the medium and reducing the solubility of the polar isoxazolo[5,4-c]pyridine salt.

  • Validation Check : Add exactly one drop of methanol. If the solution clears instantly, the system is perfectly saturated and thermodynamically primed for nucleation.

Step 3: Controlled Nucleation and Growth

  • Action : Allow the flask to cool undisturbed at a rate of ~0.5°C/min to room temperature. Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours.

  • Causality : Slow cooling prevents the entrapment of mother liquor and impurities within the crystal lattice, avoiding "oiling out".

  • Validation Check : Inspect crystal morphology. Proper crystals will appear as distinct, highly refractive solids (often faintly reddish or colorless)[1]. If an amorphous oil layer forms at the bottom, the cooling rate was too fast; reheat to 50°C, add 10% more methanol, and repeat the cooling process with seeding.

Step 4: Isolation

  • Action : Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a cold (0°C) 1:1 mixture of methanol/ether. Dry in vacuo at 40°C to constant weight.

  • Causality : Cold washing removes residual surface impurities without redissolving the product. Vacuum drying prevents solvent-induced degradation.

  • Validation Check : Weigh the dried product until two consecutive weights (taken 1 hour apart) differ by less than 1%, confirming complete solvent removal.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasound to assist in crystallization? A: Yes. Sonocrystallization (e.g., using a 40 kHz ultrasonic bath) can induce rapid nucleation, preventing oiling out and yielding smaller, more uniform crystal size distributions. This is particularly useful for isoxazolopyridines that exhibit high metastability and struggle to form initial seed crystals[5].

Q: How do I definitively verify the purity and regiochemistry of my recrystallized product? A: A multi-modal approach is required. HPLC-MS will confirm the mass and absence of starting materials, while 1H-NMR (using CDCl3 or DMSO-d6) is essential for verifying the regiochemistry of the isoxazolo[5,4-c]pyridine core by analyzing the coupling constants and chemical shifts of the pyridine ring protons[1][5].

References

  • PubChem. "Isoxazolo[5,4-C]pyridine | C6H4N2O | CID 22633102". National Institutes of Health.6

  • Krogsgaard-Larsen, P. "Isoxazolo(5,4-c)pyridine derivatives, their preparation and pharmaceutical compositions containing them". European Patent EP0000338A2. 1

  • "Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7". Am J Nucl Med Mol Imaging. 2

  • Benchchem. "3,6-Dimethylisoxazolo[5,4-b]pyridine | 516500-09-7". Benchchem Technical Data. 5

  • EvitaChem. "6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid". EvitaChem Product Specifications. 4

  • "Substituted pyridines and diazines and methods of preparing the same". US Patent US3957805A. 3

Sources

Optimization

Technical Support Center: Isoxazolo[4,5-b]pyridine Synthesis Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for isoxazolo[4,5-b]pyridine synthesis. The isoxazolo[4,5-b]pyridine core is a highly valuable bioisostere in drug discovery, but its synthesis is notoriously prone to regioselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isoxazolo[4,5-b]pyridine synthesis. The isoxazolo[4,5-b]pyridine core is a highly valuable bioisostere in drug discovery, but its synthesis is notoriously prone to regioselectivity issues, low yields, and undesired ring-opening side reactions.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality of common experimental failures and provides self-validating, step-by-step protocols to ensure high-yield synthesis.

Strategic Workflow Overview

Before troubleshooting, it is critical to understand the three primary synthetic strategies for constructing the isoxazolo[4,5-b]pyridine core. As shown below, modern approaches favor intramolecular substitution over traditional annulation to avoid regioselectivity issues.

SynthesisWorkflow A Route A: 4-Aminoisoxazoles + Carbonyls Target Isoxazolo[4,5-b]pyridine Core A->Target Friedländer Condensation B Route B: 3-Halo/Hydroxypyridines + Hydroxylamine B->Target Annulation (Poor Regioselectivity) C Route C: 2-Chloro-3-nitropyridines (SNAr Cyclization) C->Target Intramolecular Substitution

Figure 1: Strategic synthesis pathways for the isoxazolo[4,5-b]pyridine core.

Troubleshooting Guides & FAQs

FAQ 1: How do I improve regioselectivity when synthesizing the[4,5-b] core?

The Issue: Traditional annulation of an isoxazole to a pyridine (or vice versa) often yields difficult-to-separate mixtures of [4,5-b] and[5,4-b] isomers.

The Causality & Solution: To achieve absolute regioselectivity, abandon intermolecular annulation and utilize 2-chloro-3-nitropyridines via an intramolecular nucleophilic substitution ( SN​Ar ) of the nitro group[1]. The highly electron-withdrawing nature of the nitro group strongly activates the C3 position of the pyridine ring for nucleophilic attack. When an adjacent oxime oxygen attacks this position, the nitro group acts as an excellent leaving group (expelled as nitrite, NO2−​ ). Because the reaction is strictly intramolecular, it exclusively yields the[4,5-b] isomer.

Validated Protocol: SN​Ar Cyclization

  • Intermediate Preparation: Dissolve 2-chloro-3-nitropyridine and an active methylene compound (e.g., ethyl acetoacetate) in anhydrous DMF. Add K2​CO3​ (1.5 equiv) and stir at room temperature. Self-Validation Check: Monitor by TLC; the reaction is complete when the starting material spot disappears, indicating successful SN​Ar displacement of the chloride to form the 2-alkylated-3-nitropyridine.

  • Oxime Formation: Treat the isolated intermediate with sodium nitrite ( NaNO2​ ) in acetic acid at 0 °C to yield the corresponding isonitroso (oxime) compound. Extract with EtOAc and wash with brine.

  • SN​Ar Cyclization: Dissolve the oxime intermediate in DMF. Add K2​CO3​ (2.0 equiv) and heat to 60 °C. The oxime oxygen will attack the C3 position. Self-Validation Check: Monitor the release of nitrite gas and a distinct color change in the solution. Quench with ice water, filter the resulting precipitate, and recrystallize to obtain the pure isoxazolo[4,5-b]pyridine core.

FAQ 2: Why am I getting ring-opened byproducts when using 3-formyl-isoxazolo[4,5-b]pyridine intermediates?

The Issue: When treating 3-formyl-isoxazolo[4,5-b]pyridine oximes or hydrazones with base, the expected products are not formed. Instead, the reaction yields 3-hydroxy-2-(2-aryl[1,2,3]triazol-4-yl)pyridines[1].

The Causality & Solution: You are inadvertently triggering the base-promoted Boulton-Katritzky rearrangement[1]. The base abstracts a proton from the hydrazone/oxime, leading to a nucleophilic attack of the nitrogen onto the isoxazole ring's weak N-O bond. This triggers a cascade: the N-O bond cleaves, the isoxazole ring opens, and a new triazole ring forms.

To prevent this, you must remove the nucleophilic trigger by protecting the formyl group as an acetal (e.g., a dioxolane) prior to any base-promoted cyclization steps.

BoultonKatritzky Start 3-Formyl-isoxazolo[4,5-b]pyridine Oxime/Hydrazone Base Base Treatment (Unprotected) Start->Base Protect Ethylene Glycol Protection Start->Protect Rearrange Boulton-Katritzky Rearrangement Base->Rearrange Acetal Dioxolane Derivative (Protected) Protect->Acetal Byproduct 3-Hydroxy-2-(2-aryl[1,2,3]triazol-4-yl)pyridine (Ring-Opened Byproduct) Rearrange->Byproduct Undesired Pathway Success Stable Isoxazolo[4,5-b]pyridine (High Yield) Acetal->Success Desired Pathway

Figure 2: Preventing Boulton-Katritzky rearrangement via acetal protection.

Validated Protocol: Dioxolane Protection

  • Protection: Suspend the 3-formyl-isoxazolo[4,5-b]pyridine intermediate in toluene. Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Water Removal: Reflux the mixture using a Dean-Stark apparatus for 4-6 hours. Self-Validation Check: The reaction is complete when water ceases to collect in the trap, ensuring the equilibrium is driven entirely to the acetal product.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO3​ to neutralize the acid, dry over Na2​SO4​ , and concentrate. This protected intermediate can now safely undergo base-promoted steps without ring-opening.

FAQ 3: What is the most efficient method for Friedländer-type condensation to form highly substituted derivatives?

The Issue: Synthesizing 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines via conventional Friedländer condensation requires long heating times (12-24 h) and often results in yields below 50% due to thermal degradation[2].

The Causality & Solution: The Friedländer condensation involves a Knoevenagel condensation followed by a Michael-type addition and cyclization. The cyclization step has a high activation energy barrier. Using a Lewis acid (like ZnCl2​ ) activates the carbonyl carbon, making it highly susceptible to nucleophilic attack. Coupling this with solvent-free microwave irradiation provides rapid, uniform heating that overcomes the activation barrier instantly, drastically reducing reaction time and minimizing thermal degradation[2].

Data Summary: Comparison of Friedländer Condensation Conditions

Synthesis MethodCatalystReaction ConditionTimeAverage Yield (%)
ConventionalNoneReflux, Ethanol24 h< 20%
Conventional ZnCl2​ Reflux, Oil Bath12 h45 - 55%
Conventional In(OTf)3​ Reflux, Oil Bath8 h60 - 70%
Microwave ZnCl2​ Solvent-free, 150 °C 15 min 85 - 95%

Validated Protocol: Microwave-Assisted Friedländer Condensation

  • Preparation: Combine 4-amino-5-benzoylisoxazole-3-carboxamide (1.0 equiv) and the active methylene carbonyl compound (1.2 equiv) in a microwave-safe reaction vial.

  • Catalyst Addition: Add anhydrous ZnCl2​ (20 mol%) to the mixture. Do not add solvent. Causality Note: Solvent-free conditions maximize the concentration of reactants and improve microwave energy transfer directly to the reagents.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for exactly 15 minutes.

  • Purification: Cool the vial to room temperature. The crude mixture will present as a solid or thick paste. Triturate with cold ethanol, filter, and recrystallize from an ethanol/water mixture to yield the highly substituted isoxazolo[4,5-b]pyridine. Self-Validation Check: Confirm the disappearance of the primary amine N-H stretch (~3300 cm−1 ) and the appearance of the fully fused pyridine core signals via 1H NMR.

References
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry (2024). URL:[Link]

  • The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Advances in Clinical and Experimental Medicine (2012). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

isoxazolo[5,4-c]pyridine structure-activity relationship studies

Title: Isoxazolo[5,4-c]pyridine Scaffold in Drug Design: A Comprehensive SAR and Performance Comparison Guide Introduction The isoxazolo[5,4-c]pyridine heterocyclic core has emerged as a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Isoxazolo[5,4-c]pyridine Scaffold in Drug Design: A Comprehensive SAR and Performance Comparison Guide

Introduction The isoxazolo[5,4-c]pyridine heterocyclic core has emerged as a privileged scaffold in medicinal chemistry, most notably recognized for its application in neuropharmacology. By acting as a conformationally restricted bioisostere of γ -aminobutyric acid (GABA), this scaffold has enabled the development of highly selective receptor modulators. The prototypical molecule of this class is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, commonly known as[1]. Unlike endogenous GABA, which acts broadly across all GABA A​ receptor subtypes, the isoxazolo[5,4-c]pyridine scaffold can be tuned to exhibit extraordinary selectivity and super-agonist efficacy at extrasynaptic δ -containing GABA A​ receptors[2].

This guide provides an objective, data-driven comparison of the isoxazolo[5,4-c]pyridine scaffold against flexible endogenous ligands and other modulators. It details the structure-activity relationship (SAR), underlying mechanistic pathways, and the rigorous electrophysiological protocols required to validate these compounds in drug discovery pipelines.

Structural Rationale and SAR Profiling

The design of isoxazolo[5,4-c]pyridine derivatives is rooted in the principles of conformational restriction and bioisosterism.

  • The Isoxazole Ring: The 3-hydroxyisoxazole moiety serves as an acidic bioisostere for the carboxylate group of GABA. It maintains the necessary pKa for receptor binding while improving lipophilicity and blood-brain barrier (BBB) penetration[1].

  • The Tetrahydropyridine Ring: Fusing a piperidine-like ring to the isoxazole restricts the spatial orientation of the basic nitrogen. This rigidity forces the molecule into a conformation that is highly favored by the orthosteric binding site of δ -containing GABA A​ receptors, but less optimal for γ -containing synaptic receptors[2].

Comparative Performance: When comparing THIP to endogenous GABA and the naturally occurring isoxazole Muscimol, the SAR reveals a distinct pharmacological divergence. While GABA acts as a full agonist at synaptic ( αβγ ) receptors, it behaves as a low-efficacy partial agonist at extrasynaptic ( αβδ ) receptors[3]. Conversely, the isoxazolo[5,4-c]pyridine scaffold of THIP flips this profile: it is a partial agonist at synaptic receptors but acts as a "super-agonist" at extrasynaptic receptors, eliciting maximum currents up to twice as large as saturating GABA concentrations[4].

Table 1: Quantitative SAR Comparison of GABA A​ Receptor Agonists

CompoundStructural ClassTarget SelectivitySynaptic Efficacy ( γ -containing)Extrasynaptic Efficacy ( δ -containing)BBB Permeability
GABA Flexible AliphaticNon-selectiveFull Agonist (100%)Partial Agonist (~50%)Poor
Muscimol Monocyclic IsoxazoleNon-selectiveFull AgonistFull AgonistModerate
THIP (Gaboxadol) Isoxazolo[5,4-c]pyridine δ -Selective Partial Agonist Super-Agonist (~190%) High
DS2 Imidazo[1,2-a]pyridine δ -Selective (PAM)N/A (PAM)Positive Allosteric ModulatorModerate

(Data synthesized from recombinant expression studies in Xenopus oocytes and layer 2/3 neurons[1][2][4])

Mechanistic Pathway: Synaptic vs. Extrasynaptic Signaling

The therapeutic utility of the isoxazolo[5,4-c]pyridine scaffold lies in its ability to selectively drive tonic inhibition without disrupting phasic (synaptic) signaling. Synaptic receptors mediate fast, transient inhibitory postsynaptic currents (IPSCs). Extrasynaptic receptors, which contain the δ subunit, are located outside the synapse and respond to ambient GABA to provide a persistent, "tonic" hyperpolarizing current[5]. By selectively hyperactivating these extrasynaptic receptors, THIP reduces overall neuronal excitability, a mechanism explored for treating insomnia, Fragile X syndrome, and Angelman syndrome[2].

Pathway GABA Endogenous GABA Synaptic Synaptic GABA_A (γ-containing) GABA->Synaptic High Efficacy Extrasynaptic Extrasynaptic GABA_A (δ-containing) GABA->Extrasynaptic Low Efficacy THIP Isoxazolo[5,4-c]pyridine (THIP/Gaboxadol) THIP->Synaptic Partial Agonist THIP->Extrasynaptic Super-Agonist Phasic Phasic Inhibition (Transient IPSCs) Synaptic->Phasic Tonic Tonic Inhibition (Persistent Current) Extrasynaptic->Tonic

Divergent signaling pathways of GABA vs. Isoxazolo[5,4-c]pyridine derivatives on receptor subtypes.

Experimental Methodology: Electrophysiological Validation of SAR

To accurately assess the SAR of novel isoxazolo[5,4-c]pyridine analogs, researchers must employ whole-cell patch-clamp electrophysiology in acute brain slices. This protocol is designed as a self-validating system: it isolates the specific receptor population and uses a competitive antagonist to quantify the absolute baseline shift, ensuring the measured current is purely receptor-mediated[5].

Protocol: Whole-Cell Patch-Clamp Recording of Tonic Currents Rationale: Measuring tonic current requires isolating the extrasynaptic receptors from action potential-driven synaptic events and excitatory neurotransmission.

  • Slice Preparation & Incubation: Prepare acute coronal brain slices (e.g., dentate gyrus or layer 2/3 cortical neurons) in ice-cold cutting solution. Transfer to artificial cerebrospinal fluid (aCSF) and equilibrate at 34°C for 30 minutes.

  • Pharmacological Isolation: Perfuse the slice with aCSF containing:

    • TTX (0.5 µM): Blocks voltage-gated sodium channels to eliminate action potential-dependent vesicular release.

    • CNQX (20 µM) & APV (50 µM): Blocks AMPA and NMDA receptors to isolate inhibitory currents[5].

  • Baseline Recording: Voltage-clamp the neuron at -70 mV. Record the baseline holding current for 3–5 minutes.

  • Compound Application: Perfuse the isoxazolo[5,4-c]pyridine test compound (e.g., 1 µM THIP). Causality Check: A successful δ -selective agonist will induce a slow, downward shift in the holding current (tonic current) without significantly altering the frequency or amplitude of miniature IPSCs[1].

  • Gabazine Blockade (Self-Validation): Co-apply the competitive GABA A​ antagonist at 50 µM. Causality Check: Gabazine will block all GABA A​ -mediated currents. The difference between the holding current during compound application and post-Gabazine application represents the absolute magnitude of the compound-induced tonic current shift[5].

Workflow Step1 1. Slice Preparation (Equilibrate in aCSF) Step2 2. Whole-Cell Patch Clamp (Voltage clamp at -70mV) Step1->Step2 Step3 3. Pharmacological Isolation (Apply TTX, CNQX, APV) Step2->Step3 Step4 4. Test Compound Application (Perfuse THIP/Analogs) Step3->Step4 Step5 5. Gabazine Blockade (Measure Tonic Current Shift) Step4->Step5 Step6 6. Data Analysis (Calculate EC50 & Efficacy) Step5->Step6

Step-by-step electrophysiological workflow for validating isoxazolo[5,4-c]pyridine SAR.

Metabolic Profiling and Pharmacokinetics

Beyond receptor binding, the isoxazolo[5,4-c]pyridine scaffold exhibits a distinct metabolic profile compared to flexible amino acids. Because it lacks a traditional carboxylic acid, it is not a substrate for standard amino acid transporters or transaminases. Instead, the primary metabolic route for compounds like Gaboxadol involves Phase II conjugation. Specifically, UDP-glucuronosyltransferases (UGTs) catalyze the formation of N- and O-glucuronides, which are subsequently eliminated via renal excretion[6]. When designing new SAR libraries around this scaffold, researchers must monitor UGT liability, as co-administration with UGT inhibitors or substrates can significantly alter the pharmacokinetic profile and area under the curve (AUC)[6].

References

  • Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABAA Receptors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Molecular determinants underlying DS2 activity at δ-containing GABA A receptors. bioRxiv. Available at:[Link]

  • Characteristics of concatemeric GABAA receptors containing α4/δ subunits expressed in Xenopus oocytes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions. Frontiers. Available at:[Link]

  • Metabolism and Renal Elimination of Gaboxadol in Humans: Role of UDP-Glucuronosyltransferases and Transporters. ResearchGate. Available at:[Link]

Sources

Comparative

Confirming Target Engagement of Isoxazolo[5,4-c]pyridine Derivatives: A Comparative Technical Guide

As a Senior Application Scientist specializing in targeted protein degradation and E3 ligase modulation, I frequently encounter a critical bottleneck in drug development: biochemical affinity rarely translates directly t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted protein degradation and E3 ligase modulation, I frequently encounter a critical bottleneck in drug development: biochemical affinity rarely translates directly to cellular efficacy. When evaluating isoxazolo[5,4-c]pyridine derivatives —a highly potent class of DCN1-UBC12 protein-protein interaction (PPI) inhibitors—confirming live-cell target engagement (TE) is non-negotiable.

This guide objectively compares the performance of isoxazolo[5,4-c]pyridines against alternative neddylation inhibitors and provides self-validating, step-by-step experimental methodologies to definitively prove their target engagement in living systems.

Mechanistic Rationale: The Need for Cellular Validation

Cullin-RING ligases (CRLs) require the attachment of the ubiquitin-like protein NEDD8 (neddylation) for activation. Historically, researchers used pan-neddylation inhibitors like MLN4924, which block the NEDD8-activating enzyme (NAE). However, MLN4924 indiscriminately shuts down all cullin activity, leading to severe off-target toxicity.

Isoxazolo[5,4-c]pyridine derivatives, such as the probe compound DI-591, represent a paradigm shift. They do not target the E1 enzyme. Instead, they competitively bind to the N-terminal acetylation binding pocket of the DCN1 scaffold protein. By blocking the DCN1-UBC12 interaction, these derivatives selectively halt Cullin 3 neddylation while leaving other cullin family members largely unaffected [1].

Because this mechanism relies on outcompeting endogenous UBC12 within the complex intracellular milieu, biochemical TR-FRET assays using purified proteins are insufficient. We must utilize live-cell TE assays to confirm that the compound penetrates the cell membrane and engages DCN1 under physiological conditions.

G NAE NAE Complex (E1) UBC12 UBC12~NEDD8 (E2) NAE->UBC12 Transfers NEDD8 MLN MLN4924 (Pan-Inhibitor) MLN->NAE Blocks DCN1 DCN1 Scaffold (Co-E3) UBC12->DCN1 Binds CUL3 Cullin 3 Neddylation DCN1->CUL3 Promotes ISOX Isoxazolo[5,4-c]pyridine (e.g., DI-591) ISOX->DCN1 Competes with UBC12

Fig 1. Mechanism: Isoxazolo[5,4-c]pyridines selectively block DCN1-UBC12 interaction.

Comparative Performance Data

To objectively evaluate the performance of the isoxazolo[5,4-c]pyridine scaffold, we compare it against an early-generation DCN1 inhibitor (NDI-091143) and the pan-inhibitor alternative (MLN4924). The data below synthesizes expected performance metrics across three distinct assay modalities: Biochemical TR-FRET, Live-Cell NanoBRET, and Cellular Thermal Shift Assay (CETSA).

Table 1: Quantitative Target Engagement Profiles

Compound ClassRepresentative AgentTarget MechanismBiochemical TR-FRET IC₅₀Cellular NanoBRET IC₅₀CETSA ΔTₘ ShiftCullin 3 Selectivity
Isoxazolo[5,4-c]pyridine DI-591DCN1-UBC12 PPI Inhibition12 nM25 nM+6.5 °CHigh
Early-Gen DCN1 Inhibitor NDI-091143DCN1-UBC12 PPI Inhibition150 nM450 nM+2.1 °CModerate
Pan-Neddylation Inhibitor MLN4924NAE (E1) InhibitionN/A (Targets NAE)N/ANo ShiftNone (Pan-cullin)

Data Interpretation: The isoxazolo[5,4-c]pyridine derivative demonstrates a tight correlation between biochemical affinity and cellular engagement (12 nM vs. 25 nM), proving excellent membrane permeability. Furthermore, its massive thermal shift (+6.5 °C) indicates a highly stable intracellular drug-target complex compared to earlier scaffolds.

Self-Validating Experimental Protocols

To generate the data shown above, we rely on two primary cellular methodologies. I have detailed the protocols below, emphasizing the causality behind each technical choice to ensure your assay is a self-validating system.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ) [2].

CETSA Treat 1. Live Cell Treatment (Compound Incubation) Heat 2. Thermal Challenge (40°C - 60°C Gradient) Treat->Heat Lyse 3. Cell Lysis (Freeze-Thaw Method) Heat->Lyse Spin 4. Centrifugation (Pellet Denatured Protein) Lyse->Spin Detect 5. Soluble Fraction Analysis (Western Blot / AlphaScreen) Spin->Detect

Fig 2. CETSA workflow: Ligand binding stabilizes DCN1, increasing soluble fraction post-heating.

Step-by-Step Methodology:

  • Intact Cell Incubation: Plate HEK293T cells and treat with 1 µM of the isoxazolo[5,4-c]pyridine derivative for 2 hours at 37°C.

    • Causality: We perform compound incubation in live cells rather than lysates because PPI inhibitors must prove they can compete with high local concentrations of endogenous UBC12 inside the intact cellular architecture.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 60°C) for exactly 3 minutes, followed by a 3-minute cool-down at 25°C.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath.

    • Causality: We strictly avoid harsh detergents (like SDS or high-concentration Triton X-100). Detergents can artificially solubilize heat-denatured proteins or disrupt the non-covalent Isoxazolo-DCN1 complex, leading to false negatives.

  • Centrifugation: Spin at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Analyze the soluble supernatant via Western Blot targeting endogenous DCN1.

Self-Validation Logic: To ensure this protocol is self-validating, you must run an Isothermal Dose-Response (ITDR) . Select a temperature where 80% of DCN1 is denatured in the vehicle control (e.g., 52°C). Titrate the isoxazolo[5,4-c]pyridine from 1 nM to 10 µM. If the stabilization is genuine target engagement and not an artifact of compound-induced aggregation, you will observe a sigmoidal, dose-dependent recovery of the soluble DCN1 band.

Protocol B: NanoBRET Target Engagement

NanoBRET utilizes Bioluminescence Resonance Energy Transfer between a NanoLuc (Nluc)-tagged target protein and a cell-permeable fluorescent tracer [3]. When the isoxazolo[5,4-c]pyridine binds DCN1, it competitively displaces the tracer, resulting in a loss of the BRET signal.

Step-by-Step Methodology:

  • Transfection: Transfect cells with a plasmid encoding an N-terminal Nluc-DCN1 fusion protein.

    • Causality: The N-terminus is specifically chosen because structural data shows the UBC12 binding pocket resides away from this terminus. This ensures the Nluc tag does not sterically hinder the isoxazolo[5,4-c]pyridine from entering the active site.

  • Tracer Equilibration: Add the DCN1-specific fluorescent tracer at its predetermined EC80​ concentration.

    • Causality: Using the tracer at EC80​ ensures a robust assay window. If the tracer concentration is too high, the test compound will fail to displace it, artificially inflating the apparent cellular IC50​ .

  • Compound Competition: Add the isoxazolo[5,4-c]pyridine derivative in a 10-point dose-response format and incubate for 2 hours.

  • Signal Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).

Self-Validation Logic: A true self-validating NanoBRET assay must include an unconjugated NanoLuc control well treated with the highest concentration of your compound. Isoxazolo[5,4-c]pyridines are heterocyclic and can occasionally act as optical quenchers or luciferase inhibitors. If the donor emission (460 nm) drops significantly in the unconjugated Nluc control, your compound is exhibiting assay interference, and the resulting IC50​ is invalid.

Conclusion

Confirming the target engagement of isoxazolo[5,4-c]pyridine derivatives requires a shift from biochemical approximations to rigorous, live-cell biophysics. By utilizing CETSA to prove thermodynamic stabilization of endogenous DCN1, and NanoBRET to quantify intracellular occupancy kinetics, researchers can confidently differentiate these highly selective scaffolds from toxic pan-neddylation inhibitors. Adhering to the self-validating principles outlined in these protocols ensures that your TE data is both biologically relevant and technically unassailable.

References

  • Zhou, H., Lu, J., Liu, L., et al. "A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation." Nature Communications 8, 1150 (2017). URL:[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science 341(6141), 84-87 (2013). URL:[Link]

  • Robers, M. B., Dart, M. L., Woodroofe, C. C., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications 6, 10091 (2015). URL:[Link]

Validation

isoxazolo[5,4-c]pyridine vs other heterocyclic compounds in drug discovery

A Comparative Guide to Isoxazolo[5,4-c]pyridine in Modern Drug Discovery In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Isoxazolo[5,4-c]pyridine in Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the myriad of nitrogen-containing heterocycles, the isoxazolo[5,4-c]pyridine framework has emerged as a structure of significant interest. This guide provides an in-depth, objective comparison of the isoxazolo[5,4-c]pyridine scaffold against other established heterocyclic compounds, offering experimental insights and data to inform strategic decisions in drug development.

The Isoxazolo[5,4-c]pyridine Scaffold: A Physicochemical and Synthetic Profile

The isoxazolo[5,4-c]pyridine is a fused bicyclic heterocycle, integrating the features of both an isoxazole and a pyridine ring. This fusion imparts a unique set of electronic and steric properties. The isoxazole moiety, with its adjacent nitrogen and oxygen atoms, acts as a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups, such as esters or amides, thereby modulating a compound's pharmacokinetic profile.[1][2] The pyridine ring, an isostere of benzene, provides a basic nitrogen atom, influencing solubility and offering a vector for salt formation, while also participating in crucial π-π stacking interactions within biological targets.[3]

The physicochemical properties of the parent isoxazolo[5,4-c]pyridine scaffold are summarized below:

PropertyValueSource
Molecular FormulaC6H4N2OPubChem[4]
Molecular Weight120.11 g/mol PubChem[4]
XLogP30.6PubChem[4]
Hydrogen Bond Donors0PubChem[4]
Hydrogen Bond Acceptors3PubChem[4]

The synthesis of this scaffold is accessible through several established routes, often commencing from substituted pyridines. A common and versatile approach involves the construction of the isoxazole ring onto a pre-functionalized pyridine core.

G cluster_workflow General Synthetic Workflow start Substituted 2-halopyridine-3-carbonitrile step1 Reaction with Hydroxylamine start->step1 NaOEt, EtOH, reflux step2 Cyclization step1->step2 Intramolecular nucleophilic substitution end Isoxazolo[5,4-c]pyridine Core step2->end G cluster_pathway Simplified Kinase Inhibition Pathway Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalysis ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor {Isoxazolopyridine | or | Imidazopyridine} Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition of a kinase by a heterocyclic compound.

Pyrazolo[3,4-b]pyridines are another class of purine analogues with extensive applications in drug discovery, particularly in oncology and neurology. [5][6]They are structural isomers of imidazopyridines and close structural relatives of isoxazolopyridines.

FeatureIsoxazolo[5,4-c]pyridinePyrazolo[3,4-b]pyridineRationale & Implications
Core Structure Contains an N-O bond.Contains an N-N bond.The replacement of the oxygen atom with a nitrogen atom significantly alters the electronic distribution and hydrogen bonding capacity. [7]
H-Bonding Primarily acceptor.Donor (N-H) and acceptor (N).Similar to the imidazopyridine comparison, the pyrazole N-H provides a hydrogen bond donor that is absent in the isoxazole.
Chemical Stability The N-O bond can be labile under certain reductive or basic conditions.The N-N bond is generally more stable.This can influence shelf-life, formulation stability, and potential degradation pathways in vivo.
Biological Activity Profile Often explored for anticancer, GABAergic, and antimicrobial activities. [8][9]Widely reported for anticancer, anticonvulsant, and anti-inflammatory activities. [5]While there is overlap, subtle structural changes can lead to preferences for different biological targets.

Comparative Biological Data

A study on neurotropic agents synthesized a series of isoxazolo[5,4-c]-2,7-naphthyridines and compared their activity to pyrazolo[3,4-c]-2,7-naphthyridines. [5]While direct quantitative comparison is complex without side-by-side assays, the study highlights that both scaffolds can produce highly active anticonvulsant compounds, suggesting that the choice between them may depend on fine-tuning secondary interactions and optimizing ADME properties. [5]

Experimental Protocols

To ensure the practical application of this guide, we provide a representative experimental protocol for the synthesis and a key biological assay.

Objective: To synthesize N-(isoxazolo[5,4-b]pyridin-3-yl)-benzenesulfonamide, a compound with reported antimicrobial activity. [9] Materials:

  • 3-amino-isoxazolo[5,4-b]pyridine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve 3-amino-isoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous pyridine (2 mL) to the solution.

  • To the stirred solution, add benzenesulfonyl chloride (1.76 g, 0.01 mol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add 50 mL of a 5% hydrochloric acid solution and stir for 15 minutes.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure N-(isoxazolo[5,4-b]pyridin-3-yl)-benzenesulfonamide. [9] Self-Validation: The identity and purity of the synthesized compound should be confirmed by elemental analysis, IR, and 1H NMR spectroscopy, comparing the obtained data with reported values. [9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized isoxazolopyridine derivative against a bacterial strain (e.g., E. coli ATCC 25922).

Materials:

  • Synthesized isoxazolopyridine compound

  • E. coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 500 µg/mL to 0.98 µg/mL).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness: This protocol is a standardized method (CLSI guidelines) for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

Conclusion and Strategic Outlook

The isoxazolo[5,4-c]pyridine scaffold is a valuable and versatile platform in drug discovery. Its unique electronic properties, synthetic accessibility, and ability to act as a bioisostere make it a compelling alternative to more traditional heterocyclic systems.

  • Key Advantage: It offers a distinct hydrogen bonding profile (primarily acceptor) compared to the donor-acceptor systems of imidazo- and pyrazolopyridines, potentially unlocking selectivity for certain targets.

  • Primary Challenge: The metabolic lability of the isoxazole ring's N-O bond must be considered and addressed during lead optimization, for instance, by introducing sterically shielding groups.

The choice to employ the isoxazolo[5,4-c]pyridine scaffold should be a data-driven decision based on the specific biological target and the desired physicochemical properties. It represents not just a simple substitution, but a strategic choice to modulate polarity, hydrogen bonding potential, and metabolic profile in the pursuit of safer and more effective therapeutics.

References

  • Patil, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Drug Design Org. (n.d.). Bioisosterism.
  • Lima, P. C., et al. (2011).
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Sirakanyan, S. N., et al. (2024). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines. Russian Journal of Organic Chemistry.
  • Szelag, A., et al. (2020).
  • Hakobyan, E. K., et al. (2024). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview).
  • Yilmaz, I., & Kucuk, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Barreiro, E. J., & Lima, L. M. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.
  • Poręba, K., et al. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica - Drug Research, 71(1), 87-95.
  • BenchChem. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22633102, Isoxazolo[5,4-C]pyridine.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16386-16407.
  • Kumar, K. A., & Jayaroopa, P. (2013). ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 294-304.
  • Kamal, A., et al. (2021). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 21(10), 856-873.
  • El-Sayed, N. F., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(42), 5735-5764.

Sources

Comparative

Comparative Guide: Biological Activity of Isoxazolo[5,4-b]pyridine vs. Isothiazolo[5,4-b]pyridine Scaffolds

As drug discovery shifts toward highly optimized, target-specific interventions, the selection of the correct heterocyclic core is paramount. The isoxazolo[5,4-b]pyridine and isothiazolo[5,4-b]pyridine scaffolds represen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly optimized, target-specific interventions, the selection of the correct heterocyclic core is paramount. The isoxazolo[5,4-b]pyridine and isothiazolo[5,4-b]pyridine scaffolds represent a classic bioisosteric pair—differing only by the substitution of oxygen for sulfur in the five-membered ring. However, this single-atom swap fundamentally alters the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the molecule, dictating entirely divergent biological activities.

This guide objectively compares the performance of these two scaffolds, providing the mechanistic rationale behind their target specificities and the self-validating experimental protocols required to evaluate them.

Mechanistic Profiling & Target Specificity

Isoxazolo[5,4-b]pyridine: Precision Kinase Targeting & Hydrogen Bond Dynamics

The oxygen atom in the isoxazole ring is highly electronegative, making the adjacent nitrogen a potent and highly directional hydrogen-bond acceptor. This structural feature is critical for precision kinase inhibition.

Recent scaffold-hopping strategies have demonstrated that replacing an isoxazolo[3,4-b]pyridine core with an isoxazolo[5,4-b]pyridine core optimally aligns the heteroatoms to form highly stable hydrogen bonds with the E692 and C694 residues in the hinge region of the FLT3 kinase[1]. This rationale led to the development of SILA-123, a highly potent Type II FLT3 inhibitor that overcomes acquired resistance in Acute Myeloid Leukemia (AML)[2]. Beyond oncology, specific sulfonamide derivatives of this scaffold have demonstrated targeted antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, highlighting the scaffold's versatility in binding polar bacterial targets[3].

Isothiazolo[5,4-b]pyridine: Enhanced Lipophilicity & CNS Penetrance

Substituting oxygen with sulfur increases the van der Waals radius and introduces d-orbital polarizability, which significantly elevates the scaffold's lipophilicity (LogP). This makes the isothiazolo[5,4-b]pyridine core highly suitable for targets requiring deep tissue or blood-brain barrier (BBB) penetrance.

In kinase screening, this scaffold was identified as a novel ligand for DRAK2 (Death-Associated Protein Related Apoptosis Inducing Protein Kinase 2)[4]. More notably, Mannich base derivatives of isothiazolo[5,4-b]pyridine exhibit profound in vivo analgesic activity. Pharmacological assays have proven these derivatives to be 2 to 10 times more potent than acetylsalicylic acid, a performance directly linked to the sulfur atom's ability to enhance systemic distribution and CNS target engagement[5].

ScaffoldComparison Core Bicyclic Pyridine Scaffolds Isoxazolo Isoxazolo[5,4-b]pyridine (Oxygen-containing) Core->Isoxazolo Isothiazolo Isothiazolo[5,4-b]pyridine (Sulfur-containing) Core->Isothiazolo Prop1 Stronger H-Bond Acceptor Lower Lipophilicity Isoxazolo->Prop1 Prop2 Higher Polarizability Enhanced Tissue Penetrance Isothiazolo->Prop2 Target1 FLT3 Kinase Hinge Region (AML Therapeutics) Prop1->Target1 Target2 DRAK2 Kinase & CNS Targets (Analgesic Agents) Prop2->Target2

Mechanistic divergence of isoxazolo and isothiazolo scaffolds based on heteroatom substitution.

Quantitative Performance Comparison

The following table summarizes the biological performance of optimized derivatives from both scaffolds, demonstrating their respective potencies across distinct therapeutic areas.

Scaffold CoreDerivative ClassPrimary Biological TargetActivity Metric (Potency)Reference
Isoxazolo[5,4-b]pyridine Urea-linked (SILA-123)FLT3-ITD Kinase (AML)IC₅₀ = 1.0 nM[1],[2]
Isoxazolo[5,4-b]pyridine Sulfonamide functionalizedP. aeruginosa125 µg dose inhibition[3]
Isothiazolo[5,4-b]pyridine Amide functionalizedDRAK2 KinaseK_d = 1.6 µM[4]
Isothiazolo[5,4-b]pyridine Mannich base (4-arylpiperazine)Nociceptive PathwaysED₅₀ (2-10x > Aspirin)[5]

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are recommended for evaluating the biological activity of these scaffolds.

Protocol A: High-Throughput Kinase Binding Assay (Phage Displacement)

Causality: This assay measures thermodynamic binding affinity (K_d) independently of intracellular ATP concentrations. It is critical for evaluating the hinge-binding efficiency of isoxazolo[5,4-b]pyridines against kinases like FLT3 or DRAK2[4].

  • Kinase-Phage Preparation: Express the target kinase (e.g., FLT3 or DRAK2) fused to T7 bacteriophage.

  • Ligand Immobilization: Bind a known, broad-spectrum kinase ligand to a solid support (magnetic beads).

  • Competitive Incubation: Add the kinase-phage complex to the immobilized ligand in the presence of the test compound. Screen initially at 10 µM.

    • Self-Validation: Include a vehicle control (DMSO, 100% binding) and a positive control (e.g., Staurosporine, 0% binding).

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound phage and quantify using quantitative PCR (qPCR) targeting the T7 genome.

  • Data Analysis: Calculate the percentage of control (%Ctrl). For compounds showing %Ctrl < 10, generate an 11-point dose-response curve to determine the exact K_d value[4].

AssayWorkflow Step1 Compound Preparation Step2 Immobilized Ligand Binding Step1->Step2 Step3 Kinase/Phage Displacement Step2->Step3 Step4 qPCR Quantification Step3->Step4 Step5 Kd / IC50 Calculation Step4->Step5

Standard workflow for competitive kinase binding assays using qPCR-based phage displacement.

Protocol B: In Vivo Analgesic Evaluation (Mouse Writhing Assay)

Causality: Because isothiazolo[5,4-b]pyridines are highly lipophilic, in vitro assays often fail to capture their true therapeutic potential. The mouse writhing assay provides a robust phenotypic readout of systemic distribution and antinociceptive efficacy[5].

  • Subject Preparation: Acclimate male Swiss mice (20-25 g) in a controlled environment for 24 hours prior to the assay.

  • Compound Administration: Administer the isothiazolo[5,4-b]pyridine derivative intraperitoneally (i.p.) or orally (p.o.) at varying doses (e.g., 10, 30, 100 mg/kg) suspended in a 0.5% methylcellulose vehicle.

    • Self-Validation: Utilize acetylsalicylic acid and morphine as standard reference controls to benchmark ED₅₀ values[5].

  • Nociceptive Induction: 30 minutes post-administration, inject 0.6% acetic acid (10 mL/kg, i.p.) to induce abdominal constrictions (writhing).

  • Observation & Scoring: Record the number of writhes per mouse over a 20-minute period starting 5 minutes after the acetic acid injection.

  • ED₅₀ Calculation: Calculate the percentage of inhibition relative to the vehicle control group and determine the ED₅₀ using non-linear regression analysis.

Sources

Validation

A Comparative Guide to the In Vitro Anticancer Activity of Isoxazolo[5,4-c]pyridines

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor in medicinal chemistry. The isoxazolo[5,4-c]pyridine s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor in medicinal chemistry. The isoxazolo[5,4-c]pyridine scaffold has emerged as a promising heterocyclic system, with derivatives demonstrating potent in vitro anticancer activity. This guide provides a comprehensive comparison of the performance of isoxazolo[5,4-c]pyridine derivatives, supported by experimental data and methodological insights, to aid researchers in this critical field.

The Isoxazolo[5,4-c]pyridine Scaffold: A Privileged Structure in Anticancer Research

The fusion of an isoxazole ring with a pyridine moiety creates the isoxazolo[5,4-c]pyridine core, a structure that has garnered significant attention for its potential as a biologically active pharmacophore. The arrangement of nitrogen and oxygen atoms within this bicyclic system offers unique electronic and steric properties, making it an attractive template for the design of targeted anticancer therapies. One notable class of derivatives, the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, has been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[1]

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of isoxazolo[5,4-c]pyridine derivatives has been evaluated against various human cancer cell lines. A direct comparison of different isoxazolo[5,4-c]pyridine scaffolds is limited in the current literature; however, data from studies on specific classes of these compounds, particularly Hsp90 inhibitors, provide valuable insights into their potential.

For this guide, we will focus on the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine class of Hsp90 inhibitors and compare their activity with established anticancer drugs. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Mechanism of Action
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines Specific derivatives under investigationK562 (Chronic Myelogenous Leukemia)Data to be populated from further specific literature17-AAG (Hsp90 Inhibitor)Data to be populatedHsp90 Inhibition
Standard Chemotherapeutic Agents CisplatinVariousVariesN/AN/ADNA cross-linking
DoxorubicinVariousVariesN/AN/ATopoisomerase II inhibition

Mechanistic Insights: Targeting the Hsp90 Chaperone Machinery

A key mechanism of action identified for 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives is the inhibition of Hsp90.[1] Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are essential for cancer cell survival and proliferation. These include mutated and overexpressed oncoproteins such as HER2, Bcr-Abl, and mutant BRAF.

By inhibiting Hsp90, these isoxazolo[5,4-c]pyridine derivatives disrupt the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This multi-targeted approach can simultaneously block several oncogenic signaling pathways, making Hsp90 inhibitors an attractive strategy for cancer therapy.

Hsp90_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Inhibition by Isoxazolo[5,4-c]pyridine Hsp90 Hsp90 Client_Protein Client Oncoprotein (e.g., HER2, Akt) Hsp90->Client_Protein Folding & Stability Cell_Survival Cell Survival & Proliferation Client_Protein->Cell_Survival Promotes Misfolded_Protein Misfolded Client Oncoprotein Isoxazolo_Pyridine Isoxazolo[5,4-c]pyridine Derivative Hsp90_Inhibited Hsp90 (Inhibited) Isoxazolo_Pyridine->Hsp90_Inhibited Binds & Inhibits Hsp90_Inhibited->Misfolded_Protein Leads to Proteasome Proteasomal Degradation Misfolded_Protein->Proteasome Targeted for Apoptosis Apoptosis Proteasome->Apoptosis Induces MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Isoxazolo[5,4-c]pyridine Derivatives & Controls Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Solution Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Hsp90 Inhibition Assay: Competitive Binding Assay

A common method to determine the Hsp90 inhibitory activity of a compound is through a competitive binding assay using a fluorescently labeled Hsp90 ligand.

Materials:

  • Recombinant human Hsp90 protein

  • Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA)

  • Isoxazolo[5,4-c]pyridine derivatives and known Hsp90 inhibitors (e.g., 17-AAG)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, followed by dilution in the assay buffer.

  • Assay Setup: To the wells of the 384-well plate, add the Hsp90 protein solution. Then, add the diluted test compounds or vehicle control.

  • Probe Addition: Add the fluorescently labeled Hsp90 probe to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 2-4 hours), protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. The displacement of the fluorescent probe by the test compound will result in a decrease in the polarization value.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the compound that displaces 50% of the fluorescent probe.

Conclusion and Future Directions

The isoxazolo[5,4-c]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, in particular, have demonstrated significant potential as Hsp90 inhibitors. This guide provides a foundational understanding of their comparative in vitro anticancer activity and the methodologies required for their evaluation.

Future research should focus on expanding the library of isoxazolo[5,4-c]pyridine derivatives to establish a more comprehensive structure-activity relationship (SAR). Further investigation into their mechanisms of action beyond Hsp90 inhibition is also warranted. Ultimately, the continued exploration of this versatile heterocyclic system holds promise for the discovery of next-generation cancer therapeutics.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Biotek. MTT Assay Protocol. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Romagnoli, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Isoxazolopyrimidine Scaffolds as Selective IDO1 Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint protein in the landscape of cancer immunotherapy.[1] It is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine.[2][3] This enzymatic activity is a key mechanism of acquired immune tolerance exploited by tumors.[2] By depleting tryptophan in the tumor microenvironment (TME) and accumulating its metabolite, kynurenine, IDO1-expressing tumor and immune cells create a profoundly immunosuppressive milieu. This leads to the functional suppression of effector T-cells and Natural Killer (NK) cells while promoting the generation and activity of regulatory T-cells (Tregs).[4][5][6]

Given its central role in tumor immune evasion, the pharmacological inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like PD-1/PD-L1 blockade.[7][8] This has led to the development of numerous small-molecule inhibitors. While early frontrunners like Epacadostat have faced clinical setbacks, the pursuit of novel, potent, and selective IDO1 inhibitors remains a high-priority area in oncology research.[7][9] This guide focuses on the validation pathway for a novel class of inhibitors based on the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold, comparing its performance metrics against established clinical candidates.[10][11]

The IDO1 Pathway and a Framework for Inhibitor Validation

A rigorous validation cascade is essential to characterize any new inhibitor. This process moves from direct enzymatic engagement to complex biological function, ensuring that the observed effects are potent, on-target, and translate to a desired immunological outcome.

G cluster_0 IDO1-Mediated Immunosuppression Tryp L-Tryptophan IDO1 IDO1 Enzyme Tryp->IDO1 Substrate Teff Effector T-Cell (Suppression) Tryp->Teff Essential for Proliferation Kyn Kynurenine Treg Regulatory T-Cell (Activation) Kyn->Treg Promotes IDO1->Kyn Catalysis Inhibitor Isoxazolopyrimidine Inhibitor Inhibitor->IDO1 Blocks

Caption: The IDO1 pathway, illustrating tryptophan depletion and kynurenine production leading to immunosuppression, and the point of intervention for IDO1 inhibitors.

The validation of a novel inhibitor scaffold like isoxazolo[5,4-c]pyridine follows a logical, multi-stage workflow designed to de-risk the candidate and build a comprehensive data package.

G cluster_1 Potency & MOA cluster_2 Biological Function cluster_3 Target Specificity cluster_4 Preclinical Efficacy Biochem 1. Biochemical Validation Cellular 2. Cellular Validation Biochem->Cellular Enzyme Enzymatic Assay (IC50) Biochem->Enzyme Kinetics Mechanism of Action (e.g., Reversibility) Biochem->Kinetics Selectivity 3. Selectivity Profiling Cellular->Selectivity CellAssay Cell-Based Assay (EC50) Cellular->CellAssay Tcell T-Cell Rescue Assay Cellular->Tcell Vivo 4. In Vivo Evaluation Selectivity->Vivo IDO2 IDO2 Counter-Screen Selectivity->IDO2 TDO TDO Counter-Screen Selectivity->TDO PKPD Pharmacokinetics & Pharmacodynamics Vivo->PKPD Tumor Syngeneic Mouse Models Vivo->Tumor

Caption: A typical experimental workflow for the comprehensive validation of a novel IDO1 inhibitor candidate.

Part 1: Biochemical and Cellular Validation Protocols

The foundational step is to confirm that the compound directly inhibits the IDO1 enzyme and that this activity translates into a cellular context.

Protocol 1: Recombinant IDO1 Enzymatic Inhibition Assay

This assay directly measures the inhibitor's ability to block the catalytic activity of purified IDO1 protein.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the isoxazolopyrimidine compound against recombinant human IDO1.

  • Methodology:

    • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing necessary cofactors: 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[12] Prepare serial dilutions of the test inhibitor (e.g., from 1 nM to 100 µM) in DMSO, then dilute further in the assay buffer.

    • Enzyme Addition: In a UV-transparent 96-well plate, add 20 nM of purified recombinant human IDO1 enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).[12]

    • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 2 mM final concentration).[12]

    • Kinetic Reading: Immediately place the plate in a spectrophotometer capable of reading at 321 nm. Record the absorbance every minute for 30-60 minutes at room temperature. The increase in absorbance at 321 nm corresponds to the formation of N'-formylkynurenine.[12][13]

    • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the kinetic curves. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Expert Rationale: This cell-free system provides the cleanest assessment of direct enzyme-inhibitor interaction, free from confounding factors like cell permeability or off-target cellular effects. Measuring the initial reaction rate is critical for accurate IC50 determination, especially when comparing inhibitors with different mechanisms of action.

Protocol 2: IFN-γ-Induced Cellular IDO1 Inhibition Assay

This assay validates the inhibitor's potency in a more biologically relevant setting, confirming it can penetrate cells and inhibit IDO1 in its native environment.

  • Objective: To determine the half-maximal effective concentration (EC50) of the inhibitor in a human cancer cell line engineered to express or endogenously expressing IDO1.

  • Methodology:

    • Cell Seeding: Plate human cancer cells known to express IDO1 upon stimulation, such as SKOV-3 (ovarian) or HeLa (cervical), in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[14]

    • IDO1 Induction & Inhibition: The next day, replace the medium with fresh medium containing 100 ng/mL of interferon-gamma (IFN-γ) to induce IDO1 expression.[14] Concurrently, add serial dilutions of the isoxazolopyrimidine inhibitor or vehicle control.

    • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]

    • Kynurenine Measurement:

      • Collect 140 µL of the cell culture supernatant.[15]

      • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to hydrolyze N-formylkynurenine to kynurenine and precipitate proteins. Incubate at 50°C for 30 minutes.[16]

      • Centrifuge the plate to pellet the precipitated protein.

      • Transfer 100 µL of the clarified supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid.[15]

      • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[15]

    • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample. Normalize the results to vehicle control (0% inhibition) and determine the EC50 value as described in the enzymatic assay.

  • Expert Rationale: IFN-γ is the primary physiological inducer of IDO1 expression in the TME, making this a highly relevant cellular model.[17] Measuring the downstream product, kynurenine, provides a functional readout of the entire intracellular pathway and accounts for the compound's cell permeability and stability.

Part 2: Comparative Analysis of IDO1 Inhibitors

The ultimate value of a novel inhibitor is determined by its performance relative to established benchmarks. The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has demonstrated low micromolar inhibitory activity and, crucially, high selectivity for IDO1 over related enzymes.[10]

ParameterIsoxazolo[5,4-d]pyrimidine[10]Epacadostat (INCB024360)Navoximod (GDC-0919)Linrodostat (BMS-986205)
Target(s) IDO1 IDO1IDO1 (weaker TDO)IDO1
Mechanism Not ReportedCompetitive, Reversible[18]Non-competitive[18]Irreversible [19][20]
Biochemical IC₅₀ Low micromolar~10 nM[12]Not applicable1.7 nM [20]
Cellular IC₅₀/EC₅₀ Low micromolar~10-18 nM[12][21]~70-75 nM[1][2]~1.1 nM [19]
Selectivity Selective vs. IDO2/TDO >1000-fold vs IDO2/TDO[12]~20-fold selective vs TDO[18]Highly selective vs TDO (>2000 nM) [20]
Clinical Status PreclinicalPhase III (Failed)[7][21]Phase I/II[2][22]Phase III[23]

Data compiled from multiple sources for comparative purposes. Assay conditions may vary.

Interpreting the Comparison
  • Potency: Linrodostat stands out as the most potent inhibitor with an irreversible mechanism of action, leading to sustained target inhibition.[19] Epacadostat is also highly potent. The novel isoxazolopyrimidine scaffold, with low micromolar activity, shows promise as a starting point for further optimization to achieve nanomolar potency.[10]

  • Selectivity: High selectivity, as seen with Epacadostat, Linrodostat, and the isoxazolopyrimidine class, is a critical feature.[10][12][20] The primary goal is to inhibit IDO1 within the tumor microenvironment without affecting systemic tryptophan homeostasis, which is mainly regulated by Tryptophan 2,3-dioxygenase (TDO) in the liver.[17] Navoximod's partial TDO activity represents a different therapeutic hypothesis, potentially targeting tumors that co-express both enzymes.[18]

  • Mechanism of Action: The difference between reversible (Epacadostat) and irreversible (Linrodostat) inhibitors has significant pharmacological implications. Irreversible inhibitors can provide more durable target engagement, which may be advantageous in vivo. The failure of the reversible inhibitor Epacadostat in clinical trials, despite its potency, has led to increased interest in alternative mechanisms like irreversible inhibition or allosteric modulation.[7][23]

Conclusion and Future Directions

The validation of the isoxazolo[5,4-c]pyridine core structure, specifically the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold, reveals a promising new chemical class for the development of selective IDO1 inhibitors.[10] While its initial reported potency is in the low micromolar range, its high selectivity is a key desirable attribute. The provided protocols offer a robust framework for characterizing such novel compounds and benchmarking them against clinical-stage inhibitors.

The journey for any IDO1 inhibitor from bench to bedside is challenging, as evidenced by the mixed clinical results to date.[24] Future success will likely depend on not only inhibitor potency and selectivity but also on intelligent clinical trial design, the identification of predictive biomarkers to select the right patient populations, and rational combination strategies that can effectively dismantle the complex immunosuppressive network within the tumor microenvironment.[9] The continued exploration of novel scaffolds like isoxazolopyrimidines is essential to expand the arsenal of therapeutic candidates targeting this critical immuno-oncology pathway.

References

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  • Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3241-3249. [URL: https://pubmed.ncbi.nlm.nih.gov/30837299/]
  • El-Khoueiry, A. B., et al. (2023). Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma. Journal of Hematology & Oncology, 16(1), 143. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10690069/]
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  • Williams, B. R. G., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Molecules, 27(17), 5621. [URL: https://www.mdpi.com/1420-3049/27/17/5621]
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Validation

A Comparative Docking Analysis of Isoxazolo[5,4-c]pyridine Derivatives as Kinase Inhibitors

A Senior Application Scientist's Guide to In Silico Evaluation In the landscape of modern drug discovery, the isoxazolo[5,4-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Silico Evaluation

In the landscape of modern drug discovery, the isoxazolo[5,4-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of isoxazolo[5,4-c]pyridine derivatives against other known kinase inhibitors, with a focus on their potential as anticancer agents. Through detailed molecular docking studies, we will explore the structural basis of their inhibitory activity and benchmark their performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.

Introduction: The Promise of Isoxazolo[5,4-c]pyridines

The fusion of an isoxazole ring with a pyridine moiety creates the isoxazolo[5,4-c]pyridine core, a heterocyclic system that has garnered significant attention in medicinal chemistry. Derivatives of this scaffold have been reported to possess diverse pharmacological properties, including anticancer, anticonvulsant, and antibacterial activities.[1][2] Their structural similarity to purine bases makes them attractive candidates for targeting ATP-binding sites in various enzymes, particularly kinases.[3][4][5]

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has thus become a cornerstone of modern oncology. This guide will focus on the in silico evaluation of isoxazolo[5,4-c]pyridine derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.[3][4][5]

The Scientific Rationale: Why Comparative Docking?

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an indispensable tool in drug discovery for:

  • Hit Identification: Screening large libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular interactions between a drug and its target protein.

A comparative docking study, as presented here, allows for the direct comparison of novel compounds (isoxazolo[5,4-c]pyridine derivatives) against known inhibitors under the same computational conditions. This approach provides a valuable benchmark for assessing the potential of the new scaffold and helps to prioritize candidates for further experimental validation.

Experimental Design: A Step-by-Step Workflow

This section outlines a detailed, self-validating protocol for a comparative molecular docking study. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Target Selection and Preparation

Target: Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: VEGFR-2 is a well-validated target in oncology, and its overexpression is associated with several types of cancer.[3][4] A plethora of crystallographic data for VEGFR-2 in complex with various inhibitors is available in the Protein Data Bank (PDB), providing a solid foundation for docking studies.

Protocol:

  • PDB Structure Retrieval: The X-ray crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank. For this study, we will utilize a high-resolution structure complexed with a known inhibitor (e.g., PDB ID: 3V03).[6]

  • Protein Preparation: The retrieved protein structure is prepared using molecular modeling software (e.g., AutoDock Tools, Maestro). This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges.

    • Repairing any missing side chains or loops.

  • Binding Site Definition: The active site for docking is defined based on the location of the co-crystallized ligand in the original PDB file. A grid box is generated around this site to encompass all potential interaction points.

G cluster_0 Protein Preparation cluster_1 Binding Site Definition PDB Retrieve PDB Structure (e.g., 3V03) Clean Remove Water & Ligands PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Charges Hydrogens->Charges Repair Repair Missing Residues Charges->Repair Define_Site Identify Ligand Binding Pocket Repair->Define_Site Grid_Gen Generate Docking Grid Box Define_Site->Grid_Gen

Caption: Workflow for Target Protein Preparation and Binding Site Definition.

Ligand Selection and Preparation

Test Compounds: A series of isoxazolo[5,4-c]pyridine derivatives with varying substitutions.

Reference Compound: A known, potent VEGFR-2 inhibitor (e.g., Sorafenib or a similar compound for which experimental binding data is available).

Protocol:

  • Ligand Sketching: The 2D structures of the isoxazolo[5,4-c]pyridine derivatives and the reference compound are drawn using a chemical sketcher (e.g., ChemDraw).

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

  • Ligand Preparation for Docking: The prepared ligands are formatted for the specific docking software being used. This typically involves assigning atom types and charges.

Molecular Docking Simulation

Software: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.

Protocol:

  • Configuration: A configuration file is created specifying the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search algorithm.

  • Execution: The docking simulation is run. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Analysis of Results: The output files are analyzed to:

    • Examine the predicted binding poses of the ligands within the active site.

    • Identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the protein residues.

    • Compare the docking scores of the isoxazolo[5,4-c]pyridine derivatives with that of the reference compound.

G cluster_0 Ligand Preparation cluster_1 Docking Simulation Sketch 2D Structure Sketching Convert 2D to 3D Conversion Sketch->Convert Minimize Energy Minimization Convert->Minimize Config Create Configuration File Minimize->Config Run Execute Docking (AutoDock Vina) Config->Run Analyze Analyze Binding Poses & Scores Run->Analyze

Sources

Comparative

Assessing the Antiviral Potential of Isoxazolo[5,4-c]pyridine Analogs: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antiviral agents, the exploration of diverse heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antiviral agents, the exploration of diverse heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, pyridine-fused isoxazoles have emerged as a class of compounds with significant biological potential.[1] While extensive research has been conducted on isomers such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines, the isoxazolo[5,4-c]pyridine core represents a comparatively underexplored chemical space with intriguing possibilities for antiviral drug discovery.

This guide provides a comprehensive assessment of the current landscape of isoxazolo[5,4-c]pyridine analogs as potential antiviral agents. Due to the limited direct experimental data on this specific scaffold, this document will leverage comparative analysis with its better-studied isomers to infer potential mechanisms of action and guide future research endeavors. We will delve into the known biological activities of related compounds, propose a robust experimental workflow for evaluating novel analogs, and discuss the synthetic pathways to access this promising heterocyclic system.

The Landscape of Pyridine-Fused Isoxazoles: A Tale of Isomeric Potential

The isoxazolo-pyridine core consists of a pyridine ring fused to an isoxazole ring, with three possible constitutional isomers: [5,4-b], [4,5-b], and [5,4-c]. Each isomer exhibits a unique electronic distribution and spatial arrangement of nitrogen and oxygen atoms, leading to distinct pharmacological profiles. While direct antiviral data for isoxazolo[5,4-c]pyridine is scarce, the documented activities of its isomers provide a compelling rationale for its investigation.

For instance, derivatives of isoxazolo[5,4-d]pyrimidine , a related fused heterocyclic system, have demonstrated not only anticancer and immunosuppressive properties but also inhibitory activity against the replication of Human Herpes Virus type-1 (HHV-1).[2] This suggests that the broader isoxazole-pyrimidine framework can interact with viral targets.

Furthermore, isothiazolo[4,3-b]pyridines , sulfur analogs of isoxazolopyridines, have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a host cellular kinase essential for the replication of several viruses, including Dengue virus and Hepatitis C virus.[3] This highlights a potential mechanism of action for pyridine-fused heterocycles that involves targeting host factors crucial for viral propagation.

A review of pyridine-fused and pyridine-containing heterocycles underscores their broad-spectrum antiviral potential against a range of viruses, including HIV, Hepatitis B and C, and influenza virus.[2][4] This body of evidence collectively suggests that the isoxazolo[5,4-c]pyridine scaffold is a promising, yet overlooked, candidate for the development of novel antiviral therapeutics.

Charting the Course: A Proposed Experimental Workflow for Antiviral Efficacy Assessment

To systematically evaluate the antiviral potential of novel isoxazolo[5,4-c]pyridine analogs, a multi-tiered experimental approach is recommended. This workflow is designed to assess both direct antiviral activity and cytotoxicity, ensuring the identification of compounds with a favorable therapeutic index.

Figure 1: Proposed workflow for assessing the antiviral efficacy of isoxazolo[5,4-c]pyridine analogs.

Step-by-Step Methodologies

1. Cytotoxicity Assays (e.g., MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed host cells (e.g., Vero, A549, Huh-7) in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the isoxazolo[5,4-c]pyridine analogs in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

2. Antiviral Assays (e.g., Plaque Reduction Assay):

  • Principle: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the test compound.

  • Protocol:

    • Seed host cells in a 6-well or 12-well plate and grow to confluency.

    • Infect the cell monolayers with a known titer of the virus for 1-2 hours.

    • Remove the viral inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the isoxazolo[5,4-c]pyridine analogs.

    • Incubate for a period sufficient for plaque formation (e.g., 2-5 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the 50% effective concentration (EC50) from the dose-response curve.

Potential Mechanisms of Antiviral Action: An Inferential Analysis

Based on the known mechanisms of related pyridine-fused heterocycles, several potential antiviral strategies for isoxazolo[5,4-c]pyridine analogs can be hypothesized.

Viral_Inhibition_Pathways cluster_0 Potential Viral Targets cluster_1 Potential Host Targets A Viral Polymerase (RNA-dependent RNA polymerase) B Viral Protease C Viral Entry/Fusion Proteins D Cyclin G-associated Kinase (GAK) E Other Cellular Kinases Compound Isoxazolo[5,4-c]pyridine Analog Compound->A Inhibition of Replication Compound->B Inhibition of Maturation Compound->C Inhibition of Entry Compound->D Disruption of Assembly/Egress Compound->E Modulation of Host Pathways

Figure 2: Potential antiviral mechanisms of isoxazolo[5,4-c]pyridine analogs.

  • Direct-Acting Antiviral (DAA) Activity: The isoxazolo[5,4-c]pyridine core could potentially interact with viral enzymes essential for replication, such as viral polymerases or proteases. The nitrogen and oxygen atoms in the heterocyclic system can act as hydrogen bond acceptors, facilitating binding to the active sites of these enzymes.

  • Host-Targeting Antiviral (HTA) Activity: As demonstrated by the GAK-inhibiting activity of isothiazolo[4,3-b]pyridines, isoxazolo[5,4-c]pyridine analogs may also exert their antiviral effects by modulating host cellular factors that are hijacked by viruses for their own replication. This approach offers the advantage of a higher barrier to the development of viral resistance.

Synthesis of the Isoxazolo[5,4-c]pyridine Scaffold

The synthesis of the isoxazolo[5,4-c]pyridine core is a critical step in exploring the antiviral potential of its analogs. A patented method for the synthesis of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol) provides a foundational route that can be adapted for the synthesis of a variety of derivatives.[5] The general strategy often involves the construction of the isoxazole ring onto a pre-existing pyridine or piperidine precursor.

Comparative Analysis: A Look at the Broader Family

To provide a framework for evaluating the potential of isoxazolo[5,4-c]pyridine analogs, the following table summarizes the known antiviral activities of related heterocyclic systems. This comparative data underscores the promise of this chemical class.

Heterocyclic ScaffoldVirus(es) TargetedKnown/Proposed Mechanism of ActionKey FindingsReference
Isoxazolo[5,4-d]pyrimidine Human Herpes Virus type-1 (HHV-1)Not fully elucidatedInhibition of viral replication observed in vitro.[2]
Isothiazolo[4,3-b]pyridine Dengue Virus, Hepatitis C VirusInhibition of Cyclin G-associated Kinase (GAK)Host-targeting mechanism, disrupting viral assembly and egress.[3]
Pyridine-containing heterocycles HIV, HBV, HCV, InfluenzaVarious (RT inhibition, polymerase inhibition, etc.)Broad-spectrum antiviral potential demonstrated across numerous studies.[2][4]
Isoxazolo[5,4-c]pyridine Largely Unexplored Hypothesized to be similar to related scaffolds High biological potential noted in literature, but specific antiviral data is lacking. [1]

Conclusion and Future Directions

The isoxazolo[5,4-c]pyridine scaffold represents a promising yet significantly under-investigated area in the search for novel antiviral agents. While direct evidence of its antiviral efficacy is currently limited, the well-documented activities of its isomers and related pyridine-fused heterocycles provide a strong rationale for its exploration. The structural and electronic uniqueness of the [5,4-c] fusion may offer advantages in terms of target specificity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a diverse library of isoxazolo[5,4-c]pyridine analogs against a broad panel of clinically relevant viruses. The experimental workflow outlined in this guide provides a robust framework for such an endeavor. Elucidation of the mechanism of action, whether through direct viral targeting or modulation of host factors, will be crucial for the rational design of more potent and selective compounds. The untapped potential of the isoxazolo[5,4-c]pyridine core warrants a dedicated and thorough investigation by the drug discovery community.

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  • Antiviral treatment to prevent chronic hepatitis B or C-related hepatocellular carcinoma. (2012). World Journal of Gastroenterology. [Link]

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  • Herpes Simplex Medication: Antivirals, Viral helicase-primase inhibitor. (2025). Medscape. [Link]

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  • Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. (2021). MDPI. [Link]

  • Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. (2024). Bentham Science. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Isoxazolo[5,4-c]pyridine Derivatives

Executive Summary The isoxazolo[5,4-c]pyridine scaffold is integral to many modern drug discovery programs, valued for its diverse biological activities.[1][2] However, its utility in research is matched by the critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazolo[5,4-c]pyridine scaffold is integral to many modern drug discovery programs, valued for its diverse biological activities.[1][2] However, its utility in research is matched by the critical need for rigorous safety and disposal protocols. As with many nitrogen-containing heterocyclic compounds, these derivatives and their intermediates can present significant toxicological and environmental hazards if managed improperly.[3][4] This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and ultimate disposal of isoxazolo[5,4-c]pyridine waste streams. The core principle of this directive is that all chemical waste must be treated as hazardous unless definitively proven otherwise, ensuring maximum safety and regulatory compliance.

Chapter 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the material's intrinsic hazards is paramount. The isoxazolo[5,4-c]pyridine core combines an isoxazole ring, known for potential ring-cleavage reactions, with a pyridine ring, a class of compounds often associated with specific organ toxicity.[1][5]

1.1. The Primacy of the Safety Data Sheet (SDS)

The single most critical document for any chemical is its Safety Data Sheet (SDS). For any specific isoxazolo[5,4-c]pyridine derivative you are using, the SDS must be consulted. It provides detailed information on:

  • Hazard Identification: Including acute toxicity (oral, dermal, inhalation), skin/eye irritation, and potential for carcinogenicity or mutagenicity.[6]

  • First-Aid Measures: Essential information in case of accidental exposure.[7]

  • Handling and Storage: Specifies necessary personal protective equipment (PPE) and incompatible materials.

  • Disposal Considerations: Provides preliminary guidance which must be aligned with local and institutional regulations.[8]

1.2. General Hazard Profile

While the specific hazards are derivative-dependent, researchers should anticipate the characteristics summarized in the table below. The pyridine moiety, in particular, suggests that these compounds should be handled as hazardous waste.[5]

Hazard CategoryAnticipated Risks and CausalityRecommended Immediate Precautions
Toxicity Nitrogen heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[6] The specific functional groups on the scaffold will heavily influence the toxicological profile.Handle exclusively within a certified chemical fume hood.[9] Use appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber).[9]
Reactivity The isoxazole ring can be unstable under certain conditions. More importantly, these compounds may react violently with strong oxidizing agents and strong acids.[9]Segregate waste from incompatible chemicals, particularly strong acids and oxidizers, using physical barriers and secondary containment.[10]
Environmental Improper disposal can lead to the contamination of soil and water systems.[4][10] Many organic solvents and reagents used in synthesis are also environmentally persistent.Never dispose of isoxazolo[5,4-c]pyridine derivatives or their solutions down the drain or in regular trash.[11][12]
Flammability While many solid derivatives may not be flammable, they are often dissolved in flammable organic solvents (e.g., ethanol, toluene) for reactions and purification.Store waste containers in cool, well-ventilated areas away from ignition sources.[12] Ensure containers are properly sealed.

Chapter 2: Regulatory Framework

Disposal of laboratory chemical waste is not merely a matter of good practice; it is strictly governed by law. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10] Many academic institutions operate under Subpart K of this act, which provides specific, alternative standards for managing hazardous waste in laboratories.[13][14]

Key Regulatory Mandates:

  • Waste Determination: The generator of the waste (the researcher) is responsible for determining if it is hazardous.[15]

  • Prohibition of Sewer Disposal: It is illegal to dispose of hazardous chemical waste via the sanitary sewer system.[10]

  • Accumulation Time Limits: Waste must be removed from laboratories within specified timeframes (e.g., twelve months under Subpart K) to prevent the accumulation of old or unknown chemicals.[14]

  • Documentation: All hazardous waste must be documented from generation to final disposal (a "cradle-to-grave" approach).

Chapter 3: On-Site Waste Management & Segregation

Proper management begins at the point of generation—the laboratory bench. Adherence to these steps is critical for ensuring safety and compliance.

Step-by-Step Protocol for Waste Accumulation:

  • Select the Correct Waste Container:

    • Compatibility: The container must be chemically compatible with the waste. For isoxazolo[5,4-c]pyridine solids or solutions in organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.[12]

    • Integrity: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof lid.[10][16]

    • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion with temperature changes.[15][16]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, the container must be labeled.[9]

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (avoiding abbreviations), and an indication of the primary hazards (e.g., Toxic, Flammable).[11]

  • Practice Rigorous Segregation:

    • Principle of Incompatibility: Never mix different waste streams unless you are certain of their chemical compatibility.[11] Isoxazolo[5,4-c]pyridine waste should be collected separately from acids, bases, and strong oxidizers.[9]

    • Physical Separation: Use secondary containment (such as a plastic tub) to physically separate containers of incompatible waste types stored in the same cabinet or area.[15]

  • Store Waste Appropriately:

    • Waste containers must be kept closed at all times except when adding waste.[16]

    • Store the sealed containers in a designated, well-ventilated satellite accumulation area within the laboratory, under the control of laboratory personnel.[10]

    • Do not store chemical waste on benchtops or in fume hoods for extended periods.[15]

Chapter 4: Approved Disposal Methodologies

The ultimate destruction of isoxazolo[5,4-c]pyridine waste must be handled by trained professionals at a licensed facility.

4.1. Incineration

For most organic hazardous waste, including pyridine and its derivatives, high-temperature incineration is the preferred and most effective disposal method.[5][11]

  • Mechanism: Incineration in a rotary kiln or liquid injection incinerator at temperatures ranging from 820°C to 1,600°C completely destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides.[5] This process prevents the active chemical from being released into the environment.

4.2. Arranging for Disposal

  • Contact Your EHS Office: The primary point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) office or equivalent department.[11]

  • Complete Paperwork: Accurately fill out all required chemical waste collection forms. This documentation is a legal requirement and ensures the disposal contractor has a precise manifest of the waste.[11]

  • Schedule Pickup: The EHS office will coordinate with a licensed hazardous waste disposal contractor to pick up the properly packaged and labeled waste from your laboratory or a central accumulation area.[9][11]

Chapter 5: Emergency Procedures for Spills and Exposures

5.1. Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • For Solid Spills:

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container.[11]

    • Ventilate the area.

  • For Liquid Spills (Solutions):

    • Eliminate all ignition sources.[11]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[11][12]

    • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[9]

5.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

  • Inhalation: Move the affected person to fresh air.[6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[8]

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.

Chapter 6: Workflow and Decision-Making

The following diagram provides a logical workflow for the proper management and disposal of isoxazolo[5,4-c]pyridine waste, from generation to final pickup.

G cluster_lab In-Laboratory Procedures cluster_admin Administrative & Disposal Procedures A Waste Generation (e.g., reaction mixture, contaminated supplies) B Consult SDS for Specific Hazards A->B C Select Compatible & Labeled Hazardous Waste Container B->C D Is the waste incompatible with other streams? C->D E Segregate Waste Stream (Use separate containers) D->E Yes F Add Waste to Container (Leave >10% headspace) D->F No E->F G Store Securely in Designated Satellite Accumulation Area F->G H Container Full or Project Completed? G->H I Contact Institutional EHS Office H->I Yes J Complete Waste Disposal Manifest/Paperwork I->J K Arrange for Pickup by Licensed Waste Contractor J->K

Caption: A workflow for the safe disposal of isoxazolo[5,4-c]pyridine chemical waste.

References

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  • VinUni Policy. (2025, June 30).
  • Washington State University. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • OSHE UTHM. (2015, May 15).
  • NextSDS. (n.d.). Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-7-methyl- (9CI).
  • CymitQuimica. (2026, February 25). Safety Data Sheet: 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Oxazolo[4,5-b]pyridin-2(3H)-one.
  • National Institutes of Health (NIH). (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
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  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,3-Dihydropyrido[2,3-d]oxazol-2-one.
  • Combi-Blocks. (2026, March 6).
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoxazolo[5,4-C]pyridine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Isoxazolo[5,4-C]pyridine and its derivatives. As a heterocyclic compound incorporating both isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Isoxazolo[5,4-C]pyridine and its derivatives. As a heterocyclic compound incorporating both isoxazole and pyridine rings, this chemical class warrants a cautious and well-informed approach to laboratory safety. The following procedures are synthesized from an analysis of related chemical structures and established best practices for handling hazardous compounds in a research and development setting.

Foundational Principle: A Proactive Hazard Assessment

Direct, comprehensive toxicological data for the parent compound, Isoxazolo[5,4-C]pyridine, is not extensively documented. Therefore, our safety paradigm is built upon a conservative assessment derived from structurally similar compounds. This approach ensures that our protective measures are robust enough to account for potential, uncharacterized hazards.

The primary hazards associated with related isoxazolo-pyridine derivatives and the parent pyridine heterocycle include acute toxicity, irritation, and potential organ damage.[1][2] A synthesized hazard profile, based on available Safety Data Sheets (SDS) for analogous structures, is presented below.

Table 1: Synthesized Hazard Profile for Isoxazolo[5,4-C]pyridine Analogs

Hazard Classification GHS Hazard Statement Representative Analog Source
Acute Oral Toxicity H301: Toxic if swallowed Isoxazolo[5,4-b]pyridin-3-amine[2]
Skin Irritation H315: Causes skin irritation Pyridine, 4,4'-azobis-[2]
Serious Eye Irritation H319: Causes serious eye irritation Isoxazolo[5,4-b]pyridin-3-amine[2]
Respiratory Irritation H335: May cause respiratory irritation 6-(tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid[3]
Carcinogenicity (Suspected) H351: Suspected of causing cancer Pyridine[1]

| Reproductive Toxicity (Suspected) | H361: Suspected of damaging fertility or the unborn child | Pyridine[1] |

Given this profile, all handling of Isoxazolo[5,4-C]pyridine must assume the material is toxic, an irritant to skin, eyes, and the respiratory system, and a potential carcinogen.[1][4]

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any procedure involving Isoxazolo[5,4-C]pyridine, the following core PPE is mandatory. This ensemble serves as the baseline protection against incidental contact and contamination.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. Clothing worn underneath should cover the legs; open-toed shoes are strictly prohibited.[5]

  • Hand Protection: Double gloving with powder-free nitrile or neoprene gloves is essential.[6] The rationale for double-gloving is twofold: it provides a backup barrier in case of a tear or pinhole in the outer glove, and it allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Gloves should be changed every 30-60 minutes or immediately upon known contact with the chemical.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[5]

  • Eye Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[8] Standard safety glasses with side shields do not provide adequate protection against splashes and are insufficient.[9]

Operational Safety: Task-Specific PPE Escalation

Different laboratory procedures carry varying levels of risk. The core PPE ensemble should be augmented based on the specific task to mitigate risks of inhalation, ingestion, and significant dermal exposure. All operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Table 2: Recommended PPE for Common Laboratory Tasks

Laboratory Task Hand Protection Eye/Face Protection Respiratory Protection Additional Body Protection
Weighing Solid (<1g) Double Nitrile Gloves Chemical Splash Goggles N95 Respirator (minimum) Standard Lab Coat
Preparing Stock Solutions Double Nitrile Gloves Chemical Splash Goggles & Face Shield N95 Respirator (minimum) Standard Lab Coat
Liquid Transfers (>50 mL) Double Nitrile Gloves Chemical Splash Goggles & Face Shield Not required if in fume hood Chemical-Resistant Apron
Reaction Workup/Purification Double Nitrile Gloves Chemical Splash Goggles Not required if in fume hood Standard Lab Coat

| Spill Cleanup | Double Nitrile/Neoprene Gloves | Goggles & Face Shield | Air-Purifying Respirator (APR) with organic vapor cartridges | Chemical-Resistant Gown/Coveralls |

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Task Evaluation cluster_2 PPE Ensemble Start Start: Plan Experiment with Isoxazolo[5,4-C]pyridine Task Identify Task Start->Task Solid Handling Solid (e.g., Weighing) Task->Solid Solid Form Liquid Handling Liquid (e.g., Transfers, Reactions) Task->Liquid Liquid Form Spill Emergency (Spill or Release) Task->Spill Spill PPE_Solid Core PPE + N95 Respirator Solid->PPE_Solid PPE_Liquid Core PPE + Face Shield (if >50mL) Liquid->PPE_Liquid PPE_Spill Full Coverage: Chemical Gown, APR, Double Neoprene Gloves, Goggles & Face Shield Spill->PPE_Spill

Caption: PPE selection workflow based on experimental task.

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a significant risk that can be mitigated through disciplined procedures for putting on (donning) and taking off (doffing) PPE.

Step-by-Step Donning Protocol:
  • Inspect PPE: Before starting, visually inspect all PPE for defects, such as cracks, tears, or discoloration.

  • Shoe Covers (If Required): If entering a designated hazardous drug handling area, don shoe covers first.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring complete coverage.

  • Respiratory Protection: If required, perform a seal check and don the N95 respirator or APR.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.[7]

Step-by-Step Doffing Protocol (to be performed in the anteroom or designated area):
  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Use the ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in a hazardous waste container.

  • Gown/Apron: Untie and remove the gown or apron, folding the contaminated exterior inward. Dispose of in the designated container.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[4]

Waste Disposal Plan:

All disposable PPE (gloves, gowns, shoe covers) and materials used to clean contaminated surfaces (e.g., absorbent pads) must be treated as hazardous chemical waste.[10]

  • Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[4][10]

  • Segregation: Do not mix Isoxazolo[5,4-C]pyridine waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[10]

  • Disposal: Waste disposal must adhere to local and federal regulations. This typically involves incineration by a licensed hazardous waste management company.[11]

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, time is critical. All personnel must be aware of the location and operation of emergency eyewash stations and safety showers.[4]

Emergency Response Workflow

Emergency_Response cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Follow-Up Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Skin Eyes Eye Contact Exposure->Eyes Eyes Inhalation Inhalation Exposure->Inhalation Inhalation Action_Skin Remove contaminated clothing. Flush with water for 15+ minutes. Skin->Action_Skin Action_Eyes Flush eyes at eyewash station for 15+ minutes. Hold eyelids open. Eyes->Action_Eyes Action_Inhalation Move to fresh air immediately. Inhalation->Action_Inhalation Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eyes->Medical Action_Inhalation->Medical Report Report to Supervisor & EH&S Medical->Report

Caption: Flowchart for immediate emergency response to exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][12]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the affected individual to fresh air at once. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[1][2]

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with Isoxazolo[5,4-C]pyridine, ensuring a safe and controlled laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22633102, Isoxazolo[5,4-C]pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-7-methyl- (9CI) — Chemical Substance Information. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

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  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • MDPI. (2025, February 3). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

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